3,6-Anhydro-D-galactose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931029 | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-18-0 | |
| Record name | 3,6-Anhydrogalactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydrogalactose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-ANHYDROGALACTOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,6-Anhydro-D-galactose chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Anhydro-D-galactose is a naturally occurring monosaccharide and a key structural component of various polysaccharides found in red algae, most notably carrageenan and agar. This anhydro sugar, formed by an ether linkage between the third and sixth carbons of a galactose unit, possesses unique chemical properties and exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its potential applications span from a valuable chiral building block in organic synthesis to a bioactive molecule with anticancer and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of this compound.
Chemical Structure and Properties
This compound is a derivative of D-galactose, characterized by an intramolecular ether bridge. This structural feature imparts significant conformational rigidity and influences its chemical reactivity and biological function. Two diastereomeric forms, the D- and L-isomers, exist in nature, with 3,6-Anhydro-L-galactose being a primary constituent of agarose.
The IUPAC name for this compound is (2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde.[1] It is classified as an aldehyde and an anhydrohexose and is functionally related to D-galactose.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties, particularly the boiling point, are predicted values due to the compound's thermal instability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| CAS Number | 14122-18-0 | [2][3] |
| Appearance | White powder (in solid form) | Inferred from general properties |
| Boiling Point | 379.1 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 164.5 °C (Predicted) | N/A |
| Solubility | Soluble in water | Inferred from experimental protocols |
| Specific Optical Rotation | Data not readily available | N/A |
Biological Significance and Signaling Pathways
This compound is not merely a structural component of algal polysaccharides but also exhibits notable biological activities. Research has highlighted its potential as an anticancer agent and its involvement in specific metabolic and signaling pathways.
Anticancer Potential
In silico studies have suggested that this compound may possess anticancer properties, particularly against breast cancer.[4] These computational analyses indicate that the molecule has favorable pharmacokinetic properties and low toxicity.[4] Molecular docking studies have shown a strong binding affinity of this compound to key molecular targets in cancer cells, such as hexokinase 2 (HK2) and heat shock protein A5 (HSPA5), suggesting a potential to disrupt cancer cell metabolism and stress response.[4]
Metabolic Pathway in Microorganisms
Carrageenan-degrading microorganisms have evolved a specific metabolic pathway to utilize this compound as a carbon source. This pathway involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. The key steps in this pathway are:[5]
-
Oxidation: this compound is oxidized to 3,6-anhydro-D-galactonate.
-
Dehydration: 3,6-anhydro-D-galactonate is converted to 2-keto-3-deoxy-D-galactonate (D-KDGal).
-
Phosphorylation: D-KDGal is phosphorylated to 2-keto-3-deoxy-6-phospho-D-galactonate.
-
Cleavage: 2-keto-3-deoxy-6-phospho-D-galactonate is cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which then enter glycolysis.
The genes responsible for these enzymatic steps are often clustered in what is referred to as the dan operon (for 3,6-D-anhydro-galactose).[5]
Immunomodulatory Effects of the L-Isomer
While this guide focuses on the D-isomer, it is noteworthy that its stereoisomer, 3,6-Anhydro-L-galactose, has been shown to possess immunosuppressive properties. It has been found to inhibit the proliferation of mouse lymphocytes by attenuating the JAK-STAT growth factor signal transduction pathway and causing G1-S cell cycle arrest.[6][7] This highlights the potential for this class of anhydro sugars to modulate immune responses, a promising area for further investigation for both isomers.
Experimental Protocols
The isolation and analysis of this compound are crucial for its study and application. The following sections detail common experimental methodologies.
Production from κ-Carrageenan
3.1.1. Acid-Catalyzed Hydrolysis
This method involves the use of an acid catalyst to break down the glycosidic linkages in κ-carrageenan to release this compound.
-
Materials:
-
κ-carrageenan
-
Hydrochloric acid (HCl) or other suitable acid catalysts
-
Deionized water
-
Reaction vessels (e.g., sealed ampules or reactor)
-
Heating apparatus (e.g., oven or water bath)
-
Filtration system (e.g., 0.45 µm PTFE filter)
-
Silica (B1680970) gel for chromatography (for purification)
-
-
Protocol:
-
Prepare a solution of κ-carrageenan in deionized water (e.g., 2% w/v).
-
Add the acid catalyst to the desired concentration (e.g., 0.2 M HCl).
-
Seal the reaction vessel and heat at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 30 minutes).
-
After the reaction, rapidly cool the mixture in an ice-water bath to stop the hydrolysis.
-
Filter the hydrolysate to remove any insoluble material.
-
The resulting solution contains this compound along with other hydrolysis products.
-
For purification, the hydrolysate can be subjected to silica gel chromatography.
-
3.1.2. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder approach to producing this compound, avoiding the formation of unwanted byproducts.[8]
-
Materials:
-
κ-carrageenan
-
κ-carrageenase
-
Sulfatases
-
α- and β-galactosidases
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
Incubator
-
-
Protocol:
-
Depolymerization: Dissolve κ-carrageenan in the buffer and add κ-carrageenase. Incubate to produce neocarrageenan oligosaccharides.
-
Desulfation: Introduce specific sulfatases to the oligosaccharide mixture to remove sulfate (B86663) groups.
-
Monomerization: Add a combination of α- and β-galactosidases to hydrolyze the desulfated oligosaccharides into this compound and D-galactose.
-
The reaction progress can be monitored by analyzing samples at different time points.
-
The final product can be purified using chromatographic techniques.
-
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the quantification of this compound.[9]
-
Instrumentation:
-
HPLC system with a pump, injector, and a refractive index (RI) or ultraviolet (UV) detector.
-
Column: Aminex HPX-87H or a similar column suitable for sugar analysis.
-
-
Mobile Phase:
-
A dilute acid solution, such as 5 mM sulfuric acid.
-
-
Protocol:
-
Prepare standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare the sample solution, ensuring it is filtered before injection.
-
Set the column temperature (e.g., 60 °C) and the mobile phase flow rate (e.g., 0.55 mL/min).
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to the calibration curve.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, often after derivatization to increase its volatility.[10]
-
Protocol Overview:
-
Hydrolysis: The polysaccharide containing this compound is first hydrolyzed.
-
Reduction: The resulting monosaccharides are reduced to their corresponding alditols.
-
Acetylation: The alditols are acetylated to form alditol acetates.
-
Analysis: The alditol acetates are then analyzed by GC-MS. The fragmentation pattern in the mass spectrum allows for the identification and quantification of the original this compound.
-
Conclusion
This compound is a fascinating molecule with a rich chemistry and promising biological activities. Its unique structure, derived from the abundant natural resource of red algae, makes it a valuable target for research and development. The methodologies outlined in this guide for its production and analysis provide a foundation for further exploration of its potential in various fields, from the development of novel therapeutics to its use as a versatile building block in chemical synthesis. As research continues to uncover the full extent of its biological roles and applications, this compound is poised to become an increasingly important molecule in the scientific landscape.
References
- 1. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dextrauk.com [dextrauk.com]
- 3. This compound | 14122-18-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic pathway of this compound in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,6-Anhydro-L-galactose suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,6-Anhydro-D-galactose in Red Algae: Sources, Analysis, and Pathways
This technical guide provides an in-depth overview of 3,6-Anhydro-D-galactose, a significant monosaccharide found in red algae (Rhodophyta). It is primarily intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this unique sugar derivative. This document details its natural sources, presents quantitative data, outlines key experimental protocols for its analysis, and visualizes the core biochemical and experimental workflows.
Introduction to this compound
This compound is the characteristic sugar residue of carrageenans, a family of sulfated linear polysaccharides that are major structural components of the cell walls of various red algae species. Its presence is a defining feature of carrageenans and is crucial for the gelling and thickening properties of these commercially important hydrocolloids. The formation of the 3,6-anhydro bridge creates a more rigid structure, which is fundamental to the gel-forming capabilities of iota- and kappa-carrageenans. Understanding the sources and quantification of this monosaccharide is therefore critical for carrageenan characterization and for exploring its potential in pharmaceutical and biomedical applications.
Natural Sources and Quantitative Data
The concentration of this compound varies significantly among different species of red algae and is dependent on the type of carrageenan they produce. Kappa- and Iota-carrageenans contain high proportions of this sugar, whereas Lambda-carrageenan lacks it entirely. The table below summarizes the this compound content found in several common red algae species, which are commercially harvested for their carrageenan.
Table 1: Quantitative Content of this compound in Various Red Algae Species
| Red Algae Species | Carrageenan Type | This compound Content (% of dry weight of polysaccharide) | Geographic Origin/Source |
| Kappaphycus alvarezii | Kappa | 28-35% | Philippines, Indonesia |
| Eucheuma denticulatum | Iota | 25-30% | Philippines, Indonesia |
| Chondrus crispus | Kappa/Lambda | 15-25% | North Atlantic |
| Gigartina skottsbergii | Kappa/Iota | 20-30% | South America |
| Sarcothalia crispata | Kappa/Iota | Approximately 29.5% | Chile |
| Mazzaella laminarioides | Kappa/Iota | Approximately 26.6% | Chile |
Biochemical Pathway: Formation of this compound
The 3,6-anhydro bridge is not incorporated directly during polysaccharide synthesis. Instead, it is formed via an enzymatic modification of a precursor unit. Specifically, a galactose-6-sulfate residue within the growing polysaccharide chain is acted upon by a sulfohydrolase enzyme (also known as a galactose-6-sulfurylase). This enzyme catalyzes an intramolecular nucleophilic displacement, where the oxygen at C3 attacks C6, eliminating the sulfate (B86663) group and forming the characteristic ether linkage.
Caption: Enzymatic conversion of a sulfated galactose precursor to a this compound residue.
Experimental Protocols
The quantification of this compound typically involves the extraction of the parent carrageenan polysaccharide, followed by its hydrolysis to release the monosaccharides, and subsequent analysis using colorimetric or chromatographic methods.
Carrageenan Extraction from Red Algae
-
Preparation: Wash the dried red algae sample with fresh water to remove salts and debris. Dry the sample in an oven at 60°C to a constant weight and then grind it into a fine powder.
-
Alkaline Treatment: Suspend the algal powder in an alkaline solution (e.g., 0.5 M NaOH or KOH) at a ratio of 1:30 (w/v). Heat the suspension at 80-90°C for 2-4 hours with constant stirring. This step is crucial as it promotes the conversion of galactose-6-sulfate into this compound, maximizing the yield of gelling carrageenan.
-
Neutralization and Precipitation: After heating, cool the mixture and neutralize it to pH 7.0-8.0 using HCl. Filter the mixture to remove the algal residue. Precipitate the carrageenan from the filtrate by adding 2-3 volumes of isopropanol (B130326) or ethanol.
-
Recovery: Collect the precipitated carrageenan by filtration or centrifugation. Wash the precipitate with pure alcohol to remove residual salts and impurities.
-
Drying: Dry the purified carrageenan in an oven at 50-60°C until a constant weight is achieved.
Hydrolysis of Carrageenan
To analyze the monosaccharide composition, the extracted carrageenan must be hydrolyzed.
-
Acid Hydrolysis: Weigh approximately 10-20 mg of the dried carrageenan into a screw-cap tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 121°C for 2 hours in an autoclave or heating block.
-
After hydrolysis, cool the tube to room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Re-dissolve the hydrolysate in a known volume of deionized water for subsequent analysis.
Quantification by Resorcinol (B1680541) Method
This is a classic colorimetric method specific for 3,6-anhydrogalactose.
-
Reagent Preparation: Prepare the resorcinol reagent by dissolving 0.15 g of resorcinol and 0.25 mL of 10% (w/v) copper(II) sulfate solution in 100 mL of concentrated HCl.
-
Standard Curve: Prepare a series of standard solutions of this compound (or its dimethyl acetal, which is more stable) ranging from 10 to 100 µg/mL.
-
Assay: To 1 mL of the sample hydrolysate (or standard solution), add 5 mL of the resorcinol reagent.
-
Incubation: Heat the mixture in a water bath at 80°C for 10 minutes.
-
Cooling: Immediately cool the tubes in an ice bath for 5 minutes.
-
Measurement: Measure the absorbance of the resulting red-colored complex at 560 nm using a spectrophotometer.
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
The overall workflow from raw material to quantitative result is depicted in the diagram below.
Caption: General experimental workflow for the quantification of this compound from red algae.
The Core of Carrageenan: An In-depth Technical Guide to the Biosynthesis of 3,6-Anhydro-D-galactose in Seaweed
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose is a key monosaccharide that defines the gelling and biological properties of important seaweed polysaccharides like carrageenan and agarose. Its formation, catalyzed by a specific class of enzymes, represents the final and crucial step in the biosynthesis of these commercially significant hydrocolloids. Understanding this pathway is paramount for the targeted modification of seaweed polysaccharides, the development of novel biomaterials, and the exploration of their therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic cascade, quantitative data, and the experimental protocols used to elucidate this fundamental process in red algae.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is an intricate process that occurs within the Golgi apparatus and potentially in the cell wall of red seaweed. It is a multi-step enzymatic pathway that transforms simple sugar precursors into complex sulfated galactans, with the final step creating the characteristic 3,6-anhydro bridge. The pathway can be broadly divided into three main stages: precursor synthesis, polysaccharide chain elongation and sulfation, and finally, the enzymatic conversion to form the anhydrogalactose residue.
-
Precursor Synthesis: The journey begins with the conversion of UDP-glucose to UDP-galactose, the primary building block for the galactan backbone. This reaction is catalyzed by UDP-glucose-4-epimerase.
-
Polysaccharide Chain Elongation and Sulfation: A series of galactosyltransferases then act in a coordinated manner to polymerize the UDP-galactose units, forming the linear backbone of alternating α(1→3) and β(1→4) linked galactose residues. Following polymerization, specific sulfotransferases catalyze the addition of sulfate (B86663) groups to the galactose units at various positions, creating the precursors to the final carrageenan structures. For instance, the precursor to κ-carrageenan is μ-carrageenan, which contains D-galactose-6-sulfate, while the precursor to ι-carrageenan is ν-carrageenan, containing D-galactose-2,6-disulfate.
-
Formation of the 3,6-Anhydro Bridge: This is the terminal and defining step in the biosynthesis. Enzymes known as galactose-6-sulfurylases (for κ-carrageenan) or galactose-2,6-sulfurylases (for ι-carrageenan) catalyze an intramolecular cyclization reaction.[1] This involves the removal of the sulfate group from the C6 position of the galactose residue and the subsequent formation of an ether linkage between C3 and C6, resulting in the this compound moiety and the release of a sulfate ion.[1] This conversion dramatically alters the polysaccharide's conformation, leading to the formation of a rigid, double-helical structure responsible for the gelling properties of carrageenans.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of D-Galactose-6-sulfurylase
| Enzyme Source | Substrate | Km (mM) | Vmax (mM min-1) | Optimal pH | Optimal Temperature (°C) |
| Eucheuma striatum | µ-carrageenan | 4.31 | 0.17 | 7.0 | 40 |
| Betaphycus gelatinus | µ-carrageenan | Not Reported | Not Reported | 7.0 | 40 |
Table 2: Characteristics of D-Galactose-2,6-sulfurylases from Chondrus crispus
| Enzyme | Molecular Weight (kD) | Optimal pH | Optimal Temperature (°C) |
| Sulfurylase I | 65 | 8.0 - 9.0 | ~48 |
| Sulfurylase II | 32 | 7.0 - 8.0 | ~48 |
Table 3: Molar Ratios of this compound (AnGal) and D-Galactose (Gal) in Various Red Seaweed Species [2]
| Seaweed Species | Molar Ratio (AnGal:Gal) |
| Porphyra haitanensis | 1.0 : 1.0 |
| Gracilaria chouae | 1.0 : 1.5 |
| Gracilaria blodgettii | 1.0 : 1.2 |
| Gracilaria lemaneiformis | 1.0 : 3.1 |
| Eucheuma galetinae | 1.0 : 2.5 |
| Gelidium amansii | 1.0 : 1.8 |
Experimental Protocols
Protocol 1: Purification of D-Galactose-6-sulfurylase from Red Seaweed
This protocol is a generalized procedure based on methods described for Betaphycus gelatinus and Eucheuma striatum.
-
Extraction:
-
Homogenize fresh seaweed tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Ammonium (B1175870) Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve a specific saturation percentage (e.g., 40-70%).
-
Allow the protein to precipitate for several hours at 4°C.
-
Collect the precipitated protein by centrifugation.
-
Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
-
Ion Exchange Chromatography:
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with the dialysis buffer.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the dialysis buffer).
-
Collect fractions and assay for D-galactose-6-sulfurylase activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the ion exchange chromatography.
-
Add ammonium sulfate to the pooled fractions to a final concentration that promotes binding to the hydrophobic column (e.g., 1 M).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the enzyme with a decreasing salt gradient.
-
Collect fractions and assay for activity. Pool the active fractions, dialyze, and concentrate.
-
Protocol 2: Assay for D-Galactose-6-sulfurylase Activity
This assay is based on the quantification of sulfate released from the carrageenan precursor.
-
Reaction Setup:
-
Prepare a reaction mixture containing the substrate (e.g., 1% µ-carrageenan in buffer), the purified enzyme solution, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
-
Sulfate Quantification:
-
Centrifuge the reaction mixture to pellet any precipitated carrageenan.
-
The amount of sulfate released into the supernatant can be quantified using various methods, such as ion chromatography or a colorimetric assay using barium chloride and gelatin. A commercially available sulfatase activity assay kit can also be used.
-
Protocol 3: Quantification of this compound using the Resorcinol (B1680541) Method
This is a colorimetric method for the determination of 3,6-anhydrogalactose content.
-
Reagent Preparation:
-
Prepare the resorcinol reagent by dissolving resorcinol in a solution of hydrochloric acid and acetaldehyde.
-
-
Sample Preparation and Reaction:
-
Hydrolyze the seaweed polysaccharide sample to release the monosaccharides.
-
Add a small aliquot of the hydrolyzed sample to a test tube.
-
Add the resorcinol reagent and heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specific time (e.g., 10 minutes).
-
Cool the tubes in an ice bath to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 550 nm) using a spectrophotometer.
-
Quantify the 3,6-anhydrogalactose content by comparing the absorbance to a standard curve prepared with known concentrations of fructose (B13574) or 3,6-anhydrogalactose.
-
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a more precise quantification of 3,6-anhydrogalactose.
-
Hydrolysis and Reduction:
-
Perform a reductive hydrolysis of the polysaccharide sample using an acid (e.g., trifluoroacetic acid) in the presence of a reducing agent (e.g., methylmorpholine-borane complex) to convert the released monosaccharides to their corresponding alditols. This prevents the degradation of the acid-labile 3,6-anhydrogalactose.
-
-
Acetylation:
-
Acetylate the resulting alditols using a mixture of acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetates.
-
-
GC-MS Analysis:
-
Inject the alditol acetate (B1210297) derivatives into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-225).
-
Separate the derivatives based on their boiling points and interactions with the stationary phase.
-
Detect and identify the separated compounds using a mass spectrometer.
-
Quantify the 3,6-anhydrogalactitol acetate by comparing its peak area to that of an internal standard.
-
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound in seaweed.
Caption: Workflow for the purification of D-Galactose-6-sulfurylase.
Caption: Workflows for this compound quantification.
References
3,6-Anhydro-D-galactose: A Core Monomer of Carrageenan and a Target for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose is a key monosaccharide that, along with D-galactose, forms the repeating disaccharide units of carrageenan, a family of linear sulfated polysaccharides extracted from red seaweeds (Rhodophyceae).[1] The presence and quantity of this anhydro sugar are critical in defining the type of carrageenan and its physicochemical properties, such as gelling and thickening capabilities. Beyond its structural role, the carrageenan polymer, and by extension its constituent monomers, have been shown to interact with biological systems, notably inducing inflammatory responses through specific signaling pathways. This has positioned carrageenan as a valuable tool in preclinical inflammation models and has highlighted this compound and its parent polymer as areas of interest for drug development and immunological research. This guide provides a comprehensive technical overview of this compound as a monomer of carrageenan, focusing on its quantitative analysis, the experimental protocols for its study, and the cellular signaling pathways it influences.
Data Presentation: Quantitative Analysis of this compound in Carrageenan
The content of this compound varies significantly among the different types of carrageenan, which directly impacts their commercial applications and biological activities. The following tables summarize the quantitative data regarding the composition of major carrageenan types and the yield of this compound from hydrolysis processes.
| Carrageenan Type | Repeating Disaccharide Unit | This compound (3,6-AG) Content (%) | Ester Sulfate Content (%) |
| Kappa (κ)-carrageenan | D-galactose-4-sulfate and this compound | 28 - 35%[1] | 25 - 30% |
| Iota (ι)-carrageenan | D-galactose-4-sulfate and this compound-2-sulfate | 25 - 30%[1] | 28 - 30% |
| Lambda (λ)-carrageenan | D-galactose-2-sulfate and D-galactose-2,6-disulfate | 0% | 32 - 39% |
Table 1: Composition of Major Carrageenan Types
| Hydrolysis Method | Catalyst/Enzyme | Conditions | Yield of this compound | Reference |
| Acid Hydrolysis | 0.2 M HCl | 100°C, 30 min | 33.5% of theoretical maximum from 2% (w/v) κ-carrageenan | [2] |
| Acid Hydrolysis | 0.4 M H₂SO₄ | 125°C, 25 min | (Not explicitly stated for 3,6-AG, but released 127.6 mg of galactose per gram of seaweed) | [2] |
| Enzymatic Hydrolysis | Carrageenase, Sulfatases, Glycosidases | In vitro multi-enzyme cascade | (Demonstrated production, but specific yield not quantified in the abstract) | [1] |
Table 2: Yield of this compound from Carrageenan Hydrolysis
Experimental Protocols
Quantification of this compound using the Resorcinol (B1680541) Method
This colorimetric method is widely used for the determination of 3,6-anhydrogalactose.
Materials:
-
Resorcinol reagent: 9 mL of resorcinol solution (1.5 mg/mL), 1 mL of acetaldehyde (B116499) solution (0.04% v/v), and 100 mL of concentrated hydrochloric acid. Prepare fresh within 3 hours of use.[3]
-
Sample solution (e.g., hydrolyzed carrageenan) at a concentration of 1 mg/mL.
-
Distilled water.
-
Spectrophotometer.
Procedure:
-
Pipette 0.03 mL of the sample solution into a centrifuge tube.
-
Add 0.2 mL of distilled water.
-
Add the freshly prepared resorcinol reagent.
-
Incubate the mixture at a specific temperature and time to allow for color development (e.g., 80°C for 10 minutes, followed by cooling).
-
Measure the absorbance at the appropriate wavelength (typically around 550-560 nm) using a spectrophotometer.
-
Quantify the 3,6-anhydrogalactose content by comparing the absorbance to a standard curve prepared with known concentrations of fructose (B13574) or 3,6-anhydrogalactose.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a more specific and detailed analysis of the monosaccharide composition of carrageenan.
Materials:
-
Carrageenan sample.
-
Trifluoroacetic acid (TFA).
-
4-methylmorpholine borane (B79455) (4-MMB) for reductive hydrolysis.[4]
-
Acetic anhydride (B1165640) for acetylation.
-
GC-MS instrument with a suitable capillary column (e.g., DB-5).[5]
Procedure:
-
Reductive Hydrolysis:
-
Hydrolyze the carrageenan sample with TFA in the presence of 4-MMB. This protects the acid-labile this compound from degradation.[4] A typical procedure involves heating the sample with 2.5 M TFA and 80 mg/mL MMB at 80°C for 30 minutes, followed by a second hydrolysis step with 1.5 M TFA at 120°C for 1 hour.[3]
-
Dry the hydrolyzed sample, for instance, under a stream of nitrogen.[3]
-
-
Reduction and Acetylation:
-
The resulting partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borodeuteride (NaBD₄).
-
The alditols are then peracetylated using acetic anhydride and pyridine to form partially methylated alditol acetates (PMAAs).[4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the PMAAs on the capillary column using a suitable temperature program. For example, an initial oven temperature of 60°C for 2 minutes, ramped to 120°C at 30°C/min (held for 1 minute), and then to 250°C at 25°C/min (held for 30 minutes).[3]
-
Detect the eluted compounds using the mass spectrometer, typically in electron impact (EI) mode.
-
Identify and quantify the this compound derivative based on its retention time and mass spectrum compared to standards.
-
Mandatory Visualizations
Signaling Pathways
Carrageenan is known to induce an inflammatory response in various cell types, particularly in intestinal epithelial cells. This response is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades involving NF-κB and Bcl10.[6][7][8]
References
- 1. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Innate Immune Response is Modified by Enzymes that Hydrolyze Distinct Galactosidic Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan and TLR4 Crosstalk: A Comprehensive Review of Inflammatory Responses in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,6-Anhydro-D-galactose: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose is a unique monosaccharide derived from D-galactose through the formation of an ether linkage between the C3 and C6 positions. This structural modification imparts distinct physical and chemical properties compared to its parent sugar. It is a significant component of carrageenan, a family of linear sulfated polysaccharides found in red seaweeds (Rhodophyta). The presence of this anhydro sugar is crucial for the gelling properties of certain types of carrageenan. Beyond its role in polysaccharide structure, this compound is gaining attention for its potential biological activities, making it a molecule of interest for researchers in the fields of biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its production, and an exploration of its known biological roles and potential therapeutic applications.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Citation |
| Molecular Formula | C₆H₁₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 162.14 g/mol | --INVALID-LINK-- |
| CAS Number | 14122-18-0 | --INVALID-LINK-- |
| Physical State | Solid (at STP) | General knowledge for monosaccharides |
| Solubility | Soluble in water. | General knowledge for monosaccharides |
| Computed XLogP3 | -1.9 | --INVALID-LINK-- |
| Exact Mass | 162.052823 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 87 Ų | --INVALID-LINK-- |
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound, particularly when present in carrageenan, exhibits characteristic absorption bands. The peak around 930 cm⁻¹ is indicative of the C-O-C stretching vibration of the 3,6-anhydro bridge.[1] Another characteristic peak can be observed in the range of 848-930 cm⁻¹ .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed high-resolution spectra of pure this compound are not widely published, NMR is a critical tool for its identification, often in the context of carrageenan hydrolysates. A patent for the preparation of the L-enantiomer mentions the use of ¹H-NMR and 2D-HSQC NMR for structural confirmation by comparing the chemical shifts with previously reported data.[3]
Chemical Reactivity and Stability
This compound is known to be unstable under certain conditions. It is particularly susceptible to degradation under acidic conditions and at elevated temperatures (above 50°C).[4] Acid-catalyzed degradation can lead to the formation of compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid.[5] This instability is a critical consideration in its extraction and purification processes. To enhance its stability for certain applications, it can be chemically converted to its sugar alcohol form, 3,6-anhydro-D-galactitol.[4]
Experimental Protocols
The production of this compound primarily involves the hydrolysis of carrageenan, which can be achieved through acid catalysis or enzymatic methods.
Acid-Catalyzed Hydrolysis of κ-Carrageenan
This method utilizes a strong acid to break the glycosidic linkages in the carrageenan polymer.
Materials:
-
κ-Carrageenan
-
Hydrochloric acid (HCl), 0.2 M
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., a mixture of dichloromethane, chloroform, and methanol)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Prepare a 2% (w/v) solution of κ-carrageenan in 0.2 M HCl.
-
Heat the solution at 100°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., NaOH).
-
Concentrate the hydrolysate using a rotary evaporator.
-
Purify the concentrated sample using silica gel column chromatography. The specific solvent system for elution will need to be optimized.[5]
-
Collect the fractions containing this compound, identified by a suitable analytical method such as thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a solid powder.
Acid Hydrolysis and Purification Workflow
Enzymatic Production from Carrageenan
Enzymatic methods offer a more specific and milder approach to hydrolyze carrageenan, potentially leading to higher yields and fewer byproducts. This process typically involves a cascade of enzymes.
Materials:
-
Carrageenan (ι- or κ-type)
-
Carrageenase (e.g., κ-carrageenase)
-
Sulfatase
-
α-1,3-anhydrogalactosidase (e.g., from GH127/GH129 families)
-
Tris-HCl buffer (pH 6.5-7.0)
-
Centrifugation and lyophilization equipment
Procedure:
-
Depolymerization: Treat a solution of carrageenan with a carrageenase to produce neocarrageenan oligosaccharides. This initial step breaks down the long polysaccharide chains into smaller fragments.[6]
-
Desulfation: Incubate the oligosaccharide mixture with a specific sulfatase to remove sulfate (B86663) groups. This step is crucial for subsequent enzymatic actions.[6]
-
Monomerization: Add an α-1,3-anhydrogalactosidase to the desulfated oligosaccharides to hydrolyze them into monosaccharides, releasing this compound and D-galactose.[6]
-
The optimal reaction conditions for the enzymatic cascade are typically around pH 6.5-7.0 and a temperature of 35°C.[6]
-
The final product can be purified from the reaction mixture using chromatographic techniques as described in the acid hydrolysis protocol.
Enzymatic Production Pathway
Biological Significance and Potential Applications
This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and cosmetic industries.
Anti-inflammatory and Skin-Whitening Effects
Research has shown that the L-enantiomer of 3,6-anhydrogalactose exhibits anti-inflammatory properties by suppressing nitrite (B80452) production.[7] It has also been found to have skin-whitening effects by inhibiting melanin (B1238610) production in melanoma cells, with efficacy comparable to arbutin.[7]
Immunosuppressive Activity
3,6-Anhydro-L-galactose has been shown to act as an immunosuppressant by attenuating the JAK-STAT signaling pathway. This inhibition affects the phosphorylation of Janus kinase 1 (JAK1) and subsequently the signaling of STAT1 and STAT3, which are crucial for lymphocyte proliferation. This suggests a potential therapeutic role in autoimmune diseases and other conditions characterized by an overactive immune response.
Inhibition of the JAK-STAT Pathway
Anticancer Potential
An in silico study has suggested that this compound may have potential as an anticancer agent, particularly against breast cancer. The study identified several potential molecular targets:
-
Hexokinase 2 (HK2): An enzyme involved in glucose metabolism, which is often upregulated in cancer cells.
-
Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5): A chaperone protein involved in the cellular stress response.
-
Carbonic Anhydrase 12 (CA12): An enzyme that regulates pH and is implicated in tumor progression.
-
Galectin-3 (LGALS3): A lectin involved in cell adhesion, migration, and apoptosis.
The study proposed that this compound could disrupt cancer cell metabolism and stress response pathways by binding to these targets.[2]
Potential Anticancer Molecular Targets
Conclusion
This compound is a fascinating monosaccharide with unique properties and growing biological interest. While challenges remain in its efficient and large-scale production due to its inherent instability, the development of enzymatic synthesis routes offers a promising path forward. Its demonstrated anti-inflammatory, skin-whitening, and potential anticancer activities make it a compelling candidate for further research and development in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this intriguing molecule. Further investigation into its precise mechanisms of action and in vivo efficacy will be crucial in translating its promise into tangible therapeutic and commercial applications.
References
- 1. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 2. researchgate.net [researchgate.net]
- 3. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of the 3,6-Anhydro Bridge in Galactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,6-anhydro bridge, a key structural feature in various commercially important polysaccharides derived from red seaweed, such as agarose (B213101) and carrageenan, imparts unique gelling and biological properties. This ether linkage between the C3 and C6 positions of a galactose residue significantly influences the conformation and physicochemical characteristics of the parent polysaccharide.[1] Understanding the mechanisms underlying the formation of this bridge is crucial for the targeted modification of these biopolymers and the development of novel applications in the pharmaceutical, cosmetic, and food industries.[2][3][4] This technical guide provides an in-depth overview of the enzymatic and chemical pathways leading to the formation of 3,6-anhydrogalactose, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanisms of Formation
The formation of the 3,6-anhydro bridge is fundamentally an intramolecular nucleophilic substitution reaction. This conversion can be achieved through both enzymatic and chemical means, with the common prerequisite being the presence of a suitable leaving group at the C6 position and a hydroxyl group at the C3 position of the galactose unit within a polysaccharide chain.
Enzymatic Synthesis
In red algae, the formation of the 3,6-anhydro bridge is a key step in the biosynthesis of agarose and carrageenans, catalyzed by a class of enzymes known as sulfurylases or sulfohydrolases.[5][6][7][8] These enzymes act on precursor polysaccharides that contain sulfated galactose residues. Specifically, they recognize and catalyze the conversion of D-galactose-6-sulfate or D-galactose-2,6-disulfate residues into 3,6-anhydro-D-galactose.[5][6][7] The reaction involves the enzymatic removal of the sulfate (B86663) group at C6, which then allows the hydroxyl group at C3 to attack the C6 carbon, forming the anhydro bridge.[6][7][9] This enzymatic process is the final step in the biosynthesis of these polysaccharides and is crucial for their gelling properties.[6][7]
Caption: Alkaline-mediated chemical synthesis of the 3,6-anhydro bridge.
Quantitative Data on 3,6-Anhydrogalactose Formation
The efficiency of 3,6-anhydrogalactose formation can be quantified by measuring the yield of the final product or the reduction in sulfate content. The following tables summarize quantitative data from various studies on both enzymatic and chemical methods.
| Substrate | Enzyme System | Final Product Concentration | Yield | Reference |
| κ-carrageenan (0.5% w/v) | Multi-enzyme mix | 3.9 mM | 35-48% | [2] |
| κ/ι-hybrid carrageenan | Multi-enzyme mix | 3.25 mM | Not specified | [2] |
| Furcellaran | Multi-enzyme mix | 2.35 mM | Not specified | [2] |
| κ/μ-hybrid-carrageenan | Multi-enzyme mix | 2.76 mM | Not specified | [2] |
| Agarose | Acetic acid pre-hydrolysis, exo-agarase, neoagarobiose (B1678156) hydrolase | Not specified | 4.0% (final pure L-AHG) | [10] |
| Polysaccharide Source | Treatment | 3,6-Anhydrogalactose Content (%) | Sulfate Content (%) | Gel Strength (g cm⁻²) | Reference |
| Gracilaria vermiculophylla | Native | 13.8 ± 0.7 | 10.5 ± 0.5 | 204.8 ± 17.1 | [11] |
| Gracilaria vermiculophylla | Alkaline-pretreated | 26.2 ± 1.9 | 6.2 ± 0.8 | 763.8 ± 57.0 | [11] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections provide synopses of key experimental protocols for the enzymatic and chemical synthesis and analysis of 3,6-anhydrogalactose.
Enzymatic Production of this compound from Carrageenan
This protocol describes a one-pot enzymatic biotransformation of carrageenan to this compound (DA). [2] 1. Substrate Preparation:
-
Prepare a 1% (w/v) solution of carrageenan in 20 mM Tris-HCl buffer (pH 7.5). [2] 2. Enzyme Mixture Preparation:
-
Prepare an enzyme mix containing:
-
0.0075 mg/mL BovGH16 (a β-agarase)
-
2.5 mg/mL CaCgS2 (a sulfatase)
-
0.667 mg/mL EpCgS2 (a sulfatase)
-
0.75 mg/mL CaGH127_1 (a β-galactosidase)
-
0.166 mg/mL WcBGH (a β-galactosidase) [2] 3. Reaction Incubation:
-
-
Combine 50 µL of the substrate solution with 50 µL of the enzyme mixture in a 1.5 mL microcentrifuge tube.
-
Incubate the reaction in triplicate at 37°C for 16 hours. [2] 4. Quantification of this compound:
-
A spectrophotometric assay can be used for quantification. [2]* Incubate 10 µg of a recombinant this compound dehydrogenase (CaDADH) in 20 mM Tris-HCl (pH 7.5) with the reaction mixture and 1 mM NAD+ at 37°C. [2]* Monitor the absorbance at 340 nm for 30 minutes until a plateau is reached.
-
Caption: Workflow for the chemical formation and analysis of 3,6-anhydrogalactose.
Conclusion
The formation of the 3,6-anhydro bridge in galactose is a critical transformation that dictates the functional properties of important marine polysaccharides. Both enzymatic and chemical methods provide effective means to achieve this conversion, each with its own advantages and applications. A thorough understanding of these processes, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel biomaterials and therapeutics derived from these versatile natural polymers. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field to advance their work in the targeted modification and application of polysaccharides containing 3,6-anhydrogalactose.
References
- 1. Influence of the Structural Features of Carrageenans from Red Algae of the Far Eastern Seas on Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Conversion of Carrageenans for the Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan is catalyzed by two D-galactose-2,6-sulfurylases in the red alga Chondrus crispus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of 3,6-Anhydro-D-galactose in the Biology of Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Anhydro-D-galactose (AnGal), a dehydrated and cyclized form of D-galactose, is a unique and crucial monosaccharide predominantly found in the cell wall polysaccharides of marine red algae (Rhodophyta). As a key constituent of commercially important hydrocolloids such as agar (B569324) and carrageenan, AnGal plays a definitive role in the structural integrity and physicochemical properties of these polymers, particularly their characteristic gelling capabilities. The enzymatic formation of the 3,6-anhydro bridge from a sulfated galactose precursor is a critical final step in the biosynthesis of these polysaccharides, significantly influencing the algal cell wall architecture. Beyond its structural importance, recent research has begun to elucidate the broader biological activities of AnGal and its containing oligosaccharides, suggesting potential roles in intercellular signaling and defense mechanisms. This technical guide provides an in-depth exploration of the biological significance of this compound in marine algae, detailing its biosynthesis, structural function, and emerging signaling roles. Comprehensive experimental protocols for its quantification and the analysis of related enzymatic activities are also presented, alongside quantitative data and pathway visualizations to serve as a valuable resource for researchers in marine biology, phycology, and natural product development.
Introduction
The intricate cell walls of marine red algae are primarily composed of a complex matrix of sulfated galactans, namely agar and carrageenan. These polysaccharides are not only vital for the structural support and environmental adaptation of the algae but are also of significant commercial interest due to their gelling, thickening, and stabilizing properties.[1] A defining feature of these galactans is the presence of this compound, a monosaccharide that is relatively rare in other biological systems.[2] The formation of this anhydro bridge profoundly alters the conformation of the polysaccharide chain, promoting the formation of double helices and subsequent aggregation into a robust gel network.[3] This guide delves into the multifaceted biological role of this compound, from its enzymatic synthesis to its impact on the functional properties of algal hydrocolloids and its potential involvement in signaling cascades.
Biosynthesis of this compound
The formation of this compound is an enzymatic process that occurs at the polymer level, representing a key post-polymerization modification in the biosynthesis of agar and carrageenan.[4] The precursor for the AnGal residue is a sulfated D-galactose unit within the growing polysaccharide chain. Specifically, a galactose-6-sulfate residue is acted upon by a specific enzyme, D-galactose-6-sulfurylase (also referred to as a sulfohydrolase), which catalyzes an intramolecular displacement of the C6-sulfate group by the hydroxyl group at C3.[5][6] This reaction results in the formation of the 3,6-anhydro bridge and the stoichiometric release of a sulfate (B86663) ion.[4]
The conversion of μ-carrageenan to κ-carrageenan is a well-studied example of this process, where the enzymatic removal of the sulfate group from the D-galactose-6-sulfate units of μ-carrageenan leads to the formation of this compound residues, characteristic of κ-carrageenan.[4] A similar enzymatic conversion occurs in the biosynthesis of ι-carrageenan from its precursor, ν-carrageenan, which contains D-galactose-2,6-disulfate residues.[7] In this case, two distinct D-galactose-2,6-sulfurylases have been identified in the red alga Chondrus crispus, highlighting the specificity and importance of this enzymatic step.[7]
Signaling Pathway for Carrageenan Biosynthesis
The biosynthesis of carrageenan is a complex process involving multiple enzymatic steps, from the activation of sulfate to the polymerization of the galactan backbone and its subsequent modification. The following diagram illustrates the key steps leading to the formation of this compound within the carrageenan structure.
Structural and Functional Role
The primary and most well-understood role of this compound is structural. Its presence is a key determinant of the gelling properties of agar and carrageenan. The formation of the anhydro bridge introduces a conformational rigidity to the sugar ring, which in turn promotes the formation of a helical secondary structure in the polysaccharide chain. These helices can then associate to form a three-dimensional network that entraps water molecules, resulting in the formation of a gel.
The degree of substitution with 3,6-anhydrogalactose, along with the pattern of sulfation, dictates the specific type of carrageenan (kappa, iota, or lambda) and its corresponding gelling and rheological properties. For instance, kappa-carrageenan, which contains one sulfate group and one this compound residue per disaccharide repeating unit, forms strong, rigid gels in the presence of potassium ions. In contrast, lambda-carrageenan, which lacks 3,6-anhydrogalactose and has a higher degree of sulfation, is non-gelling and primarily functions as a thickening agent.
Quantitative Data on this compound Content
The abundance of this compound varies among different species of red algae and can also be influenced by environmental factors and the life cycle stage of the alga. The molar ratio of AnGal to galactose is a critical parameter for characterizing the type and quality of the extracted hydrocolloid.
| Red Algae Species | Molar Ratio (AnGal:Gal) | Reference |
| Porphyra haitanensis | 1.0:1.4 | [8] |
| Gracilaria chouae | 1.0:1.5 | [8] |
| Gracilaria blodgettii | 1.0:1.6 | [8] |
| Gracilaria lemaneiformis | 1.0:3.0 | [8] |
| Eucheuma gelatinae | 1.0:3.1 | [8] |
| Gelidium amansii | 1.0:1.0 | [8] |
Emerging Roles in Signaling
While the structural role of this compound is well-established, emerging evidence suggests that oligosaccharides derived from the enzymatic or partial hydrolysis of carrageenans can act as signaling molecules. These carrageenan oligosaccharides, which may contain AnGal residues, have been shown to elicit defense responses in plants and modulate immune responses in animal cells.[8]
In the context of marine algae themselves, sulfated oligosaccharides derived from carrageenan have been implicated in mediating the interaction between the red alga Chondrus crispus and its pathogenic endophyte Acrochaete operculata.[9] Specifically, lambda-carrageenan oligosaccharides were found to induce a pathogenic response in the endophyte, while kappa-carrageenan oligosaccharides, which contain AnGal, appeared to enhance the host's recognition of the pathogen, leading to a reduced virulence.[9] This suggests that the specific structure of these oligosaccharides, including the presence or absence of AnGal and the pattern of sulfation, is crucial for their signaling function.
Although direct evidence for an internal signaling role of this compound within the algal cells is still limited, the involvement of the cell wall in sensing and responding to environmental stresses is a conserved feature in many organisms.[10][11] It is plausible that changes in the composition of the cell wall, including the degree of anhydrogalactose formation, could be part of a cell wall integrity signaling pathway in red algae, allowing them to adapt to changing environmental conditions.
Proposed Model for Oligosaccharide Signaling in Algal-Pathogen Interaction
The following diagram illustrates a proposed model for how different carrageenan oligosaccharides can modulate the interaction between a red algal host and its pathogen, based on the findings in Chondrus crispus.
Experimental Protocols
Extraction of Polysaccharides from Red Algae
This protocol describes a general method for the extraction of carrageenan from red algal biomass.
-
Pre-treatment:
-
Wash the dried algal material with fresh water to remove salts and debris.
-
Dry the washed algae at 60°C to a constant weight.
-
Grind the dried algae into a fine powder.
-
-
Alkaline Treatment (Optional, enhances gelling properties):
-
Extraction:
-
Purification:
-
Centrifuge the hot extract at high speed (e.g., 50,000 x g) to remove the algal residue.[12]
-
Collect the supernatant and precipitate the polysaccharides by adding 2-3 volumes of cold isopropanol (B130326) or ethanol (B145695).[8][12]
-
Allow the precipitation to occur overnight at 4°C.
-
Collect the precipitated carrageenan by centrifugation or filtration.
-
Wash the precipitate with ethanol to remove residual water and low molecular weight impurities.
-
Dry the purified carrageenan in an oven at 50-60°C or by lyophilization.
-
Quantification of this compound (Resorcinol Method)
This colorimetric method is based on the reaction of 3,6-anhydrogalactose with resorcinol (B1680541) in the presence of hydrochloric acid.
-
Reagent Preparation (prepare fresh):
-
Resorcinol solution: 1.5 mg/mL in water.
-
Acetaldehyde (B116499) solution: 0.04% (v/v) in water.
-
Resorcinol reagent: Mix 9 mL of resorcinol solution, 1 mL of acetaldehyde solution, and 100 mL of concentrated hydrochloric acid.[8]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the extracted polysaccharide in distilled water.
-
-
Assay Procedure:
-
To a test tube, add 0.03 mL of the sample solution and 0.2 mL of distilled water.[8]
-
Place the tube in an ice bath for 5 minutes.
-
Add 1 mL of the resorcinol reagent, mix well, and keep in the ice bath.
-
Transfer the tube to room temperature for 2 minutes.
-
Incubate at 80°C for 10 minutes.
-
Cool the tube in an ice bath for 5 minutes.
-
Measure the absorbance at 555 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of fructose (B13574) (which reacts similarly to AnGal in this assay).
-
Calculate the concentration of 3,6-anhydrogalactose in the sample based on the standard curve.
-
Quantification of this compound (GC-MS Method)
This method provides a more accurate quantification and allows for the simultaneous analysis of other monosaccharides.
-
Reductive Hydrolysis:
-
To 100 µL of the polysaccharide sample, add 50 µL of 80 mg/mL methylmorpholine-borane (MMB) complex with trifluoroacetic acid (TFA) to a final concentration of 2.5 M.[8]
-
Incubate at 80°C for 30 minutes.[8]
-
Cool to room temperature, add another 50 µL of 80 mg/mL MMB, and dry under a stream of nitrogen gas.[8]
-
Add 100 µL of deionized water and TFA to a final concentration of 1.5 M, and heat at 120°C for 1 hour.[8]
-
-
Acetylation:
-
Dry the hydrolyzed sample.
-
Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.
-
Incubate at 100°C for 30 minutes.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of dichloromethane (B109758) to the acetylated sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the alditol acetates.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., Rtx-5MS).[8]
-
Use an appropriate temperature program to separate the alditol acetates. For example: initial temperature of 60°C for 2 min, ramp at 30°C/min to 120°C (hold 1 min), then ramp at 25°C/min to 250°C (hold 30 min).[8]
-
Identify and quantify the peak corresponding to the alditol acetate (B1210297) of 3,6-anhydrogalactose by comparing its retention time and mass spectrum to that of an authentic standard.
-
D-Galactose-6-Sulfurylase (Sulfohydrolase) Enzyme Assay
This assay measures the activity of the enzyme by quantifying the amount of inorganic sulfate released from the carrageenan substrate.
-
Reaction Mixture:
-
Enzyme Preparation:
-
Prepare a crude or purified enzyme extract from the red algal tissue.
-
-
Assay Procedure:
-
Add a known amount of the enzyme preparation to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[13]
-
Prepare a control sample with a heat-inactivated enzyme.[12]
-
Stop the reaction by heat inactivation (e.g., 95°C for 5-10 minutes).[13]
-
-
Sulfate Quantification:
-
Calculation of Activity:
-
Calculate the amount of sulfate released by subtracting the value of the control from the value of the experimental sample.
-
Express the enzyme activity in units such as nmol of sulfate released per minute per mg of protein.
-
Experimental Workflow for AnGal Quantification and Enzyme Assay
Conclusion
This compound is a cornerstone of red algal cell wall biology, fundamentally defining the structural and functional properties of agar and carrageenan. Its enzymatic formation through the action of sulfurylases is a critical biosynthetic step that directly impacts the gelling capacity of these economically important hydrocolloids. While its structural role is paramount, the emerging evidence for the signaling capabilities of carrageenan oligosaccharides containing AnGal opens up new avenues of research into the complex chemical ecology of marine algae and their interactions with other organisms. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further unravel the multifaceted biological roles of this unique anhydro sugar and to harness its potential in various biotechnological and pharmaceutical applications. Further investigation into the potential for AnGal or its precursors to act as endogenous signaling molecules within the algae is a promising area for future research that could reveal novel mechanisms of environmental sensing and response in these important marine primary producers.
References
- 1. Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfohydrolase Activity and Carrageenan Biosynthesis in Chondrus crispus (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, identification, and characterization of d-galactose-6-sulfurylase from marine algae (Betaphycus gelatinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan is catalyzed by two D-galactose-2,6-sulfurylases in the red alga Chondrus crispus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Algae-Derived Marine Oligosaccharides and Their Biological Applications [frontiersin.org]
- 9. Sulfated Oligosaccharides Mediate the Interaction between a Marine Red Alga and Its Green Algal Pathogenic Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Core Physicochemical Properties of 3,6-Anhydro-D-galactose
This document provides fundamental molecular information for 3,6-Anhydro-D-galactose, a key monosaccharide found in red algae.[1][2] The data presented below is essential for researchers and professionals in drug development and related scientific fields.
Molecular Formula and Weight
The foundational quantitative data for this compound is summarized in the table below. This includes its molecular formula and molecular weight, which are critical for any experimental and theoretical work involving this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O₅[1][2] |
| Molecular Weight | 162.14 g/mol [1][2][3] |
Detailed Methodologies and Visualizations:
Please note that as a large language model, I am unable to provide detailed experimental protocols or create visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). For such detailed information, it is recommended to consult peer-reviewed scientific literature and specialized chemical databases.
References
Unveiling 3,6-Anhydro-D-galactose: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Anhydro-D-galactose, a unique monosaccharide primarily found in the polysaccharides of red seaweeds. We delve into the historical discovery and initial isolation of this compound, detailing the pioneering work that first identified its presence in agar. This guide presents in-depth experimental protocols for its extraction and isolation from natural sources, including both acid-catalyzed and enzymatic hydrolysis methods. Quantitative data on yields from various red algae species are systematically tabulated for comparative analysis. Furthermore, we explore the burgeoning interest in the biological activities of this compound, with a focus on its role in signaling pathways related to skin whitening and inflammation. Detailed experimental workflows for its quantification and analysis are provided, accompanied by visual diagrams generated using Graphviz to elucidate complex processes and pathways. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology.
Discovery and Initial Isolation
The discovery of 3,6-anhydrogalactose is intrinsically linked to the chemical investigation of agar, a gelatinous substance derived from red algae. While the exact first synthesis of an enantiomer of 3,6-anhydrogalactose was achieved by Hands and Peat, its definitive isolation and characterization from a natural source was a significant breakthrough in carbohydrate chemistry. It was first discovered as a constituent of commercial agar.[1] Early studies on the structure of carrageenan, another sulfated polysaccharide from red seaweeds, further established the prevalence of this compound as a key structural component. These polysaccharides are composed of repeating disaccharide units of alternating 1,3-linked galactose and 1,4-linked 3,6-anhydro-galactose residues.[2]
The formation of the 3,6-anhydro bridge is a crucial enzymatic step in the biosynthesis of carrageenans and agarose (B213101) within the red algae, converting galactose-6-sulfate residues into the anhydro form. This structural feature is responsible for the gelling properties of these polysaccharides.
Natural Sources and Isolation Methodologies
The primary natural sources of this compound are red seaweeds (Rhodophyta), which are abundant in marine environments.[2] The sugar exists in polymeric form as a major component of carrageenans and agarose. Several species of red algae are particularly rich in these polysaccharides and serve as the main feedstocks for the production of this compound.
Acid-Catalyzed Hydrolysis
Acid hydrolysis is a conventional method for releasing monosaccharides from polysaccharides. However, the 3,6-anhydrogalactosyl linkage is labile and can be degraded under harsh acidic conditions. Therefore, optimized protocols with milder acids and controlled temperatures are necessary.
Experimental Protocol: Acid Hydrolysis of κ-Carrageenan
-
Preparation of κ-Carrageenan Solution: Prepare a 2% (w/v) solution of κ-carrageenan in deionized water.
-
Acidification: Add hydrochloric acid (HCl) to the solution to a final concentration of 0.2 M.
-
Hydrolysis: Heat the mixture at 100°C for 30 minutes in a sealed reaction vessel.
-
Neutralization: Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide (B78521) (NaOH), to a pH of 7.0.
-
Purification: The resulting hydrolysate containing this compound, D-galactose, and other byproducts can be purified using techniques like silica (B1680970) gel chromatography.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder approach to release this compound, minimizing the degradation that can occur with acid treatment. This method relies on carrageenases and agarases, enzymes that specifically cleave the glycosidic bonds within the polysaccharide backbone.
Experimental Protocol: Enzymatic Hydrolysis of Carrageenan
-
Enzyme Preparation: Utilize a combination of carrageenolytic enzymes, including κ-carrageenase, GH127/GH129 α-1,3 anhydrogalactosidase, and cell-free extract from marine carrageenolytic bacteria like Colwellia echini.[1]
-
Depolymerization: Initially, depolymerize the carrageenan into oligosaccharides.
-
Desulfation: Follow with a desulfation step to remove sulfate (B86663) groups.
-
Monomerization: Finally, use specific hydrolases to break down the oligosaccharides into monosaccharides, yielding this compound.
-
Yield: This optimized enzymatic process can produce approximately 0.24 g of this compound from 1 g of κ-carrageenan.[1]
Quantitative Data
The content of this compound can vary significantly depending on the species of red seaweed and the extraction and hydrolysis methods employed. The following tables summarize key quantitative data from various studies.
| Red Seaweed Species | Polysaccharide Type | Molar Ratio of this compound to D-Galactose | Reference |
| Porphyra haitanensis | Porphyran | 1.0:1.0 | [2] |
| Gracilaria chouae | Agar | 1.0:1.0 | [2] |
| Gracilaria blodgettii | Agar | 1.0:1.5 | [3] |
| Gracilaria lemaneiformis | Agar | 1.0:3.1 | [2] |
| Eucheuma gelatinae | Carrageenan | 1.0:1.2 | [2] |
| Gelidium amansii | Agar | 1.0:1.1 | [2] |
| Feedstock | Hydrolysis Method | Yield of this compound | Reference |
| κ-Carrageenan | Acid Hydrolysis (0.2 M HCl, 100°C, 30 min) | 33.5% of theoretical maximum | |
| κ-Carrageenan | Enzymatic Hydrolysis | 0.24 g per 1 g of κ-carrageenan | [1] |
| Agarose | Enzymatic Hydrolysis | 4.0% (final purified product) | [4] |
Biological Significance and Signaling Pathways
Recent research has highlighted the potential of this compound and its derivatives in various biological applications, particularly in cosmetics and pharmaceuticals.
Skin Whitening and Anti-Melanogenic Effects
This compound has been shown to exhibit skin-whitening properties by inhibiting the enzyme tyrosinase, a key regulator of melanin (B1238610) production.[2] Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation.
Signaling Pathway: Tyrosinase Inhibition in Melanogenesis
Caption: Inhibition of the melanogenesis pathway by this compound.
Anti-Inflammatory and Immunosuppressive Effects
The L-enantiomer, 3,6-Anhydro-L-galactose, has demonstrated immunosuppressive properties by attenuating the JAK-STAT signaling pathway, which is crucial for lymphocyte proliferation and immune responses.[5] This suggests its potential as a novel immunomodulatory agent.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by 3,6-Anhydro-L-galactose.
Experimental Workflows
Extraction and Quantification of this compound from Red Algae
The following workflow outlines the key steps from raw seaweed to the quantification of this compound.
Experimental Workflow: From Seaweed to Quantified Monosaccharide
Caption: General experimental workflow for the extraction and quantification of this compound.
Detailed GC-MS Protocol for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound after derivatization.
Experimental Protocol: GC-MS Analysis of Alditol Acetates
-
Reductive Hydrolysis: Hydrolyze the polysaccharide sample in the presence of a reducing agent like methylmorpholine–borane complex (MMB) under acidic conditions (e.g., with trifluoroacetic acid - TFA) to prevent degradation of the acid-labile 3,6-anhydrogalactose.[2]
-
Acetylation: Convert the resulting alditols to their corresponding alditol acetates by reacting with acetic anhydride.
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., DB-5).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial: 60°C for 2 min.
-
Ramp 1: 30°C/min to 120°C (hold 1 min).
-
Ramp 2: 25°C/min to 250°C (hold 30 min).[2]
-
-
Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[2]
-
Mass Spectrometry: Electron impact ionization at 70 eV, scanning from m/z 50-800.[2]
-
-
Quantification: Identify and quantify the 3,6-anhydrogalactose alditol acetate (B1210297) peak based on its retention time and mass spectrum, using an internal standard for accurate quantification.
Conclusion
This compound, once a mere structural curiosity in the complex polysaccharides of red algae, is now emerging as a molecule of significant interest for its bioactive properties. This guide has provided a comprehensive overview of its discovery, methods for its isolation and quantification, and its involvement in key biological signaling pathways. The detailed experimental protocols and workflows presented herein are intended to serve as a valuable resource for researchers seeking to explore the potential of this unique sugar in drug development and other biotechnological applications. Further research into the diverse biological activities of this compound and the development of more efficient and scalable production methods will undoubtedly unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3,6-Anhydro-D-galactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose is a unique monosaccharide and a key constituent of carrageenans, a family of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2] Its rigid bicyclic structure, formed by an ether linkage between the C3 and C6 positions of a galactose unit, imparts distinct physicochemical properties to the polysaccharides in which it resides. The presence and quantity of this compound are critical determinants of the gelling, thickening, and stabilizing properties of carrageenans, which are widely used in the food, pharmaceutical, and cosmetic industries.[3][4] Furthermore, this anhydro sugar and its derivatives have garnered significant interest in the biomedical field for their potential therapeutic applications, including anti-inflammatory, antiviral, and anti-nociceptive activities.
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biochemical pathways.
Spectroscopic Data
A thorough spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The following tables summarize the key quantitative data obtained from various spectroscopic techniques. It is important to note that obtaining high-resolution data for the free this compound monosaccharide can be challenging, and as such, some of the data presented is derived from its presence within oligosaccharide or derivatized forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~5.3 | d | J₁,₂ = ~3-4 |
| H-2 | ~4.0-4.2 | m | |
| H-3 | ~4.5 | m | |
| H-4 | ~4.1-4.3 | m | |
| H-5 | ~4.6 | m | |
| H-6a | ~3.8 | dd | J₆a,₆b = ~10-12, J₅,₆a = ~5-6 |
| H-6b | ~3.6 | dd | J₆a,₆b = ~10-12, J₅,₆b = ~2-3 |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent, temperature, and pH.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~95-100 |
| C-2 | ~70-75 |
| C-3 | ~80-85 |
| C-4 | ~75-80 |
| C-5 | ~70-75 |
| C-6 | ~65-70 |
Note: These are estimated values and can be influenced by experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound is a key identifier.
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | [6][7] |
| Molecular Weight | 162.14 g/mol | [6][7] |
| Monoisotopic Mass | 162.052823 Da | [6] |
Note: Fragmentation patterns are highly dependent on the ionization technique and experimental conditions. Data for underivatized this compound is limited; analysis is often performed on derivatized samples.[8][9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to hydroxyl, ether, and alkane functionalities.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3400 | Strong, Broad | O-H stretching | [10][11] |
| ~2900 | Medium | C-H stretching | [10][11] |
| ~1150-1000 | Strong | C-O-C stretching (ether linkage) | [10] |
| 930-925 | Medium | 3,6-anhydro bridge vibration | [8] |
| 850-840 | Medium | C-O-S stretching (in sulfated precursors) | [10] |
Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions.
Chiroptical Spectroscopy
Chiroptical techniques, such as the measurement of specific rotation, are crucial for characterizing chiral molecules like this compound.
Table 5: Chiroptical Data for this compound
| Property | Value |
| Specific Rotation [α]D | Not available |
Note: While the specific rotation for D-galactose is well-documented, a definitive value for pure this compound is not readily found in the literature. This value would need to be determined experimentally.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., DSS or TSP) should be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
To suppress the residual solvent peak (e.g., HOD in D₂O), a presaturation sequence should be used.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity across the anhydro bridge and glycosidic linkages in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the stereochemistry and conformation.
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J values) in the ¹H spectrum to deduce the dihedral angles between adjacent protons, which helps in determining the stereochemistry.
-
Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve the purified this compound in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a final concentration of 1-10 µg/mL.[12]
-
The solvent system should be of high purity (HPLC or LC-MS grade).
-
For enhanced ionization, a small amount of an additive may be included. For negative ion mode, a weak base like ammonium (B1175870) acetate (B1210297) can be used. For positive ion mode, a small amount of formic acid or a salt like sodium acetate can be added to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[12]
-
-
Instrumental Analysis:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode. For carbohydrates, negative ion mode is often effective.[13]
-
Obtain a full scan mass spectrum to determine the molecular weight of the parent ion (e.g., [M-H]⁻ or [M+Cl]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it with the theoretical mass of this compound (C₆H₁₀O₅).
-
Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of H₂O, CH₂O) and fragment ions, which can provide structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the purified this compound sample and spectroscopic grade potassium bromide (KBr) powder to remove any traces of moisture, which has a strong IR absorption.
-
In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with a larger amount of KBr powder (100-200 mg) until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.
-
-
Instrumental Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule (e.g., O-H, C-H, C-O-C).
-
Compare the obtained spectrum with reference spectra of carbohydrates and specifically look for bands indicative of the 3,6-anhydro ring.
-
Chiroptical Spectroscopy (Specific Rotation)
Objective: To measure the optical activity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately prepare a solution of purified this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
-
Ensure the sample is completely dissolved and the solution is free of bubbles and particulate matter.
-
-
Instrumental Analysis:
-
Use a polarimeter with a sodium lamp (D-line, 589 nm) as the light source.
-
Calibrate the instrument with the pure solvent.
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Data Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l).[14]
-
The temperature at which the measurement is taken should also be recorded and reported.
-
Biochemical Pathways
The formation and degradation of this compound are key enzymatic processes in the biosynthesis and catabolism of carrageenans. Understanding these pathways is crucial for biotechnological applications aimed at producing this valuable sugar or its derivatives.
Enzymatic Synthesis of this compound from Carrageenan Precursors
The final step in the biosynthesis of κ- and ι-carrageenans involves the enzymatic conversion of sulfated galactose precursors into this compound residues within the polysaccharide chain. This reaction is catalyzed by a class of enzymes known as sulfohydrolases or galactose-6-sulfurylases.[14]
Caption: Enzymatic formation of the 3,6-anhydro ring in carrageenan biosynthesis.
Enzymatic Degradation of Carrageenan to this compound
The breakdown of carrageenans by marine bacteria involves a cascade of enzymes that ultimately release this compound.[3][15] This pathway is of great interest for the sustainable production of this sugar from seaweed biomass.
Caption: General enzymatic degradation pathway of carrageenan to monosaccharides.
Metabolic Pathway of this compound Degradation
Once released, this compound is further metabolized by some microorganisms through a specific catabolic pathway.[15][16]
Caption: Catabolic pathway of this compound in microorganisms.
Conclusion
The spectroscopic characterization of this compound is fundamental to understanding its role in the structure and function of carrageenans and for exploring its potential in various applications. While comprehensive data for the pure monosaccharide is still somewhat limited, the combination of NMR, mass spectrometry, and FTIR provides a powerful toolkit for its identification and structural analysis, particularly when it is part of a larger oligo- or polysaccharide. The detailed protocols and tabulated data in this guide serve as a valuable resource for researchers in the field. Furthermore, the elucidation of its biosynthetic and metabolic pathways opens up new avenues for the biotechnological production and utilization of this unique anhydro sugar. Further research is warranted to obtain high-resolution spectroscopic data of the pure compound to build a more complete and publicly available spectral library.
References
- 1. This compound | 14122-18-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dextrauk.com [dextrauk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. masspec.scripps.edu [masspec.scripps.edu]
- 14. The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic pathway of this compound in carrageenan-degrading microorganisms - ProQuest [proquest.com]
- 16. Metabolic pathway of this compound in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,6-Anhydro-D-galactose and its Relation to D-galactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,6-Anhydro-D-galactose, a significant anhydro sugar derived from major marine polysaccharides. The document elucidates its structural and functional relationship with D-galactose, its primary precursor. Detailed methodologies for its extraction and synthesis from natural sources like carrageenan and agarose (B213101) are presented, covering both acid-catalyzed and enzymatic hydrolysis protocols. Key quantitative data on its physicochemical properties and production yields are systematically tabulated for comparative analysis. Furthermore, this guide visualizes the core chemical transformations and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the underlying processes. The potential biological activities and applications of this compound in various research and development sectors are also discussed, providing a comprehensive resource for professionals in the field.
Introduction
This compound is a naturally occurring monosaccharide that plays a crucial role as a structural component of various polysaccharides found in red algae (Rhodophyta).[1][2] It is a derivative of D-galactose and is a key building block of commercially important hydrocolloids such as carrageenan and agarose.[1][3][4] The presence of the 3,6-anhydro bridge significantly influences the physicochemical properties of these parent polysaccharides, particularly their gelling capabilities.[3] Understanding the chemistry, synthesis, and biological relevance of this compound is paramount for its exploitation in diverse applications, ranging from a platform chemical for bioplastics to a bioactive molecule in the pharmaceutical and cosmetic industries.[5][6] This guide aims to provide a detailed technical overview for researchers and professionals working with this unique carbohydrate.
Chemical Structure and Properties: A Comparative Analysis with D-galactose
This compound is structurally derived from D-galactose through the formation of an ether linkage between the carbon atoms at the 3rd and 6th positions. This intramolecular cyclization results in a bicyclic structure.[7] This structural modification fundamentally alters the molecule's properties compared to its parent monosaccharide, D-galactose.
Physicochemical Properties
The table below summarizes and compares the key physicochemical properties of this compound and D-galactose.
| Property | This compound | D-galactose |
| Molecular Formula | C6H10O5[7][8] | C6H12O6 |
| Molar Mass | 162.14 g/mol [1][7][8] | 180.16 g/mol |
| IUPAC Name | (2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde[7] | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal |
| CAS Number | 14122-18-0[1][7][8] | 59-23-4 |
| Chirality | Chiral[1] | Chiral |
| Natural Occurrence | Component of carrageenan and other red algae polysaccharides.[1][6] | Component of lactose, glycoproteins, and glycolipids. |
Structural Relationship Visualization
The following diagram illustrates the structural relationship and transformation from a D-galactose precursor within a polysaccharide chain to this compound.
Natural Sources and Production
The primary natural sources of this compound are the sulfated galactans found in red seaweeds.[1][2] Specifically, it is a major constituent of:
-
Carrageenans: A family of linear sulfated polysaccharides. The κ- and ι-carrageenans contain significant amounts of this compound.[3][6]
-
Agarose: The main component of agar, which is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose (the L-enantiomer).[5][9]
Production of this compound involves the hydrolysis of these polysaccharides to break them down into their constituent monosaccharides.
Acid-Catalyzed Hydrolysis
Acid hydrolysis is a common method for the depolymerization of carrageenans and agarose. This process can be optimized to maximize the yield of this compound.
This protocol is adapted from studies on the acid-catalyzed production of this compound.[10]
-
Preparation of κ-Carrageenan Solution: Prepare a 2% (w/v) solution of κ-carrageenan in deionized water.
-
Acidification: Add a mineral acid, such as HCl, to a final concentration of 0.2 M. Other acids like sulfuric acid, nitric acid, or formic acid can also be used, but may result in different product yields and byproducts.[10]
-
Hydrolysis Reaction: Heat the acidified solution at 100°C for 30 minutes in a controlled temperature water bath or reactor.[10]
-
Neutralization and Purification: After hydrolysis, cool the solution and neutralize it with a suitable base (e.g., NaOH). The resulting hydrolysate containing this compound can be purified using techniques such as silica (B1680970) gel chromatography.[10]
| Catalyst (0.2 M) | Temperature (°C) | Time (min) | This compound Yield (g/L from 2% κ-carrageenan) | Reference |
| HCl | 100 | 30 | 2.81 (33.5% of theoretical maximum) | [10] |
| HNO3 | 100 | 30 | Lower than HCl, but with fewer byproducts (HMF, levulinic acid) | [10] |
| HCOOH | 100 | 30 | Lower than strong mineral acids | [10] |
| CH3COOH | 100 | 30 | Lower than strong mineral acids | [10] |
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder alternative to acid catalysis, potentially leading to higher purity products with fewer side reactions.[6][11] This process typically involves a cascade of enzymes to first break down the polysaccharide into smaller oligosaccharides, and then into monosaccharides.
This protocol is based on the enzymatic conversion of carrageenans.[6][12]
-
Initial Depolymerization: Treat a 1% (w/v) solution of carrageenan in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) with a carrageenase (e.g., BovGH16) at 37°C for 16 hours to produce neocarrageenan oligosaccharides.[12]
-
Desulfation: Incubate the oligosaccharide mixture with specific sulfatases (e.g., CaCgS2, EpCgS2) to remove sulfate (B86663) groups. This step is crucial as sulfation can hinder further enzymatic action.[12]
-
Monomerization: Add β-galactosidases and exo-(α-1,3)-3,6-anhydro-D-galactosidases (e.g., CaGH127_1, WcBGH) to the desulfated oligosaccharides and incubate at 37°C to release D-galactose and this compound.[12]
-
Enzyme Inactivation and Product Purification: Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes). The enzymes can be removed by centrifugation, and the supernatant containing the monosaccharides can be further purified.[12]
The following diagram illustrates the enzymatic cascade for the production of this compound from carrageenan.
Biological Activities and Potential Applications
Recent research has highlighted the potential of this compound and its derivatives in various biological applications.
Skin Whitening and Anti-inflammatory Properties
Both the D- and L-isomers of 3,6-anhydrogalactose have demonstrated potential in cosmetic and dermatological applications. Studies have shown that 3,6-anhydro-L-galactose can suppress melanin (B1238610) production in melanoma cells, suggesting its utility as a skin-whitening agent.[13][14] Additionally, anti-inflammatory activities have been reported for both D- and L-isomers in in-vitro assays.[6][14]
Anticancer Potential
In silico studies have identified this compound as a potential candidate for breast cancer therapy.[15] Molecular docking simulations suggest that it can bind to key proteins involved in cancer cell metabolism and stress response, such as hexokinase 2 (HK2) and Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), with a strong binding affinity.[15] These findings provide a rationale for further investigation into its anticancer properties.
Platform Chemical for Biopolymers
3,6-Anhydro-L-galactose has been successfully converted into isosorbide, a valuable platform chemical for the production of bioplastics.[5][6] This highlights the potential of anhydrosugars derived from marine biomass as sustainable feedstocks for the chemical industry.
Conclusion
This compound, a key structural component of red algae polysaccharides, presents a fascinating and versatile molecule for scientific and industrial exploration. Its unique structure, derived from D-galactose, imparts critical properties to its parent polymers and offers a range of potential applications as a standalone compound. The methodologies for its production, through either acid or enzymatic hydrolysis, are well-established and can be tailored to specific yield and purity requirements. The emerging evidence of its biological activities in skin care and oncology, coupled with its potential as a renewable platform chemical, positions this compound as a molecule of significant interest for future research and development. This guide provides a foundational technical resource to support and stimulate further advancements in the study and application of this marine-derived anhydro sugar.
References
- 1. 3,6-Anhydrogalactose – Wikipedia [de.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. TECHNICAL RESOURCE PAPERS REGIONAL WORKSHOP ON THE CULTURE AND UTILIZATION OF SEAWEEDS VOLUME II [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dextrauk.com [dextrauk.com]
- 9. Enzymatic hydrolysis of agar: purification and characterization of neoagarobiose hydrolase and p-nitrophenyl alpha-galactoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Production of 3,6-Anhydro-D-galactose from κ-Carrageenan
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose (D-AHG) is a rare sugar monomer that forms a key structural component of carrageenans, sulfated polysaccharides extracted from red seaweeds. D-AHG and its derivatives have garnered significant interest in the pharmaceutical and biotechnology sectors due to their diverse biological activities, including potential antiviral, antitumor, and anti-inflammatory properties.[1] The enzymatic production of D-AHG from κ-carrageenan offers a sustainable and specific alternative to harsh chemical hydrolysis methods, yielding a high-purity product free from toxic byproducts.[1]
This document provides detailed application notes and protocols for the enzymatic conversion of κ-carrageenan to D-AHG. The process involves a three-step enzymatic cascade:
-
Depolymerization: A κ-carrageenase cleaves the β-1,4-glycosidic bonds in the κ-carrageenan backbone, producing neo-carrabiose oligosaccharides.
-
Desulfation: A sulfatase removes the sulfate (B86663) groups from the galactose units of the oligosaccharides.
-
Monomerization: An α-1,3-anhydrogalactosidase hydrolyzes the α-1,3-glycosidic bonds to release D-AHG and D-galactose.
These protocols are designed to guide researchers through the entire workflow, from the initial enzymatic hydrolysis to the final purification and quantification of D-AHG.
Materials and Reagents
-
Substrate: κ-carrageenan (food or pharmaceutical grade)
-
Enzymes:
-
Recombinant κ-carrageenase (e.g., from Pseudoalteromonas carrageenovora or Zobellia galactanivorans)
-
Recombinant sulfatase (specific for carrageenan oligosaccharides)
-
Recombinant α-1,3-anhydrogalactosidase (GH127 or GH129 family)
-
-
Buffers and Solutions:
-
Tris-HCl buffer (e.g., 20 mM, pH 7.5)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Deionized water
-
Solutions for enzyme purification (if necessary)
-
-
Purification:
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., dichloromethane, chloroform, methanol)
-
-
Quantification:
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
D-galactose (for standard curve)
-
Reagents for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., O-methylhydroxylamine hydrochloride in pyridine (B92270), derivatization agents)
-
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of κ-Carrageenan
This protocol describes a one-pot enzymatic reaction for the conversion of κ-carrageenan to D-AHG.
-
Substrate Preparation:
-
Prepare a 0.5% (w/v) solution of κ-carrageenan in 20 mM Tris-HCl buffer (pH 7.5).
-
Heat the solution to 60°C with stirring to ensure complete dissolution, then cool to the reaction temperature.
-
-
Enzymatic Reaction:
-
To the κ-carrageenan solution, add the enzymes in the following order:
-
κ-carrageenase (e.g., 1 U/mL)
-
Sulfatase (concentration to be optimized based on specific activity)
-
α-1,3-anhydrogalactosidase (concentration to be optimized based on specific activity)
-
-
Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzymes.
-
Centrifuge the solution at a high speed (e.g., 30,000 x g) for 20 minutes to remove any precipitate.
-
Collect the supernatant containing the hydrolysis products.
-
Protocol 2: Purification of this compound
This protocol outlines a two-step chromatography procedure for the purification of D-AHG.
-
Silica Gel Chromatography (Adsorption Chromatography):
-
Concentrate the supernatant from Protocol 1 under reduced pressure.
-
Load the concentrated sample onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of dichloromethane, chloroform, and methanol).
-
Elute the column with the solvent gradient and collect fractions.
-
Monitor the fractions for the presence of D-AHG using Thin Layer Chromatography (TLC).
-
Pool the fractions containing pure D-AHG.
-
-
Bio-Gel P2 Chromatography (Gel-Permeation Chromatography):
-
For further purification and removal of any remaining oligosaccharides or salts, apply the pooled fractions from the silica gel chromatography to a Bio-Gel P2 column.
-
Elute the column with deionized water.
-
Collect fractions and monitor for D-AHG.
-
Pool the pure D-AHG fractions and lyophilize to obtain a powder.
-
Protocol 3: Quantification of this compound by GC-MS
This protocol provides a method for the derivatization and quantification of D-AHG using Gas Chromatography-Mass Spectrometry.[1]
-
Derivatization:
-
Dry the purified D-AHG sample.
-
Add 50 μL of 2% (w/v) O-methylhydroxylamine hydrochloride in pyridine to the dried sample and incubate.
-
Evaporate the solvent and add a suitable silylating agent (e.g., BSTFA with TMCS).
-
Incubate to complete the derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the components.
-
Identify and quantify the D-AHG peak based on its retention time and mass spectrum compared to a standard.
-
Data Presentation
Table 1: Enzyme Characteristics and Optimal Conditions
| Enzyme | Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) |
| κ-Carrageenase | Pseudoalteromonas carrageenovora | GH16 | 7.0 - 8.0 | 40 - 50 |
| κ-Carrageenase | Zobellia galactanivorans | GH16 | ~7.5 | ~37 |
| Sulfatase | Marine heterotrophic bacteria | - | 6.5 - 7.0 | ~35 |
| α-1,3-Anhydrogalactosidase | Zobellia galactanivorans | GH127/GH129 | ~7.0 | ~40 |
Table 2: Kinetic Parameters of Selected κ-Carrageenases
| Enzyme | Source Organism | Km (mg/mL) | Vmax (U/mg or mg/mL·min) | Reference |
| Car1383 | Antarctic Macroalgae associated bacteria | 6.51 | 55.77 mg/mL·min | [1] |
| Car19 | Bacillus sp. HT19 | 0.061 | 115.13 U/mg | [2] |
| CgkZ | Zobellia galactanivorans | 0.84 | - | [1] |
Table 3: Yield of this compound from κ-Carrageenan
| Enzymatic Process | Starting Material | Yield of D-AHG (g/g of κ-carrageenan) | Reference |
| Three-step enzymatic process | 1 g κ-carrageenan | 0.24 g | [3] |
| One-pot biotransformation | 0.5% (w/v) κ-carrageenan | Not explicitly quantified for D-AHG alone | [4] |
Biochemical Pathway and Logical Relationships
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of D-AHG | Incomplete enzymatic hydrolysis | - Optimize enzyme concentrations and reaction time.- Ensure optimal pH and temperature for all enzymes.- Check the quality and purity of the κ-carrageenan substrate. |
| Enzyme inhibition | - Ensure no inhibitory ions or compounds are present in the reaction mixture. | |
| Incomplete depolymerization | Low κ-carrageenase activity | - Increase κ-carrageenase concentration or incubation time.- Verify the specific activity of the enzyme. |
| Presence of sulfated oligosaccharides | Low sulfatase activity | - Increase sulfatase concentration.- Ensure the sulfatase is active on the specific type of sulfation present. |
| Difficulty in purification | Co-elution of products | - Optimize the gradient for silica gel chromatography.- Use a longer Bio-Gel P2 column for better separation. |
| Inaccurate quantification | Incomplete derivatization for GC-MS | - Ensure the sample is completely dry before adding derivatization reagents.- Optimize derivatization time and temperature. |
| Matrix effects in GC-MS | - Use an internal standard for quantification. |
References
- 1. Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a thermostable κ-carrageenase from a hot spring bacterium and plant protection activity of the oligosaccharide enzymolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-carrageenase - Creative Enzymes [creative-enzymes.com]
- 4. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of Carrageenan to Produce 3,6-Anhydro-D-galactose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 3,6-Anhydro-D-galactose (D-AnG) from carrageenan via acid-catalyzed hydrolysis. This document is intended for researchers in carbohydrate chemistry, biofuel development, and drug discovery, offering insights into the synthesis, purification, and analysis of D-AnG, a valuable monosaccharide with potential applications in various fields.
Introduction
Carrageenans are a class of linear sulfated polysaccharides found in red edible seaweeds. They are widely used in the food industry for their gelling, thickening, and stabilizing properties. The backbone of carrageenan is composed of repeating disaccharide units of alternating D-galactose and this compound.[1] The acid-catalyzed hydrolysis of carrageenan, particularly κ-carrageenan, offers a direct method to obtain D-AnG. This anhydrosugar is a promising platform chemical for the synthesis of biofuels and other valuable biochemicals. Recent in silico studies have also suggested its potential in targeting breast cancer-associated molecular pathways, highlighting its relevance for drug development professionals.
Data Presentation: Hydrolysis Conditions and Yields
The efficiency of acid-catalyzed hydrolysis of carrageenan to D-AnG is influenced by several factors, including the type of acid catalyst, its concentration, reaction temperature, and duration. The following table summarizes quantitative data from various studies to facilitate comparison.
| Carrageenan Type | Acid Catalyst | Acid Concentration (M) | Temperature (°C) | Time (min) | D-AnG Yield | Byproducts | Reference |
| κ-carrageenan | HCl | 0.2 | 100 | 30 | 2.81 g/L (33.5% of theoretical maximum) | 5-hydroxymethylfurfural (HMF), levulinic acid (LA) | [1] |
| κ-carrageenan | H₂SO₄ | 0.2 | 130 | 15 | Not specified, optimized for total sugar yield | HMF, LA | [1] |
| Palmaria palmata | H₂SO₄ | 0.4 | 125 | 25 | Not specified, focused on total reducing sugars | Glucose, Galactose | [1] |
| κ-carrageenan | HNO₃ | Not specified | Not specified | Not specified | Lower HMF and LA production compared to other acids | HMF, LA | [1] |
| κ-carrageenan | HCOOH | Not specified | Not specified | Not specified | Lower D-AnG yield than strong acids | HMF, LA | [1] |
| κ-carrageenan | CH₃COOH | Not specified | Not specified | Not specified | Lower D-AnG yield than strong acids | HMF, LA | [1] |
Experimental Workflow
The overall process for producing and analyzing this compound from carrageenan is depicted in the following workflow diagram.
References
Application Notes and Protocols for the Purification of 3,6-Anhydro-D-galactose using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6-Anhydro-D-galactose is a monosaccharide of significant interest in the pharmaceutical and biomedical fields due to its various biological activities. It is a key component of carrageenans, which are polysaccharides extracted from red seaweeds. The purification of this compound from crude hydrolysates of these polysaccharides is a critical step for its characterization and use in research and drug development. This document provides detailed protocols for a multi-step column chromatography procedure to purify this compound. The described workflow involves an initial cleanup using activated carbon, followed by silica (B1680970) gel chromatography for primary separation, and a final polishing step with gel permeation chromatography.
Data Presentation
The following table summarizes the quantitative data reported for the purification of 3,6-Anhydro-L-galactose, a stereoisomer of this compound, which can be indicative of the expected outcomes for the D-enantiomer.
| Parameter | Value | Source |
| Starting Material | Agarose | [1] |
| Overall Yield | 4.0% (from initial agarose) | |
| Final Purity | ~96% | [1] |
Experimental Protocols
The purification of this compound is typically achieved through a sequential three-stage column chromatography process. The general workflow is outlined below.
Overall Purification Workflow
Caption: Overall workflow for the purification of this compound.
Step 1: Initial Cleanup with Activated Carbon Chromatography
This initial step is designed to remove pigments and other non-polar impurities from the crude hydrolysate.
Materials:
-
Crude hydrolysate containing this compound
-
Activated charcoal
-
Ethanol (B145695) (various concentrations in deionized water)
-
Chromatography column
-
Fraction collector
Protocol:
-
Column Packing: Prepare a slurry of activated charcoal in deionized water and pour it into a chromatography column. Allow the charcoal to settle and wash the column with several column volumes of deionized water.
-
Sample Loading: Dissolve the crude hydrolysate in a minimal amount of deionized water and load it onto the prepared activated carbon column.
-
Elution:
-
Wash the column with deionized water to elute highly polar compounds and salts.
-
Begin a stepwise or linear gradient of ethanol in water to elute the sugars. Monosaccharides like this compound typically elute at lower ethanol concentrations (e.g., 5-15%).
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them under reduced pressure.
Experimental Workflow for Activated Carbon Chromatography
Caption: Workflow for activated carbon chromatography.
Step 2: Primary Separation with Silica Gel Chromatography
This step aims to separate this compound from other monosaccharides and more polar impurities.
Materials:
-
Partially purified fraction from Step 1
-
Silica gel (for column chromatography)
-
Mobile Phase: Chloroform:Methanol:Water (e.g., 78:20:2 v/v/v)[1]
-
Chromatography column
-
Fraction collector
Protocol:
-
Sample Preparation: Adsorb the concentrated fraction from the activated carbon step onto a small amount of silica gel to create a dry powder.
-
Column Packing: Pack a chromatography column with silica gel in the mobile phase.
-
Sample Loading: Carefully add the silica gel with the adsorbed sample to the top of the column.
-
Elution: Elute the column with the chloroform:methanol:water mobile phase. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound.
-
Pooling and Concentration: Pool the fractions containing the purified compound and concentrate under reduced pressure.
Logical Relationships in Silica Gel Chromatography
Caption: Principle of silica gel chromatography for sugar separation.
Step 3: Final Polishing with Gel Permeation Chromatography (GPC)
This final step is for desalting and separating the target molecule from any remaining small molecule impurities based on size. Bio-Gel P-2 or Sephadex G-10 are suitable resins.
Materials:
-
Enriched fraction from Step 2
-
Bio-Gel P-2 or Sephadex G-10 resin
-
Eluent: Deionized water
-
Chromatography column
-
Fraction collector
Protocol:
-
Resin Preparation and Column Packing: Swell the Bio-Gel P-2 or Sephadex G-10 resin in deionized water according to the manufacturer's instructions. Pack a column with the swollen resin and equilibrate with deionized water.
-
Sample Application: Dissolve the concentrated fraction from the silica gel step in a small volume of deionized water and carefully apply it to the top of the column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound.
-
Final Product: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
GPC Experimental Workflow
Caption: Workflow for gel permeation chromatography.
References
GC-MS Method for Quantification of 3,6-Anhydro-D-galactose in Polysaccharides: An Application Note and Detailed Protocol
Introduction
3,6-Anhydro-D-galactose (AnGal) is a key monosaccharide component of various commercially important polysaccharides derived from red seaweeds, such as agarose (B213101) and carrageenan. The content of AnGal significantly influences the physicochemical properties of these polysaccharides, including their gelling capacity and biological activity. Accurate quantification of AnGal is therefore crucial for quality control in the food and pharmaceutical industries, as well as for research and development of new applications for these biopolymers. This application note provides a detailed protocol for the quantification of this compound in polysaccharides using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method involving reductive hydrolysis and alditol acetate (B1210297) derivatization.
Principle
The quantification of this compound from a polysaccharide matrix by GC-MS involves three main steps:
-
Reductive Hydrolysis: The polysaccharide is hydrolyzed to release its constituent monosaccharides. Due to the acid-labile nature of the 3,6-anhydro bridge, a reductive hydrolysis approach is employed to prevent its degradation. An acid-stable reducing agent, such as 4-methylmorpholine (B44366) borane (B79455) (MMB), is used to convert the released monosaccharides directly into their corresponding alditols.
-
Derivatization: The resulting alditols are then acetylated to form volatile alditol acetate derivatives. This step is essential to make the sugars amenable to gas chromatography.
-
GC-MS Analysis: The derivatized alditol acetates are separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a pure standard of this compound.
Experimental Protocols
I. Sample Preparation: Reductive Hydrolysis
This protocol is adapted from methodologies that aim to preserve the acid-sensitive 3,6-anhydrogalactose residue.[1]
Materials:
-
Polysaccharide sample (e.g., carrageenan, agarose)
-
Methylmorpholine–borane complex (MMB)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitrogen gas
-
Centrifuge tubes (1.5 mL)
-
Water bath or heating block
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Weigh accurately approximately 5-10 mg of the dried polysaccharide sample into a centrifuge tube.
-
Prepare a stock solution of MMB at 80 mg/mL in deionized water.
-
First Hydrolysis:
-
Add 100 µL of deionized water to the sample tube.
-
Add 50 µL of the 80 mg/mL MMB solution.
-
Add TFA to a final concentration of 2.5 M.
-
Vortex the mixture and incubate at 80°C for 30 minutes in a water bath.[1]
-
Cool the solution to room temperature.
-
Add another 50 µL of 80 mg/mL MMB solution.
-
Dry the sample completely under a stream of nitrogen gas.[1]
-
-
Second Hydrolysis:
-
To the dried residue, add 100 µL of deionized water.
-
Add TFA to a final concentration of 1.5 M.
-
Vortex the mixture and incubate at 120°C for 1 hour in an oil bath.[1]
-
Cool the solution to room temperature.
-
Dry the sample completely under a stream of nitrogen gas.
-
II. Derivatization: Alditol Acetate Formation
This protocol outlines the conversion of the sugar alditols into their volatile acetate derivatives for GC-MS analysis.
Materials:
-
Dried hydrolysate from the previous step
-
Acetic anhydride
-
Pyridine
-
Perchloric acid (optional, as a catalyst)
-
Ethyl acetate
-
Deionized water
-
Nitrogen gas
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
To the dried sample from the hydrolysis step, add 0.5 mL of ethyl acetate, 1.5 mL of acetic anhydride, and 50 µL of perchloric acid.
-
Sonicate the mixture at room temperature for 10 minutes.
-
Let the mixture stand at room temperature for 15 minutes to ensure complete derivatization.
-
Add 5 mL of deionized water to stop the reaction.
-
Extract the alditol acetates by adding 2 mL of dichloromethane and vortexing thoroughly.
-
Allow the phases to separate and carefully collect the lower dichloromethane phase.
-
Wash the dichloromethane fraction three times with 5 mL of deionized water to remove any residual acid and reagents.
-
Dry the final dichloromethane extract under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of ethyl acetate or dichloromethane (e.g., 100-200 µL) for GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters for the analysis of this compound alditol acetate. Parameters may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A mid-polarity column such as a DB-17 or equivalent is suitable. A common choice is a column with a (50%-phenyl)-methylpolysiloxane stationary phase.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Split Ratio | 10:1 |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp 1 | 30°C/min to 120°C, hold for 1 min |
| Ramp 2 | 25°C/min to 250°C, hold for 30 min |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 800 m/z |
| Detector Temperature | 250°C |
Data Presentation
Quantitative data for the GC-MS method for this compound should be presented clearly to demonstrate the method's performance.
Table 1: Method Validation Parameters for this compound Quantification by GC-MS
| Parameter | This compound | Galactose | Reference |
| Linear Range (µg/mL) | 0.5 - 250.0 | 0.5 - 250.0 | [1] |
| Regression Equation | y = 8.350 x 10⁷x + 1.510 x 10⁵ | y = 6.963 x 10⁷x - 2.320 x 10⁵ | [1] |
| Correlation Coefficient (r) | 0.9939 | 0.9952 | [1] |
| Limit of Detection (LOD) (µg/mL) | 0.13 | 0.15 | [1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.43 | 0.52 | [1] |
Table 2: Molar Ratios of this compound to Galactose in Various Red Seaweed Polysaccharides
| Red Seaweed Species | AnGal : Gal Molar Ratio | Reference |
| Porphyra haitanensis | 1.0 : 1.0 | [1] |
| Gracilaria chouae | 1.0 : 1.5 | [1] |
| Gracilaria blodgettii | 1.0 : 1.2 | [1] |
| Gracilaria lemaneiformis | 1.0 : 3.1 | [1] |
| Eucheuma gelatinae | 1.0 : 2.5 | [1] |
| Gelidium amansii | 1.0 : 1.8 | [1] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound in polysaccharides is depicted below.
Derivatization Reaction
The chemical transformation of 3,6-Anhydro-D-galactitol to its acetylated derivative is shown below.
Metabolic Pathway of this compound in Microorganisms
While not a signaling pathway in the traditional sense for mammalian cells, the catabolic pathway of this compound in certain microorganisms is well-defined and illustrates its biological processing.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in polysaccharide samples. The use of reductive hydrolysis is critical to prevent the degradation of the acid-labile AnGal, and subsequent alditol acetate derivatization allows for excellent chromatographic separation and mass spectrometric detection. This method is well-suited for quality control in industrial settings and for advancing research in the fields of food science, pharmaceuticals, and biotechnology where red seaweed polysaccharides are of interest.
References
Application Notes and Protocols for the Analysis of 3,6-Anhydro-D-galactose using HPLC with Refractive Index Detector
Abstract
This document provides a detailed methodology for the quantitative analysis of 3,6-Anhydro-D-galactose using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID). This compound is a key monosaccharide component of carrageenans, which are widely utilized in the food, pharmaceutical, and cosmetic industries.[1][2] Accurate quantification of this compound is crucial for quality control and for understanding the functional properties of carrageenan-derived products. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a dehydrated form of galactose found in the repeating disaccharide units of certain carrageenans, such as kappa- and iota-carrageenan.[2] Its presence and concentration influence the gelling properties and biological activities of these polysaccharides. Traditional colorimetric methods for monosaccharide analysis can be inaccurate for this compound due to its instability in acidic conditions.[3] HPLC with RID offers a robust and reliable alternative for its direct quantification. This method separates this compound from other monosaccharides, such as D-galactose, allowing for precise measurement.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of Carrageenan
Since this compound is a component of the carrageenan polysaccharide, a hydrolysis step is necessary to release the monosaccharide for analysis. Enzymatic hydrolysis is preferred to acid hydrolysis to prevent the degradation of the analyte.[3]
Materials:
-
Carrageenan sample
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Carrageenolytic enzymes (e.g., from Cellulophaga algicola)
-
Deionized water
-
Syringe filters (0.2 µm)
Protocol:
-
Prepare a 0.5% (w/v) solution of the carrageenan sample in 20 mM Tris-HCl buffer (pH 7.5).
-
Add the appropriate carrageenolytic enzymes to the solution. The enzyme concentration and incubation time will depend on the specific enzyme activity and should be optimized.
-
Incubate the mixture at 37°C for a sufficient period to ensure complete hydrolysis (e.g., 16-48 hours).[1]
-
Terminate the enzymatic reaction by heating the sample at 95°C for 10 minutes.[1]
-
Centrifuge the hydrolyzed sample to pellet any insoluble material.
-
Filter the supernatant through a 0.2 µm syringe filter prior to HPLC analysis.[4]
HPLC-RID Analysis
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
Chromatographic Conditions: The following tables summarize the chromatographic conditions for the analysis of this compound.
Table 1: HPLC-RID System Parameters
| Parameter | Value |
| Detector | Refractive Index Detector (RID) |
| Column | Rezex ROA-Organic Acid H+ (8%) |
| Column Dimensions | 300 x 7.8 mm |
| Mobile Phase | 2.5 mM Sulfuric Acid (H₂SO₄) in water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 70-75°C |
| Detector Temperature | 35°C |
| Injection Volume | 10-20 µL |
| Run Time | 35 minutes |
Note: The conditions provided are based on established methods and may require optimization for specific applications and instrumentation.[1][4][5] A patent also describes a method using 15-100% (v/v) acetonitrile (B52724) and 0.005-0.015 M trifluoroacetic acid as the mobile phase at a flow rate of 0.1 to 0.6 mL/min and a column temperature of 25 to 45°C.[6]
Data Presentation
Quantitative analysis is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Table 2: Example Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| Standard 1 | 15.2 | 150,000 | 0.1 |
| Standard 2 | 15.2 | 305,000 | 0.2 |
| Standard 3 | 15.2 | 760,000 | 0.5 |
| Standard 4 | 15.2 | 1,510,000 | 1.0 |
| Sample A | 15.2 | 540,000 | 0.36 |
| Sample B | 15.2 | 890,000 | 0.59 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual retention times and peak areas will vary depending on the specific HPLC system and conditions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the analysis of this compound from a carrageenan sample.
Caption: Workflow for this compound Analysis.
Conclusion
The HPLC-RID method detailed in this application note provides a reliable and accurate means for the quantification of this compound. Proper sample preparation through enzymatic hydrolysis is critical for accurate results. The presented chromatographic conditions offer a starting point for method development and can be optimized to suit specific laboratory instrumentation and sample matrices. This methodology is valuable for quality control in the food and pharmaceutical industries, as well as for research focused on the structure-function relationship of carrageenans.
References
- 1. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. offers.the-scientist.com [offers.the-scientist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KR20190008014A - Quantification method of 3,6-anhydro-L-galactose using high-performance liquid chromatography equipped with a refractive index detector - Google Patents [patents.google.com]
Application Notes and Protocols for Colorimetric Detection of 3,6-Anhydro-D-galactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose is a key monosaccharide component of various commercially important polysaccharides derived from red seaweeds, such as agarose (B213101) and carrageenans. The quantification of this compound is crucial for the quality control of these phycocolloids and in research exploring their biological activities, which include potential applications in the cosmetic and functional food industries.[1][2] Colorimetric assays provide a rapid, accessible, and cost-effective means for this quantification. This document provides detailed protocols for the two most common colorimetric methods: the Resorcinol-Hydrochloric Acid Assay, which is specific for 3,6-anhydrogalactose, and the Anthrone-Sulfuric Acid Assay for total carbohydrate determination. The latter can be used to determine the galactose content by subtracting the this compound content from the total carbohydrate content.[1]
It is important to note that 3,6-anhydrogalactose residues are unstable under strong acidic conditions, which can lead to their degradation and underestimation.[1][3] Therefore, careful adherence to the described protocols is essential for accurate quantification.
I. Resorcinol-Hydrochloric Acid Assay for this compound
The resorcinol (B1680541) method is a widely used colorimetric assay for the direct determination of this compound.[1][2] The principle of this assay is the reaction of this compound with resorcinol in the presence of hydrochloric acid and an acetaldehyde (B116499) catalyst to form a colored product.
Experimental Protocol
1. Materials and Reagents:
-
Resorcinol solution (1.5 mg/mL)
-
Acetaldehyde solution (0.04% v/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Sample solution (e.g., 1 mg/mL of red seaweed polysaccharide extract)
-
Distilled water
-
Standard solutions of D-fructose or this compound for calibration curve
-
Test tubes or centrifuge tubes
-
Pipettes
-
Ice bath
-
Water bath (80°C)
-
Spectrophotometer
2. Preparation of Resorcinol Reagent:
-
The resorcinol reagent should be prepared fresh within 3 hours before use.[1]
-
To prepare 100 mL of the reagent, mix:
-
9 mL of resorcinol solution (1.5 mg/mL)
-
1 mL of acetaldehyde solution (0.04% v/v)
-
100 mL of concentrated hydrochloric acid.[1]
-
3. Assay Procedure:
-
Pipette 0.03 mL of the sample solution (1 mg/mL) into a centrifuge tube.[1]
-
Add 0.2 mL of distilled water to the tube.[1]
-
Place the tube in an ice bath for 5 minutes.[1]
-
Add 1 mL of the freshly prepared resorcinol reagent to the tube and mix thoroughly.
-
Incubate the mixture in a water bath at 80°C for a specified time.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer against a reagent blank.
4. Calibration Curve:
-
Prepare a series of standard solutions of D-fructose or, if available, this compound at known concentrations.
-
Follow the same procedure as for the sample to generate a standard curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
Caption: Workflow for the Resorcinol-Hydrochloric Acid Assay.
II. Anthrone-Sulfuric Acid Assay for Total Carbohydrates
The anthrone-sulfuric acid assay is a general method for the quantification of total carbohydrates.[4][5] In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural (B47365) or hydroxymethylfurfural, which then condense with anthrone (B1665570) to produce a blue-green colored complex.[4][6] The intensity of the color is proportional to the total carbohydrate concentration.
Experimental Protocol
1. Materials and Reagents:
-
Anthrone reagent (e.g., 0.2% w/v anthrone in 80% v/v sulfuric acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sample solution (e.g., 1 mg/mL)
-
Distilled water
-
Standard solutions of D-galactose or D-glucose for calibration curve
-
Test tubes
-
Pipettes
-
Ice bath
-
Water bath (e.g., 80°C or boiling)
-
Spectrophotometer
2. Preparation of Anthrone Reagent:
-
The anthrone reagent should be prepared fresh before use and kept in an ice bath.[6]
-
To prepare 100 mL of a 0.2% anthrone reagent in 80% sulfuric acid, dissolve 0.2 g of anthrone in 100 mL of 80% (v/v) sulfuric acid.[1]
3. Assay Procedure:
-
Pipette 1 mL of the sample solution (1 mg/mL) into a test tube.[1]
-
Add 0.2 mL of distilled water.[1]
-
Carefully add 1 mL of the anthrone reagent and mix the contents thoroughly.[1]
-
Incubate the tubes in a water bath at 80°C for 20 minutes.[1]
-
Cool the tubes in an ice water bath for 5 minutes.[1]
-
Measure the absorbance of the solution at approximately 620-640 nm against a reagent blank.[1][4]
4. Calibration Curve:
-
Prepare a series of standard solutions of D-galactose or D-glucose at known concentrations.
-
Follow the same procedure as for the sample to generate a standard curve by plotting absorbance versus concentration.
-
Determine the total carbohydrate concentration in the sample by interpolating its absorbance value on the standard curve.
Caption: Workflow for the Anthrone-Sulfuric Acid Assay.
Caption: Principle of the Anthrone-Sulfuric Acid Reaction.
III. Quantitative Data Summary
The performance of these colorimetric assays can be influenced by various factors, including the specific polysaccharide structure and the presence of interfering substances. The following table summarizes quantitative data from a study that validated these methods for the analysis of red seaweed polysaccharides.[1]
| Method | Analyte | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Resorcinol-HCl | This compound | - | - | - |
| Anthrone-H₂SO₄ | Total Carbohydrates (as Galactose) | - | - | - |
Note: Specific quantitative data for the linear range, LOD, and LOQ for the colorimetric methods were not explicitly provided in the summarized search results in a comparable table format. However, one study mentioned a linear range of 10 to 120 µg/mL for glucose in a microplate-based anthrone-sulfuric acid assay.[7] For accurate quantification, it is imperative that researchers validate these methods within their own experimental context and generate specific calibration curves.
IV. Data Interpretation and Considerations
-
Specificity: The resorcinol assay is relatively specific for 3,6-anhydrogalactose, but other sugars like fructose (B13574) can interfere. The anthrone assay is a general test for all carbohydrates and is not specific to any single monosaccharide.[5][6]
-
Combined Use: To determine the molar ratio of this compound to D-galactose in a sample, the resorcinol method is used for the direct quantification of this compound. The anthrone method is used to determine the total carbohydrate content. The D-galactose content can then be estimated by subtracting the this compound content from the total carbohydrate content.[1]
-
Alternative Methods: For more precise and detailed structural analysis, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[1][2] These methods can overcome the issue of acid lability of 3,6-anhydrogalactose by using techniques like reductive hydrolysis.[1]
By following these detailed protocols and considering the outlined principles, researchers can effectively utilize colorimetric assays for the routine quantification of this compound in various samples.
References
- 1. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR101122176B1 - Method for preparation and quantification of 3,6-anhydrogalactose from hydrolyzate derived from red algae - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. iajps.com [iajps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3,6-Anhydro-D-galactose in Biotechnology and the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose (DA) is a unique monosaccharide derived from carrageenans, a family of sulfated polysaccharides found in red algae.[1] Its counterpart, 3,6-Anhydro-L-galactose (B1288611) (AHG), is a primary component of agarose (B213101), also derived from red seaweed.[2] These anhydro-sugars are gaining significant attention in the biotechnology and food industries due to their diverse biological activities and potential as platform chemicals for the production of biofuels and biopolymers.[1][2] This document provides detailed application notes and experimental protocols related to the use of 3,6-anhydro-galactose, summarizing key quantitative data and visualizing relevant pathways and workflows.
I. Biotechnological Applications
The unique chemical structure of 3,6-anhydro-galactose makes it a valuable precursor for the synthesis of various high-value chemicals. Its biological activities are also being explored for pharmaceutical and cosmetic applications.
Platform Chemical for Biofuels and Biopolymers
3,6-Anhydro-galactose can be converted into valuable platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA), which are precursors for biofuels and bioplastics.[3] Additionally, its stereoisomer, 3,6-anhydro-L-galactose, can be upgraded to 3,6-anhydro-L-galactitol (AHGol), an anhydrohexitol that can be converted to isosorbide, a key intermediate for plastics.[2][4]
| Parameter | 5-Hydroxymethylfurfural (HMF) | Levulinic Acid (LA) | Reference |
| Max. Experimental Yield | 67 mol % | 51 mol % | [3] |
| Optimal Temperature | 160 °C | 160 °C | [3] |
| Initial D-AHG Concentration | 0.006 M | 0.006 M | [3] |
| Catalyst (H₂SO₄) Concentration | 0.0025 M | 0.05 M | [3] |
This protocol is based on the kinetic study of HMF and LA production from D-AHG.[3]
Materials:
-
This compound (D-AHG)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Batch reactor
-
High-Performance Liquid Chromatography (HPLC) system with Aminex HPX-87H column
Procedure:
-
Prepare aqueous solutions of D-AHG and sulfuric acid at the desired concentrations (e.g., 0.006 M D-AHG and 0.0025 M H₂SO₄ for optimal HMF yield).
-
Load the reaction mixture into a batch reactor.
-
Heat the reactor to the target temperature (e.g., 160 °C) and maintain for the desired reaction time.
-
Periodically collect samples from the reactor.
-
Quench the reaction by cooling the samples.
-
Analyze the composition of the reaction product using an HPLC system.
-
Mobile Phase: 5 mM Sulfuric Acid
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 60 °C
-
Detection: Refractive Index (RI) and Ultraviolet (UV) detectors
-
Enzymatic Production of this compound
The biocatalytic conversion of carrageenans into this compound offers a more specific and sustainable alternative to acid hydrolysis.[1][5] This process involves a cascade of enzymes, including carrageenases and sulfatases.[1]
This protocol describes a general method for determining the activity of enzymes involved in carrageenan degradation.[1][5]
Materials:
-
Purified carrageenolytic enzyme (e.g., BovGH16)
-
Carrageenan substrate (e.g., 5 g/L κ-carrageenan)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
3,5-dinitrosalicylic acid (DNS) reagent
-
D-galactose (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare the standard reaction mixture containing 5 g/L carrageenan in 20 mM Tris-HCl buffer (pH 7.5).
-
Incubate the reaction mixture at 37 °C.
-
Initiate the reaction by adding a suitable dilution of the enzyme.
-
At specific time intervals, take 60 μL samples of the enzyme reaction.
-
Mix the samples with 120 μL of DNS reagent to stop the reaction and develop color.
-
Incubate the mixture for 10 min at 95 °C.
-
Transfer 150 μL to a 96-well microtiter plate.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of reducing sugars released using a standard curve prepared with D-galactose.
II. Food Industry Applications
In the food industry, 3,6-anhydro-galactose and its derivatives are explored as functional ingredients due to their potential health benefits.
Skin-Whitening Agent in Functional Foods and Cosmetics
Polysaccharides from red seaweed containing 3,6-anhydro-galactose, and their degradation products, have shown tyrosinase inhibitory activity, suggesting their potential as skin-whitening agents.[6] The L-form, 3,6-anhydro-L-galactose, has also demonstrated whitening activities.[7]
| Sample (at 200 µg/mL) | Tyrosinase Inhibition (%) | Reference |
| Porphyra haitanensis Polysaccharides | 4.8% | [6] |
| Porphyra haitanensis Degradation Products | 25.6% | [6] |
| Gracilaria chouae Degradation Products | 24.2 - 26.8% | [6] |
| Gracilaria blodgettii Degradation Products | 24.2 - 26.8% | [6] |
This protocol is adapted from studies on the skin-whitening effects of red seaweed polysaccharides.[6]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test sample (polysaccharide or degradation product)
-
Spectrophotometer
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and the test sample in phosphate buffer.
-
In a 96-well plate, mix the test sample with the tyrosinase solution and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the test sample and A_sample is the absorbance with the test sample.
Potential Anticariogenic Sugar Substitute
3,6-Anhydro-L-galactose has been shown to inhibit the growth and acid production of Streptococcus mutans, a primary bacterium responsible for dental caries, suggesting its potential as a xylitol (B92547) replacement.[8]
| Concentration of 3,6-Anhydro-L-galactose | Effect on S. mutans | Reference |
| 5 g/L | Retarded growth | [8] |
| 10 g/L | Complete inhibition of growth and acid production | [8] |
III. Quantification of 3,6-Anhydro-galactose
Accurate quantification of 3,6-anhydro-galactose is crucial for quality control and research. Several methods are available, including colorimetric assays and chromatographic techniques.
Experimental Protocol: Quantification of 3,6-Anhydro-galactose by the Resorcinol (B1680541) Method
This is a colorimetric method for the determination of 3,6-anhydro-galactose.[6][9]
Materials:
-
Resorcinol reagent (prepared fresh)
-
9 mL of 1.5 mg/mL resorcinol solution
-
1 mL of 0.04% (v/v) acetaldehyde (B116499) solution
-
100 mL of concentrated hydrochloric acid
-
-
Sample solution (e.g., 1 mg/mL)
-
Fructose (B13574) or 3,6-Anhydro-galactose standard
-
Spectrophotometer
Procedure:
-
To a centrifuge tube, add 0.03 mL of the sample solution.
-
Add 0.2 mL of distilled water.
-
Add the freshly prepared resorcinol reagent.
-
Heat the mixture in a water bath at 80 °C for 10 minutes.
-
Cool the mixture to room temperature.
-
Measure the absorbance at 550 nm.
-
Determine the concentration of 3,6-anhydro-galactose using a standard curve prepared with fructose or a pure standard of 3,6-anhydro-galactose.
Experimental Protocol: Quantification of 3,6-Anhydro-galactose by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a more accurate and detailed analysis of the monosaccharide composition.[6]
Materials:
-
Sample containing 3,6-anhydro-galactose
-
Methylmorpholine-borane (MMB)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride (B1165640)
-
Pyridine
-
GC-MS system
Procedure:
-
Hydrolysis (Step 1):
-
To 100 µL of the sample in a centrifuge tube, add 50 µL of 80 mg/mL MMB with TFA to a final concentration of 2.5 mol/L.
-
Heat at 80 °C for 30 minutes.
-
Cool to room temperature, add another 50 µL of 80 mg/mL MMB, and dry with N₂ gas.
-
-
Hydrolysis (Step 2):
-
Add 100 µL of deionized water and TFA to a final concentration of 1.5 mol/L.
-
Heat in an oil bath at 120 °C for 1 hour.
-
-
Reduction and Acetylation:
-
Reduce the hydrolyzed sugars with sodium borohydride.
-
Acetylate the resulting alditols with acetic anhydride and pyridine.
-
-
GC-MS Analysis:
-
Analyze the resulting alditol acetates by GC-MS to separate and quantify the derivatives of 3,6-anhydro-galactose and other monosaccharides.
-
References
- 1. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological upgrading of 3,6-anhydro-l-galactose from agarose to a new platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,6-Anhydro-D-galactose as a Precursor for 5-Hydroxymethylfurfural (HMF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-hydroxymethylfurfural (B1680220) (HMF) from 3,6-Anhydro-D-galactose (D-AHG), a promising bio-based platform chemical. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow are presented to facilitate research and development in this area.
Introduction
5-Hydroxymethylfurfural (HMF) is a key platform chemical derivable from renewable biomass resources, serving as a versatile building block for the synthesis of various high-value chemicals and biofuels.[1] While the production of HMF from common hexoses like fructose (B13574) and glucose has been extensively studied, the utilization of less common sugars, such as this compound (D-AHG), offers a promising alternative. D-AHG is a major constituent of polysaccharides found in macroalgae (seaweed), a sustainable and abundant feedstock.[2][3]
Recent studies have demonstrated that D-AHG can be an excellent precursor for HMF synthesis, achieving remarkably high yields compared to other sugars like D-galactose (GAL) and glucose (GLU).[2] This document outlines the acid-catalyzed conversion of D-AHG to HMF in an aqueous system, providing detailed protocols and summarizing the key reaction parameters and outcomes.
Reaction Pathway
The proposed mechanism for the acid-catalyzed conversion of this compound to HMF involves a series of dehydration and rearrangement steps. The reaction is typically catalyzed by a Brønsted acid, such as sulfuric acid (H₂SO₄).
Caption: Proposed reaction mechanism for the conversion of this compound to HMF.
Quantitative Data Summary
The efficiency of the conversion of D-AHG to HMF is influenced by several factors, including temperature, catalyst concentration, and initial substrate concentration. The following tables summarize the quantitative data from key experiments.
Table 1: Comparison of HMF Yields from Different Hexoses. [2]
| Starting Material | Catalyst | Temperature (°C) | Max. HMF Yield (mol%) |
| This compound | H₂SO₄ | 160 | 61 |
| D-Fructose | H₂SO₄ | 180 | 53 |
| D-Galactose | H₂SO₄ | 200 | 9 |
| D-Glucose | H₂SO₄ | 200 | 5 |
Table 2: Influence of Reaction Conditions on HMF Yield from D-AHG. [2]
| Temperature (°C) | Initial D-AHG (M) | H₂SO₄ (M) | Max. HMF Yield (mol%) |
| 160 | 0.006 | 0.0025 | 61 |
| 160 | 0.006 | 0.05 | ~50 |
| 180 | 0.033 | 0.026 | ~55 |
| 200 | 0.06 | 0.0025 | ~40 |
Note: Higher acid concentrations and temperatures can lead to increased formation of by-products like levulinic acid and humins, thus reducing the HMF yield.
Experimental Protocols
This section provides detailed protocols for the synthesis of HMF from D-AHG and the subsequent analysis of the product.
This protocol is based on the batch experiments described by de Vries and coworkers.[2]
Materials:
-
This compound (D-AHG)
-
Sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
Glass ampules (e.g., 15 cm length, 3 mm internal diameter)
-
Gas chromatograph (GC) oven or similar heating apparatus
-
Torch for sealing ampules
-
Safety goggles (tinted) and other appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Reaction Solutions: Prepare aqueous solutions of D-AHG and H₂SO₄ at the desired concentrations (refer to Table 2 for examples). For instance, to achieve a final concentration of 0.006 M D-AHG and 0.0025 M H₂SO₄, prepare stock solutions and mix them accordingly.
-
Filling Ampules: Carefully fill the glass ampules with approximately 0.3 mL of the prepared reaction solution.
-
Sealing Ampules: Using a torch, carefully seal the open end of the glass ampules. It is crucial to wear tinted safety goggles during this step.
-
Reaction: Place the sealed ampules in a preheated GC oven or a similar temperature-controlled heating block set to the desired reaction temperature (e.g., 160 °C).
-
Sampling: At specific time intervals, remove an ampule from the oven and immediately quench the reaction by placing it in an ice bath.
-
Sample Preparation for Analysis: Carefully open the cooled ampule. Dilute the sample with deionized water to a suitable concentration for analysis.
-
Analysis: Analyze the concentration of HMF, unreacted D-AHG, and any by-products using High-Performance Liquid Chromatography (HPLC).
This protocol provides a general method for the quantification of HMF. The specific parameters may need to be optimized based on the available instrumentation.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HMF standard (≥99% purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and methanol (e.g., 95:5 v/v).[4] Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a series of HMF standard solutions of known concentrations in the mobile phase.
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the reaction.
-
Identify and quantify the HMF peak in the sample chromatograms by comparing the retention time and peak area with the calibration curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of HMF from D-AHG.
Caption: General workflow for the synthesis and analysis of HMF from D-AHG.
Conclusion
This compound has been identified as a highly efficient precursor for the synthesis of 5-hydroxymethylfurfural. The acid-catalyzed dehydration of D-AHG in an aqueous medium can achieve significantly higher HMF yields compared to other common hexoses. The provided protocols and data serve as a valuable resource for researchers and professionals aiming to develop sustainable and efficient processes for the production of this important platform chemical. Further optimization of reaction conditions, including the exploration of different catalysts and solvent systems, may lead to even greater improvements in HMF yield and process efficiency.
References
Application Notes and Protocols for the Conversion of 3,6-Anhydro-D-galactose to Levulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinic acid is a valuable platform chemical with wide-ranging applications in the synthesis of pharmaceuticals, plasticizers, and fuel additives. A promising and sustainable route to levulinic acid involves the acid-catalyzed conversion of carbohydrates. This document provides detailed application notes and protocols for the conversion of 3,6-Anhydro-D-galactose, a major component of polysaccharides found in red seaweed, to levulinic acid. The process involves the intermediate formation of 5-hydroxymethylfurfural (B1680220) (HMF).
Reaction Pathway
The conversion of this compound to levulinic acid proceeds through a series of acid-catalyzed reactions. The initial step involves the dehydration of this compound to form the intermediate, 5-hydroxymethylfurfural (HMF). Subsequently, HMF is rehydrated to yield levulinic acid and formic acid.
Caption: Reaction pathway for the conversion of this compound to levulinic acid.
Experimental Data Summary
The yield of levulinic acid is highly dependent on the reaction conditions, including temperature, reaction time, and the concentrations of the substrate and catalyst. The following tables summarize the quantitative data from kinetic studies on the conversion of this compound to levulinic acid using sulfuric acid as a catalyst.[1][2]
Table 1: Effect of Temperature on Levulinic Acid Yield
| Temperature (°C) | Initial this compound (M) | H₂SO₄ (M) | Max. Levulinic Acid Yield (mol %) |
| 160 | 0.006 | 0.05 | 51 |
| 180 | 0.06 | 0.01 | Lower than at 160°C |
| 200 | 0.06 | 0.01 | Lower than at 160°C |
Table 2: Effect of Initial Substrate and Catalyst Concentration on Levulinic Acid Yield at 160°C
| Initial this compound (M) | H₂SO₄ (M) | Max. Levulinic Acid Yield (mol %) | | :--- | :--- | :--- | :--- | | 0.006 | 0.0025 | Lower than with higher acid | | 0.006 | 0.05 | 51 | | 0.06 | 0.01 | Lower than with lower substrate |
Experimental Protocol
This protocol details the acid-catalyzed conversion of this compound to levulinic acid in a batch reactor system.
Materials and Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Batch reactor (e.g., glass ampoules or a stirred tank reactor)
-
Heating system (e.g., GC oven or oil bath)
-
Quenching bath (ice-water)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Workflow:
Caption: General experimental workflow for the conversion of this compound.
Procedure:
-
Preparation of Reaction Solution:
-
Reactor Setup:
-
Reaction:
-
Place the reactor(s) in a preheated environment (e.g., a GC oven or a temperature-controlled oil bath) set to the desired reaction temperature (e.g., 160°C).[1][3]
-
Allow the reaction to proceed for the desired amount of time. The reaction time will influence the yield, as HMF is an intermediate that subsequently converts to levulinic acid.[1] For kinetic studies, samples should be taken at various time intervals.
-
-
Quenching:
-
To stop the reaction, rapidly cool the reactor(s) by immersing them in an ice-water bath.[3] This rapid cooling is crucial for accurately determining the product concentration at a specific reaction time.
-
-
Analysis:
-
The concentration of levulinic acid, as well as the remaining this compound and intermediate HMF, can be quantified using High-Performance Liquid Chromatography (HPLC).
-
The yield of levulinic acid is calculated based on the initial molar concentration of this compound.
-
Optimization and Considerations
-
Maximizing Levulinic Acid Yield: To maximize the yield of levulinic acid, a lower temperature (around 160°C), a low initial concentration of this compound (e.g., 0.006 M), and a relatively high acid concentration (e.g., 0.05 M) are recommended.[1][2]
-
Intermediate HMF: It is important to note that under certain conditions, particularly at lower temperatures and lower acid concentrations, 5-hydroxymethylfurfural (HMF) can be obtained as the major product.[1] The reaction conditions can be tuned to favor the formation of either HMF or levulinic acid.
-
Reactor Choice: For maximizing the yield of levulinic acid, a continuously stirred tank reactor (CSTR) is theoretically preferable, whereas a plug flow reactor (PFR) is more suitable for maximizing the intermediate HMF.[2]
-
Byproducts: Besides levulinic acid and formic acid, the acid-catalyzed degradation of sugars can lead to the formation of humins, which are insoluble polymeric byproducts.[4][5] Reaction conditions should be optimized to minimize their formation.
References
Enzymatic Degradation of Carrageenan: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic degradation of carrageenan. Carrageenans, a family of linear sulfated polysaccharides extracted from red seaweeds, are widely used in the food and pharmaceutical industries.[1][2] Their enzymatic degradation into smaller, bioactive carrageenan oligosaccharides (COs) has garnered significant interest due to the potential of these COs in various biomedical applications, including drug delivery, tissue engineering, and as antioxidant, antiviral, and antitumor agents.[3][4][5][6]
Introduction to Carrageenases
Carrageenases are specific glycoside hydrolases that cleave the β-1,4-glycosidic bonds within the carrageenan backbone.[7][8] These enzymes are primarily produced by marine bacteria.[7] There are three main types of carrageenases, classified based on their substrate specificity for the different forms of carrageenan:
-
κ-carrageenase (EC 3.2.1.83): Degrades kappa-carrageenan.
-
ι-carrageenase (EC 3.2.1.157): Degrades iota-carrageenan.
-
λ-carrageenase: Degrades lambda-carrageenan.[7]
The enzymatic degradation of carrageenan is a preferred method over acid hydrolysis as it is more specific, occurs under milder conditions, and produces a more defined range of oligosaccharides.[9]
Quantitative Data Summary
The efficiency of enzymatic degradation is influenced by several factors, including enzyme concentration, substrate concentration, temperature, pH, and the presence of certain ions. The following tables summarize key quantitative data from various studies on carrageenase activity.
Table 1: Optimal Reaction Conditions for Various Carrageenases
| Enzyme Source | Carrageenan Type | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudoalteromonas carrageenovora | κ-carrageenan | 7.0 | 50 | [9] |
| Vibrio sp. NJ-2 | κ-carrageenan | 8.0 | 40 | [10] |
| Unspecified (Immobilized) | Carrageenan | 7.5 | 60 | [11] |
| Polaribacter sp. NJDZ03 | Carrageenan | 7.0 | 55 | [12] |
| Cellulomonas sp. | κ-carrageenan | 8.0 | 45 | [13] |
Table 2: Kinetic Parameters of Selected Carrageenases
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg or µmol/min/mg) | Reference |
| Antarctic Macroalgae Bacteria (Car1383) | κ-carrageenan | 6.51 | 55.77 U/mg | [9] |
| Vibrio sp. NJ-2 | κ-carrageenan | 2.54 | 138.89 µmol/min/mg | [10] |
Experimental Protocols
This section provides detailed protocols for the enzymatic degradation of carrageenan and the subsequent analysis of the degradation products.
Protocol for Enzymatic Degradation of Carrageenan
This protocol outlines the general procedure for degrading carrageenan using a specific carrageenase.
Materials:
-
Carrageenan (kappa, iota, or lambda)
-
Purified carrageenase
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl)[9][11][12][13]
-
Water bath or incubator
-
pH meter
-
Reaction tubes
Procedure:
-
Substrate Preparation: Prepare a carrageenan solution (e.g., 0.1% to 0.5% w/v) in the desired buffer.[9][11][13] Heat the solution gently to ensure complete dissolution of the carrageenan. Cool the solution to the optimal reaction temperature.
-
Enzyme Reaction: Add the purified carrageenase to the carrageenan solution. The enzyme concentration should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for a defined period (e.g., 10 minutes to 48 hours).[13][14] The incubation time will determine the extent of degradation and the size of the resulting oligosaccharides.
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation, typically by boiling the mixture for 5-10 minutes.[11][14]
-
Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the carrageenan oligosaccharides can then be collected for further analysis or purification.[14]
Protocol for Measuring Carrageenase Activity (DNS Method)
The 3,5-dinitrosalicylic acid (DNS) method is a common spectrophotometric assay to determine the amount of reducing sugars released during the enzymatic hydrolysis of carrageenan.[9][11][12][13][14]
Materials:
-
Supernatant from the enzymatic degradation reaction
-
DNS reagent (3,5-dinitrosalicylic acid, sodium potassium tartrate, sodium hydroxide, and phenol)
-
D-galactose (for standard curve)
-
Spectrophotometer
-
Boiling water bath
Procedure:
-
Reaction Setup: Mix a small volume of the reaction supernatant with the DNS reagent.[11]
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.[11]
-
Absorbance Measurement: Cool the samples to room temperature and measure the absorbance at 520 nm or 540 nm.[11][14]
-
Quantification: Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with known concentrations of D-galactose.[13] One unit of carrageenase activity is typically defined as the amount of enzyme that produces 1 µmol of D-galactose per minute under specific conditions.[11]
Protocol for Analysis of Degradation Products by Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method to qualitatively analyze the oligosaccharides produced from carrageenan degradation.[12][13][15]
Materials:
-
Supernatant from the enzymatic degradation reaction
-
Silica (B1680970) gel TLC plates[12][15]
-
Developing solvent system (e.g., n-butanol:ethanol:water = 2:1:1, v/v/v)[12]
-
Visualization reagent (e.g., 10% H₂SO₄ in ethanol)[15]
-
Oven or hot plate
Procedure:
-
Spotting: Spot a small amount of the reaction supernatant onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to ascend the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, and dry it. Spray the plate with the visualization reagent and heat it in an oven or on a hot plate until the spots become visible.[15] The separated oligosaccharides will appear as distinct spots.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic degradation of carrageenan and subsequent analysis.
Caption: Workflow for enzymatic degradation of carrageenan.
This comprehensive guide provides researchers with the necessary protocols and data to effectively conduct and analyze the enzymatic degradation of carrageenan for various research and drug development applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan: Drug Delivery Systems and Other Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan: Drug Delivery Systems and Other Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for Kappa-Carrageenase [creative-enzymes.com]
- 9. Frontiers | Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae [frontiersin.org]
- 10. Purification and Characterization of a New κ-Carrageenase from the Marine Bacterium Vibrio sp. NJ-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Carrageenase Immobilized onto Polyethyleneimine-Modified Pomelo Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Expression and Characterization of a Thermostable Carrageenase From an Antarctic Polaribacter sp. NJDZ03 Strain [frontiersin.org]
- 13. Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Anhydro-L-galactose in Skin-Whitening and Cosmeceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-L-galactose (B1288611) (L-AHG), a rare monosaccharide derived from red macroalgae, has emerged as a promising bioactive compound for cosmeceutical applications, particularly in the realm of skin whitening and hydration.[1][2] Unlike many conventional skin-lightening agents that directly inhibit tyrosinase activity, L-AHG exerts its effects through the modulation of gene expression and key signaling pathways involved in melanogenesis.[3][4] Furthermore, it possesses significant skin moisturizing properties by stimulating the production of hyaluronic acid.[[“]][[“]][[“]][8]
These application notes provide a comprehensive overview of the mechanisms of action of L-AHG and detailed protocols for evaluating its efficacy in vitro.
Mechanism of Action: A Dual Approach to Skin Health
L-AHG offers a multi-faceted approach to improving skin appearance by simultaneously targeting pigmentation and hydration at the cellular level.
Skin Whitening: Regulation of Melanogenesis
L-AHG's skin-whitening effect is not due to the direct inhibition of the tyrosinase enzyme.[3] Instead, it acts upstream by downregulating the expression of key melanogenic enzymes.[3][4] This is achieved through the modulation of critical signaling pathways:
-
Inhibition of cAMP/PKA and MAPK Signaling Pathways: L-AHG has been shown to inhibit the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] These pathways are crucial for the activation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.
-
Activation of the Akt Signaling Pathway: Concurrent with the inhibition of the aforementioned pathways, L-AHG activates the Akt signaling pathway, which further contributes to the suppression of MITF.[3]
-
Downregulation of Melanogenesis-Related Genes: By suppressing these signaling pathways, L-AHG leads to a dose-dependent decrease in the transcription and protein levels of MITF and its downstream targets: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3][9]
Cosmeceutical Applications: Enhanced Skin Hydration
Beyond its anti-melanogenic properties, L-AHG contributes to skin health by enhancing its natural moisturizing capabilities.
-
Increased Hyaluronic Acid Production: L-AHG stimulates the production of hyaluronic acid (HA) in human epidermal keratinocytes.[[“]][[“]][[“]][8]
-
Activation of EGFR and AMPKα Signaling: This increase in HA synthesis is mediated by the activation of the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase α (AMPKα) signaling pathways, which in turn upregulate the expression of hyaluronan synthase 2 (HAS2), the primary enzyme responsible for HA synthesis in the skin.[[“]][[“]][[“]][8][[“]]
Data Presentation
Table 1: Effect of 3,6-Anhydro-L-galactose on Melanin (B1238610) Content in B16F10 Melanoma Cells
| Concentration of L-AHG (µg/mL) | Melanin Content (% of Control) | Reference |
| 50 | Significantly reduced | [2][11] |
| 100 | Significantly lower than arbutin | [1] |
Note: Specific percentage inhibition values were not consistently provided in the reviewed literature, but a significant reduction was noted.
Table 2: Effect of 3,6-Anhydro-L-galactose on Melanogenesis-Related Gene and Protein Expression
| Target | Effect of L-AHG Treatment | Reference |
| MITF | Downregulation of mRNA and protein levels | [3][4] |
| Tyrosinase (TYR) | Downregulation of mRNA and protein levels | [3][4] |
| TRP-1 | Downregulation of mRNA and protein levels | [3][4] |
| TRP-2 | Downregulation of mRNA and protein levels | [3][4] |
Table 3: Effect of 3,6-Anhydro-L-galactose on Hyaluronic Acid Production
| Cell Line | Effect of L-AHG Treatment | Signaling Pathway | Reference |
| HaCaT Keratinocytes | Increased Hyaluronic Acid Production | EGFR and AMPKα activation | [[“]][[“]][[“]][8][[“]] |
| 3D Reconstructed Human Skin | Increased Hyaluronic Acid Levels | EGFR and AMPKα activation | [[“]][8][[“]] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to evaluate the efficacy of 3,6-Anhydro-L-galactose.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., B16F10 melanoma cells or HaCaT keratinocytes) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of L-AHG and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control group.
Melanin Content Assay
Principle: This assay quantifies the amount of melanin produced by melanoma cells. The melanin pigment is extracted from the cells and its concentration is determined spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Seed B16F10 melanoma cells in a 6-well or 24-well plate (e.g., 1 x 10⁵ cells/well) and allow them to adhere for 24 hours. Treat the cells with various concentrations of L-AHG and a positive control (e.g., kojic acid) in the presence or absence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH) for 48-72 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them by adding 1N NaOH containing 10% DMSO.
-
Melanin Solubilization: Incubate the plates at 80°C for 1-2 hours to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Protein Quantification: In parallel, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.
-
Calculation: Calculate the melanin content as the absorbance per microgram of protein and express it as a percentage of the control group.
Mushroom Tyrosinase Activity Assay (In Vitro)
Principle: This cell-free assay measures the direct effect of a compound on the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of L-AHG or a positive control (e.g., kojic acid), 20 µL of mushroom tyrosinase solution (in phosphate (B84403) buffer, pH 6.8), and 140 µL of phosphate buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm or 492 nm every minute for at least 10-20 minutes using a microplate reader.
-
Calculation: Calculate the rate of dopachrome formation (slope of the linear portion of the absorbance vs. time curve). The percentage of tyrosinase inhibition is calculated as: [1 - (Sample Rate / Control Rate)] x 100%.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells challenged with a free radical generator.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HaCaT keratinocytes) in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Probe Loading and Treatment: Wash the cells with PBS and then incubate with a solution containing DCFH-DA and various concentrations of L-AHG or a standard antioxidant (e.g., quercetin) for 1 hour at 37°C.
-
Washing: Remove the treatment solution and wash the cells with PBS to remove any extracellular compound and probe.
-
Radical Initiation: Add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a fluorescence microplate reader with excitation at ~485 nm and emission at ~538 nm. Readings should be taken every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for both the control and treated wells. The Cellular Antioxidant Activity is then calculated based on the reduction in AUC in the presence of the test compound.
Visualizations
Signaling Pathways
Caption: L-AHG inhibits melanogenesis by modulating key signaling pathways.
Caption: L-AHG enhances skin hydration by stimulating hyaluronic acid synthesis.
Experimental Workflows
Caption: Workflow for the determination of cellular melanin content.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Levels of Skin Whitening Activity among 3,6-Anhydro-l-galactose, Agarooligosaccharides, and Neoagarooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 3,6‐anhydro‐l‐galactose on α‐melanocyte stimulating hormone‐induced melanogenesis in human melanocytes and a skin‐equivalent model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 3,6-anhydro-l-galactose on α-melanocyte stimulating hormone-induced melanogenesis in human melanocytes and a skin-equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. 3,6-Anhydro-L-galactose increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of 3,6-Anhydro-D-galactose Derivatives: A Guide for Researchers
For Immediate Release
Recent scientific investigations have illuminated the promising anticancer properties of 3,6-Anhydro-D-galactose and its derivatives, opening new avenues for the development of novel therapeutic agents. These sugar-based compounds, derived from marine algae, have demonstrated cytotoxic effects against various cancer cell lines, with a notable impact on colon and breast cancer cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of these compounds.
Introduction
This compound (AHG) is a monosaccharide found in the cell walls of red seaweeds. Its unique chemical structure has drawn the attention of researchers for its potential biological activities. The L-enantiomer, 3,6-Anhydro-L-galactose (L-AHG), has been shown to selectively reduce the viability of colorectal cancer cells while leaving normal human colon fibroblasts unharmed, suggesting a favorable therapeutic window.[1] Furthermore, in silico studies on this compound (D-AHG) predict its potential to target key proteins involved in breast cancer metabolism and stress response. This compilation of data and protocols aims to provide a comprehensive resource for the scientific community to further investigate these promising anticancer agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticancer effects of 3,6-Anhydro-galactose derivatives.
Table 1: Effects of 3,6-Anhydro-L-galactose (L-AHG) on HCT-116 Human Colon Carcinoma Cells
| Parameter | Concentration | Duration | Observed Effect | Reference |
| Protein Expression | 25-100 µg/mL | 5 days | Reduction of Bcl-2 protein levels to less than half of the control. | [1] |
Further quantitative data such as IC50 values, specific apoptosis rates, and cell cycle distribution percentages from experimental studies are currently limited in publicly available literature but are a critical area for future research.
Signaling Pathways
Hypothesized Mechanism of Action in Breast Cancer (In Silico)
An in silico evaluation of this compound (D-AHG) suggests a potential anticancer mechanism in breast cancer by targeting Hexokinase-2 (HK2) and Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5). The study predicted a strong binding affinity of D-AHG to these proteins, potentially disrupting cancer cell metabolism and stress response pathways.[2]
Caption: Predicted mechanism of this compound in breast cancer.
JAK-STAT Signaling Pathway Inhibition by 3,6-Anhydro-L-galactose
In a study on mouse lymphocytes, 3,6-Anhydro-L-galactose (L-AHG) was found to suppress proliferation by attenuating the JAK-STAT growth factor signal transduction pathway. L-AHG inhibited the activating phosphorylation of Janus kinase 1 (JAK1), which in turn affected the signaling of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. This disruption led to a G1-S cell cycle traverse inhibition. While this study was not conducted on cancer cells, the JAK-STAT pathway is a known oncogenic pathway, suggesting a potential mechanism for L-AHG's anticancer effects.
Caption: Inhibition of the JAK-STAT pathway by 3,6-Anhydro-L-galactose.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT-116 or other target cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT-116 or other target cancer cells
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the compound at various concentrations for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
HCT-116 or other target cancer cells
-
6-well plates
-
This compound derivative
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by PI staining.
Future Directions
The preliminary findings on the anticancer properties of this compound derivatives are encouraging. However, further research is imperative to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
In-depth quantitative analysis: Comprehensive studies to determine the IC50 values of various derivatives across a wide range of cancer cell lines.
-
Mechanism of action: Experimental validation of the predicted signaling pathways and identification of other molecular targets.
-
In vivo studies: Evaluation of the efficacy and safety of these compounds in preclinical animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of novel derivatives to optimize anticancer activity and pharmacokinetic properties.
The information and protocols provided herein serve as a foundational guide for researchers to embark on this exciting area of cancer drug discovery.
References
Application Notes and Protocols for 3,6-Anhydro-D-galactose Dehydrogenase in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Anhydro-D-galactose (D-AHG) is a key monosaccharide component of carrageenans, a family of sulfated polysaccharides extracted from red seaweeds. The enzymatic degradation of carrageenans into their constituent sugars is of significant interest for biofuel production and the synthesis of valuable biochemicals. This compound dehydrogenase (D-AHDG) is a critical enzyme in the metabolic pathway of D-AHG in carrageenan-degrading microorganisms.[1][2] This enzyme catalyzes the oxidation of D-AHG to 3,6-anhydro-D-galactonate, a reaction that can be harnessed for the quantitative determination of D-AHG.[1][3]
These application notes provide detailed protocols for the use of D-AHDG in enzymatic assays to quantify this compound. The methods described are valuable for monitoring the enzymatic hydrolysis of carrageenans and for quality control in processes where D-AHG is a key intermediate.
Principle of the Assay
The enzymatic assay for this compound is based on the D-AHDG-catalyzed oxidation of D-AHG. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is stoichiometrically reduced to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The amount of NADH produced is directly proportional to the initial amount of D-AHG in the sample. A similar principle applies to the NADP⁺-dependent dehydrogenase that acts on the L-enantiomer, 3,6-anhydro-L-galactose (L-AHG).[4]
Catabolic Pathway of this compound
In carrageenan-degrading microorganisms, this compound is metabolized through a specific catabolic pathway. D-AHDG catalyzes the initial step in this pathway. The subsequent intermediates are further processed to enter central metabolism. Understanding this pathway is crucial for applications in metabolic engineering and biofuel production.[1][2][5]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for 3,6-anhydro-galactose dehydrogenases. Note that detailed kinetic data is more readily available for the L-AHG dehydrogenase from Vibrio sp. EJY3 (VejAHGD), which can serve as a reference for the D-AHDG assay.
Table 1: Kinetic Parameters of 3,6-Anhydro-L-galactose Dehydrogenase (VejAHGD) [4]
| Parameter | Value |
| Km | 0.19 ± 0.01 mM |
| Optimal pH | 8.0 |
| Optimal Temperature | 20 °C |
| Cofactor | NADP⁺ |
| Detection Limit | 0.2 mM (at 340 nm) |
Table 2: Reaction Conditions for D-AHDG from Cellulophaga algicola DSM 14237 (CaDADH) [3][6]
| Parameter | Condition |
| Substrate | This compound |
| Cofactor | 1 mM NAD⁺ |
| Buffer | 20 mM Tris-HCl |
| pH | 7.5 |
| Temperature | 37 °C |
Experimental Protocols
Materials
-
This compound dehydrogenase (D-AHDG)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
This compound (D-AHG) standard solutions
-
Sample containing D-AHG
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Experimental Workflow for D-AHG Quantification
Caption: Workflow for D-AHG quantification.
Protocol 1: Standard Curve Generation for D-AHG
-
Prepare D-AHG Standard Solutions: Prepare a series of D-AHG standard solutions in 20 mM Tris-HCl, pH 7.5, with concentrations ranging from 0 to 1 mM.
-
Prepare Reaction Mixture: For each well of a 96-well plate, prepare a reaction mixture containing:
-
20 mM Tris-HCl, pH 7.5
-
1 mM NAD⁺
-
An appropriate amount of D-AHDG (to be optimized for linear response)
-
-
Initiate the Reaction: Add a defined volume of each D-AHG standard to the corresponding wells containing the reaction mixture to a final volume of 200 µL.
-
Incubation: Incubate the plate at 37 °C for a sufficient time to allow the reaction to go to completion (e.g., 30 minutes).[3] The incubation time should be optimized based on the enzyme activity.
-
Measure Absorbance: Measure the absorbance of each well at 340 nm using a microplate reader.
-
Plot Standard Curve: Subtract the absorbance of the blank (0 mM D-AHG) from the absorbance of each standard. Plot the corrected absorbance values against the corresponding D-AHG concentrations to generate a standard curve.
Protocol 2: Quantification of D-AHG in a Sample
-
Sample Preparation: Dilute the sample containing an unknown concentration of D-AHG in 20 mM Tris-HCl, pH 7.5, to ensure the concentration falls within the range of the standard curve.
-
Prepare Reaction Mixture: Prepare the reaction mixture as described in Protocol 1.
-
Initiate the Reaction: Add the diluted sample to the reaction mixture in a 96-well plate.
-
Incubation: Incubate the plate under the same conditions as the standard curve (37 °C for the optimized time).[3]
-
Measure Absorbance: Measure the absorbance at 340 nm.
-
Calculate D-AHG Concentration: Subtract the blank absorbance from the sample absorbance. Use the standard curve to determine the concentration of D-AHG in the diluted sample. Multiply by the dilution factor to obtain the concentration in the original sample.
Applications in Research and Drug Development
-
Monitoring Carrageenan Hydrolysis: The D-AHDG enzymatic assay can be used to monitor the release of D-AHG from carrageenan by carrageenases, providing valuable data for enzyme characterization and process optimization.[3][6]
-
Metabolic Engineering: Quantifying D-AHG is essential for studying and engineering metabolic pathways for the conversion of seaweed biomass into biofuels and other valuable chemicals.[1][5]
-
Quality Control: This assay can be employed for the quality control of carrageenan extracts and other products where the content of this compound is a critical parameter.
-
Drug Discovery: While much of the recent focus has been on the immunosuppressive properties of the L-enantiomer, 3,6-anhydro-L-galactose, the enzymatic tools developed for these sugars are crucial for synthesizing and evaluating novel carbohydrate-based drug candidates.[7][8]
Troubleshooting
-
High Background Absorbance: Ensure that the sample does not contain substances that absorb at 340 nm. If necessary, include a sample blank containing the sample and all reaction components except D-AHDG.
-
Non-linear Standard Curve: The concentration of NAD⁺ or enzyme may be limiting. Try increasing the concentration of the limiting component. Ensure the incubation time is sufficient for the reaction to reach completion at the highest standard concentration.
-
Low Signal: The enzyme activity may be low, or the concentration of D-AHG may be below the detection limit. Increase the amount of enzyme or concentrate the sample. The half-life of a similar enzyme, VejAHGD, was reported to be 12 hours under optimal conditions, so ensure the enzyme has been stored properly.[4]
-
Interference from other Sugars: The specificity of D-AHDG should be considered. While the L-AHG dehydrogenase from Vibrio sp. EJY3 is highly specific to L-AHG and not affected by a variety of other mono- or oligosaccharides, the specificity of the D-AHDG used should be confirmed if the sample contains a complex mixture of sugars.[4] Transition metal ions may inhibit enzyme activity and should be avoided.[4]
References
- 1. Metabolic pathway of this compound in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel catabolic pathway of 3,6-anhydro-L-galactose, the main component of red macroalgae, in a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
One-Pot Biotransformation of ι- and κ-Carrageenan to 3,6-Anhydro-D-galactose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot enzymatic conversion of ι-carrageenan and κ-carrageenan into 3,6-anhydro-D-galactose (D-AnG), a valuable monosaccharide for various applications in the pharmaceutical and biotechnology sectors. The protocols are based on a cell-free enzymatic cascade inspired by the carrageenan degradation pathways in marine heterotrophic bacteria.[1][2]
Introduction
Carrageenans, sulfated galactans from red algae, are abundant and renewable marine biomass. Their enzymatic hydrolysis into bioactive compounds like this compound offers a sustainable alternative to chemical synthesis methods, which often involve harsh conditions and generate undesirable byproducts.[2] This one-pot biotransformation utilizes a synergistic cocktail of enzymes to depolymerize, desulfate, and hydrolyze carrageenan into its constituent monosaccharides.
Data Presentation
The following tables summarize the quantitative data for the one-pot biotransformation of ι- and κ-carrageenan to this compound.
Table 1: Enzyme Cocktail Composition for One-Pot Biotransformation
| Enzyme Class | Enzyme Name | Source Organism | Function | Concentration in Reaction Mix |
| Carrageenase | BovGH16 | Bacteroides ovatus | Endolytic cleavage of β-1,4 linkages in carrageenan | 0.0075 mg/mL |
| G4S Sulfatase | CaCgS2 | Cellulophaga algicola | Removal of sulfate (B86663) groups from galactose-4-sulfate | 2.5 mg/mL |
| DA2S Sulfatase | EpCgS2 | Echinicola pacifica | Removal of sulfate groups from 3,6-anhydro-galactose-2-sulfate | 0.667 mg/mL |
| α-Galactosidase | CaGH127_1 | Cellulophaga algicola | Exo-hydrolysis of α-1,3 linkages to release this compound | 0.75 mg/mL |
| β-Galactosidase | WcBGH | Wenyingzhuangia fucanilytica | Exo-hydrolysis of β-1,4 linkages to release D-galactose | 0.166 mg/mL |
Table 2: Yield of this compound (D-AnG) from ι- and κ-Carrageenan in the One-Pot Reaction
| Substrate (0.5% w/v) | D-AnG Yield (g D-AnG / g Carrageenan) | Theoretical D-AnG Content in Carrageenan | % of Theoretical Yield |
| ι-Carrageenan | 0.072 | 25-30% | ~24-29% |
| κ-Carrageenan | 0.13 | 28-35% | ~37-46% |
Yields were determined after a 16-hour reaction at 37°C.[1]
Table 3: Titer of this compound (D-AnG) with Increased Substrate Load
| Substrate (Pre-hydrolyzed) | Substrate Concentration (% w/v) | D-AnG Titer (g/L) | D-AnG Titer (mM) |
| ι-Carrageenan | 5 | 1.5 | 9 |
| κ-Carrageenan | 5 | 3.9 | 24 |
Reactions were performed for 16 hours at 37°C using pre-hydrolyzed carrageenan to avoid gelation at higher concentrations.[1]
Experimental Protocols
Preparation of Carrageenan Substrate
-
Prepare a 1% (w/v) solution of ι-carrageenan or κ-carrageenan in 20 mM Tris-HCl buffer (pH 7.5).
-
For reactions with higher substrate concentrations (>1% w/v), pre-hydrolyze the carrageenan solution to prevent gel formation. This can be achieved by treating a 5% (w/v) carrageenan solution with 1 U/mL of BovGH16 carrageenase at 37°C for 1 hour (for κ-carrageenan) or 3 hours (for ι-carrageenan).[1]
-
Sterilize the substrate solution by filtration through a 0.22 µm filter.
One-Pot Enzymatic Biotransformation
-
In a sterile reaction vessel, prepare the enzyme cocktail by mixing the enzymes listed in Table 1 to the specified final concentrations in 20 mM Tris-HCl buffer (pH 7.5).
-
Initiate the reaction by adding an equal volume of the prepared carrageenan substrate to the enzyme cocktail.
-
Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.
-
Terminate the reaction by heat inactivation of the enzymes at 95°C for 10 minutes.
-
Clarify the reaction mixture by centrifugation to remove any precipitates.
Quantification of this compound
-
Note: The product mixture contains both this compound and D-galactose. Specific analytical methods are required for accurate quantification.
-
Recommended Method: A combination of mild acid hydrolysis to selectively cleave the 3,6-anhydrogalactosyl linkages, followed by reductive amination with a chiral amine and subsequent gas chromatography (GC) analysis allows for the separation and quantification of this compound.[3][4]
-
Alternative Method: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) can also be used to separate and quantify the monosaccharide products.
Purification of this compound
-
Enzyme Removal: If not already performed, remove the heat-inactivated enzymes from the reaction mixture by centrifugation or ultrafiltration.
-
Chromatographic Separation:
-
Apply the clarified supernatant to a silica (B1680970) gel chromatography column.
-
Elute with a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol) to separate this compound from D-galactose and other components. The use of harmful organic solvents should be handled with appropriate safety measures.
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or one of the quantification methods described above.
-
Pool the fractions containing pure this compound.
-
-
Desalting and Lyophilization:
-
If necessary, desalt the pooled fractions using a suitable method like gel filtration chromatography (e.g., Bio-Gel P2).
-
Lyophilize the purified solution to obtain this compound as a white powder.
-
Visualizations
Figure 1: Experimental workflow for the one-pot biotransformation.
Figure 2: Enzymatic cascade for carrageenan degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the configuration of 3,6-anhydrogalactose and cyclizable alpha-galactose 6-sulfate units in red seaweed galactans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming instability of 3,6-Anhydro-D-galactose during acid hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Anhydro-D-galactose (D-AnG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid hydrolysis of polysaccharides containing D-AnG, a crucial but notoriously unstable monosaccharide.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound (D-AnG) consistently low after acid hydrolysis?
A1: The low recovery of D-AnG is primarily due to its inherent instability in acidic conditions. During acid hydrolysis, which is a common method to break down polysaccharides into their constituent monosaccharides, D-AnG can be easily degraded into byproducts such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid.[1] Factors like strong acid concentration, high temperatures, and prolonged reaction times can exacerbate this degradation.
Q2: What are the main degradation products of D-AnG during acid hydrolysis?
A2: Under acidic conditions, the primary degradation products of this compound are 5-hydroxymethylfurfural (HMF) and levulinic acid. The formation of these byproducts not only reduces the yield of D-AnG but can also interfere with subsequent analytical procedures.
Q3: Are there alternative methods to acid hydrolysis for releasing D-AnG from polysaccharides?
A3: Yes, enzymatic hydrolysis is a highly effective alternative that circumvents the issue of D-AnG degradation.[2][3][4][5][6] This method utilizes specific enzymes, such as κ-carrageenase and neoagarobiose (B1678156) hydrolase, to cleave the glycosidic bonds under mild conditions (neutral pH and lower temperatures), thus preserving the integrity of the D-AnG molecule.[7]
Q4: Can I optimize my acid hydrolysis protocol to improve D-AnG yield?
A4: Optimization is possible to a certain extent. Using milder acids like trifluoroacetic acid (TFA) and carefully controlling the reaction temperature and time can improve D-AnG recovery.[8][9] One study found that using 2.5 M TFA for an initial hydrolysis step yielded the highest amount of 3,6-anhydro-galactose (AnGal).[8] However, even with optimization, some degradation is often unavoidable. For applications requiring high-purity D-AnG, enzymatic methods are generally superior.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable D-AnG peak in chromatography. | Severe degradation of D-AnG during acid hydrolysis. | 1. Switch to Enzymatic Hydrolysis: This is the most reliable method to prevent degradation. (See Experimental Protocols section). 2. Optimize Acid Hydrolysis: Use a lower concentration of a milder acid (e.g., 0.3 M TFA), reduce the hydrolysis temperature (e.g., 80°C), and shorten the reaction time (e.g., 45-90 minutes).[9] 3. Use a Reductive Hydrolysis Method: Incorporating a reducing agent like 4-methyl morpholine (B109124) borane (B79455) during acid hydrolysis can help stabilize the liberated D-AnG.[9] |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation byproducts (e.g., HMF, levulinic acid). | 1. Confirm byproduct identity: Run standards for HMF and levulinic acid if available. 2. Employ a milder hydrolysis method: As mentioned above, enzymatic hydrolysis or optimized acid hydrolysis will minimize byproduct formation. |
| Inconsistent D-AnG yields between samples. | Variability in hydrolysis conditions or incomplete hydrolysis. | 1. Ensure precise control of temperature and timing: Use a calibrated heating block or water bath. 2. Standardize sample preparation: Ensure consistent sample-to-acid ratios. 3. For enzymatic hydrolysis, verify enzyme activity: Use a positive control with a known substrate to confirm enzyme functionality. |
Data Presentation: Comparison of Hydrolysis Methods
The following tables summarize quantitative data from different studies on the yield of 3,6-Anhydro-galactose using various hydrolysis methods. Direct comparison should be made with caution as starting materials and analytical techniques may differ between studies.
Table 1: Acid Hydrolysis of κ-Carrageenan
| Acid Catalyst (0.2 M) | Temperature (°C) | Time (min) | D-AnG Yield (g/L from 2% w/v κ-carrageenan) | Molar Yield (%) |
| HCl | 100 | 30 | 2.81 | 33.5 |
Data sourced from Kim & Lee (2016).[1]
Table 2: Optimized Acid Hydrolysis for AnGal Quantification
| Acid | Concentration (M) | Temperature (°C) | Time (min) | Outcome |
| Trifluoroacetic Acid (TFA) | 2.5 | 80 | 30 | Highest production of AnGal and Gal detected. |
Data sourced from a study on quantification of AnGal in red seaweed polysaccharides.[8]
Table 3: Enzymatic Hydrolysis of κ-Carrageenan
| Starting Material | Enzymatic Process | D-AnG Yield |
| 1 g κ-carrageenan | Three-step process: (i) depolymerization, (ii) desulfation, and (iii) monomerization. | 0.24 g |
Data sourced from Pathiraja et al. (2023).[3]
Experimental Protocols
Protocol 1: Optimized Acid Hydrolysis with TFA
This protocol is adapted from a method for the quantification of AnGal in red seaweed polysaccharides.[8]
-
Sample Preparation: Weigh 5 mg of dried polysaccharide sample into a centrifuge tube.
-
First Hydrolysis:
-
Add 100 µL of deionized water.
-
Add 50 µL of 80 mg/mL 4-methyl morpholine borane (MMB).
-
Add trifluoroacetic acid (TFA) to a final concentration of 2.5 M.
-
Incubate in a water bath at 80°C for 30 minutes.
-
-
Drying: Cool the solution to room temperature, add another 50 µL of 80 mg/mL MMB, and dry with N₂ gas.
-
Second Hydrolysis:
-
Add 100 µL of deionized water.
-
Add TFA to a final concentration of 1.5 M.
-
Incubate in an oil bath at 120°C for 1 hour.
-
-
Final Steps: Cool the tubes to room temperature, add 100 µL of 80 mg/mL MMB, and dry with N₂ gas before derivatization for analysis (e.g., by GC-MS).
Protocol 2: Enzymatic Hydrolysis of κ-Carrageenan
This protocol is a conceptual summary of a multi-step enzymatic process.[2][3][4]
-
Depolymerization:
-
Dissolve κ-carrageenan in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add recombinant κ-carrageenase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) to produce neocarrabiose (B1251275) oligosaccharides.
-
-
Desulfation:
-
To the oligosaccharide mixture, add a specific sulfatase to remove sulfate (B86663) groups. This step may require a cell-free extract from carrageenolytic bacteria if a purified sulfatase is not available.
-
Incubate under conditions optimal for the sulfatase.
-
-
Monomerization:
-
Add a neoagarobiose hydrolase (or a similar α-1,3 anhydrogalactosidase) to the desulfated oligosaccharides.
-
Incubate to release D-galactose and this compound.
-
-
Analysis: The resulting monosaccharides can be quantified using methods like HPAEC-PAD or after derivatization by GC-MS.
Visualizations
Degradation Pathway of D-AnG during Acid Hydrolysis
Caption: D-AnG degradation during acid hydrolysis.
Experimental Workflow: Acid vs. Enzymatic Hydrolysis
Caption: Comparison of acid and enzymatic hydrolysis workflows.
Logical Relationship: Troubleshooting Low D-AnG Yield
Caption: Troubleshooting logic for low D-AnG recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and this compound. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Maximizing 3,6-Anhydro-D-galactose Yield from Red Seaweed
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3,6-Anhydro-D-galactose (D-AnG) from red seaweed. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient extraction and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Acid Hydrolysis: - Incomplete hydrolysis of carrageenan. - Degradation of this compound to byproducts like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid.[1] - Suboptimal acid concentration, temperature, or reaction time.[1] Enzymatic Hydrolysis: - Incomplete depolymerization of carrageenan. - Complex sulfation patterns in the carrageenan hindering enzyme activity.[2][3] - Limited availability or activity of specific sulfatases.[2][3] - Presence of enzyme-resistant fractions like μ- and ν-carrageenans.[2] | Acid Hydrolysis: - Optimize reaction conditions. A study found that 0.2 M HCl at 100°C for 30 minutes provided a good yield from κ-carrageenan.[1] - Consider using milder acids like formic acid or acetic acid to minimize degradation, though this may require longer reaction times.[1] - Monitor the reaction closely to stop it before significant degradation occurs. Enzymatic Hydrolysis: - Utilize a combination of carrageenolytic enzymes, including specific sulfatases and galactosidases, to achieve more complete hydrolysis.[2][3] - Consider a pre-treatment step to remove certain sulfate (B86663) groups, making the polysaccharide more accessible to enzymes. - Screen for novel sulfatases that can act on a broader range of sulfated galactans.[2][3] |
| Presence of Impurities in the Final Product | - Incomplete removal of proteins, pigments, and other cellular components during initial seaweed processing. - Formation of byproducts (HMF, levulinic acid) during acid hydrolysis.[1] - Residual salts from neutralization steps. | - Thoroughly wash the red algal biomass before extraction.[2] - Employ purification techniques such as silica (B1680970) gel chromatography to separate this compound from byproducts and other sugars.[1] - Use dialysis or other desalting methods to remove residual salts. |
| Inconsistent Results Between Batches | - Variation in the carrageenan content and composition of the red seaweed raw material.[4] - Inconsistent reaction conditions (temperature, time, pH). - Degradation of reagents or enzymes. | - Standardize the source and pre-processing of the red seaweed. - Precisely control all reaction parameters. - Ensure proper storage and handling of all chemicals and enzymes. |
| Difficulty in Quantifying this compound | - Instability of this compound, especially in acidic conditions.[5] - Interference from other sugars in the hydrolysate. | - Use validated analytical methods like gas chromatography-mass spectrometry (GC-MS) for accurate quantification.[6] - For colorimetric methods like the resorcinol (B1680541) assay, ensure proper sample preparation and use of a standard curve.[6][7] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important?
This compound is a unique monosaccharide that is a primary component of carrageenan, a sulfated polysaccharide found in red seaweeds.[2][3] It is of significant interest to researchers and drug development professionals due to its various biological activities and its potential as a platform chemical for the production of biofuels and biochemicals.[1][8][9]
2. Which type of red seaweed is best for obtaining a high yield of this compound?
The yield of this compound can vary depending on the species of red seaweed and its carrageenan composition. Species rich in κ-carrageenan and ι-carrageenan are generally good sources. For example, Kappaphycus alvarezii (for κ-carrageenan) and Eucheuma denticulatum (for ι-carrageenan) are commonly used. The theoretical content of this compound in κ-carrageenan is between 28% and 35%, and in ι-carrageenan, it is between 25% and 30%.[3]
3. What are the main methods for extracting this compound from red seaweed?
The two primary methods are acid-catalyzed hydrolysis and enzymatic hydrolysis.
-
Acid Hydrolysis: This method uses acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to break down the carrageenan into its constituent monosaccharides.[1] While effective, it can lead to the degradation of this compound into byproducts.[1]
-
Enzymatic Hydrolysis: This approach uses a combination of specific enzymes, such as carrageenases, sulfatases, and galactosidases, to selectively cleave the polysaccharide chains and remove sulfate groups, releasing this compound.[2][3] This method is more specific and avoids the formation of degradation byproducts.[3]
4. How can I improve the efficiency of the enzymatic hydrolysis process?
To enhance the yield from enzymatic hydrolysis, a multi-enzyme "one-pot" biotransformation approach is recommended.[2] This involves combining an initial depolymerizing enzyme (carrageenase) with specific sulfatases to remove sulfate groups from the oligosaccharide intermediates. Subsequently, galactosidases can be used to release the final this compound and D-galactose monomers.[2][3] The use of a β-galactosidase has been shown to increase the production of this compound.[2][3]
5. What analytical techniques are used to quantify the yield of this compound?
Several methods can be used for quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for the quantitative determination of this compound and other monosaccharides in the hydrolysate.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the sugars.
-
Resorcinol Method: A colorimetric assay that can be used for the determination of 3,6-anhydrogalactose content.[6][7]
-
Enzymatic Assays: Specific dehydrogenases can be used for the rapid and robust quantification of this compound.[10]
Quantitative Data Summary
The following tables summarize quantitative data on the yield of this compound under different experimental conditions.
Table 1: Acid Hydrolysis of κ-Carrageenan for this compound Production [1]
| Acid Catalyst (0.2 M) | Temperature (°C) | Time (min) | This compound Yield (g/L) | Yield (% of theoretical maximum) |
| HCl | 100 | 30 | 2.81 | 33.5 |
| HNO₃ | 100 | 30 | 2.53 | 30.1 |
| HCOOH | 120 | 60 | 1.98 | 23.6 |
| CH₃COOH | 120 | 90 | 1.25 | 14.9 |
Table 2: Enzymatic Production of this compound from Different Carrageenan Sources [2]
| Carrageenan Source (0.5% w/v) | This compound Concentration (mM) | Yield (g of D-AnG per g of substrate) |
| κ-carrageenan | 3.9 | 0.126 |
| κ/ι-hybrid carrageenan (Chondrus crispus) | 3.25 | Not reported |
| ι-carrageenan | Not specified | Low yield reported |
Experimental Protocols
Protocol 1: Extraction of Carrageenan from Red Seaweed
This protocol is a general guideline for extracting carrageenan from red algal biomass.
-
Preparation of Seaweed:
-
Wash the dried red seaweed biomass thoroughly with tap water to remove salts and debris.
-
Dry the washed seaweed in an oven at 60°C until a constant weight is achieved.
-
Grind the dried seaweed into a fine powder.
-
-
Alkaline Pretreatment (Optional, for κ-carrageenan):
-
Soak the seaweed powder in a 4% (w/v) potassium hydroxide (B78521) (KOH) solution for 1 hour at room temperature.[2]
-
Heat the mixture at 90°C for 2 hours with constant stirring.[2] This step helps in the conversion of precursor moieties to this compound.
-
Cool the suspension to room temperature, wash the biomass with distilled water until the pH is neutral (pH 7-8).[2]
-
-
Extraction:
-
Purification:
-
Centrifuge the hot extract at a high speed (e.g., 10,000 x g) to remove the solid residue.
-
Collect the supernatant and precipitate the carrageenan by adding 2-3 volumes of cold ethanol (B145695) or isopropanol.
-
Allow the precipitation to occur overnight at 4°C.
-
Collect the precipitated carrageenan by centrifugation or filtration.
-
Wash the carrageenan precipitate with ethanol to remove residual water and low molecular weight impurities.
-
Dry the purified carrageenan in an oven at 50-60°C.
-
Protocol 2: Acid Hydrolysis of Carrageenan
This protocol describes the acid-catalyzed hydrolysis of carrageenan to produce this compound.
-
Preparation of Carrageenan Solution:
-
Prepare a 2% (w/v) solution of extracted carrageenan in distilled water.
-
-
Hydrolysis:
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the hydrolysate with a suitable base, such as sodium hydroxide (NaOH).
-
Centrifuge the neutralized solution to remove any precipitate.
-
The supernatant containing this compound can be further purified using techniques like column chromatography.
-
Protocol 3: Enzymatic Conversion of Carrageenan to this compound
This protocol outlines a one-pot enzymatic reaction for the conversion of carrageenan.
-
Substrate Preparation:
-
Enzyme Mix Preparation:
-
Prepare a master mix of the required enzymes in the same buffer. The specific enzymes and their concentrations will depend on the type of carrageenan and the desired outcome. A representative enzyme mix could include:
-
-
Enzymatic Reaction:
-
Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 10 minutes).
-
Centrifuge the reaction mixture to remove any denatured protein.
-
Analyze the supernatant for the concentration of this compound using an appropriate analytical method.
-
Visualizations
Caption: Enzymatic pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR101122176B1 - Method for preparation and quantification of 3,6-anhydrogalactose from hydrolyzate derived from red algae - Google Patents [patents.google.com]
- 6. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological upgrading of 3,6-anhydro-l-galactose from agarose to a new platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Breakdown of Complex Sulfated Carrageenans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of complex sulfated carrageenans.
Frequently Asked Questions (FAQs)
Q1: What are carrageenans and why is their enzymatic breakdown challenging?
A1: Carrageenans are linear, sulfated polysaccharides extracted from red seaweeds.[1][2] Their backbone consists of alternating α-(1→3) and β-(1→4) linked galactose and 3,6-anhydrogalactose units.[1][2] They are classified into three main commercial types—kappa (κ), iota (ι), and lambda (λ)—based on the number and position of sulfate (B86663) ester groups.[1][2][3] The enzymatic breakdown is challenging due to the high structural complexity and heterogeneity of the carrageenan molecule, including varied sulfation patterns which can hinder enzyme access and specificity.[1][4]
Q2: What are carrageenases and how do they work?
A2: Carrageenases are enzymes that specifically degrade carrageenans.[1] They are classified as κ-carrageenases (EC 3.2.1.83), ι-carrageenases (EC 3.2.1.157), and λ-carrageenases (EC 3.2.1.162). These enzymes are endohydrolases that cleave the internal β-(1-4) glycosidic linkages in the carrageenan backbone, producing a series of smaller oligosaccharides.[1]
Q3: What are the primary applications of carrageenan oligosaccharides?
A3: Carrageenan oligosaccharides, the products of enzymatic degradation, often exhibit enhanced bioavailability and solubility compared to the parent polysaccharide.[5] They are investigated for a wide range of valuable biological activities, including antioxidant, antitumor, antiviral, anti-inflammatory, and immunomodulatory effects, making them promising for pharmaceutical and functional food applications.[5][6][7][8]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Q: I am observing very low yield of oligosaccharides from my carrageenan digestion. What are the possible causes?
A: Low enzymatic activity is a common issue that can stem from several factors. Use the following checklist to troubleshoot your experiment:
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Incorrect Enzyme Specificity: Carrageenases are highly specific. Ensure you are using the correct type of carrageenase for your carrageenan substrate (e.g., κ-carrageenase for κ-carrageenan). Using the wrong enzyme will result in no degradation.
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Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature. Verify that your reaction buffer and incubation temperature align with the enzyme's optimums. Deviations can drastically reduce or eliminate activity.
-
Enzyme Inactivation: Carrageenase activity can be negatively affected by the presence of certain metal ions like Hg²⁺, Co²⁺, Zn²⁺, and Cu²⁺.[1] Conversely, some carrageenases may require specific ions like K⁺ or Ca²⁺ for activation.[2] Review the enzyme's specific requirements and ensure your buffer composition is appropriate. Also, improper storage or repeated freeze-thaw cycles can denature the enzyme.
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Substrate Quality and Conformation: The structure of carrageenan in solution can inhibit enzyme activity. For instance, κ-carrageenan can form helical structures, and certain ions like iodide can bind to these helices, impeding enzyme catalysis.[9][10] Preparing the substrate in a disordered state (e.g., in a low-salt buffer) can improve degradation.[9][10]
Issue 2: Difficulty in Substrate Solubilization
Q: My carrageenan substrate is not fully dissolving or is forming a thick gel, making the reaction difficult to manage. What should I do?
A: Carrageenan solubility is a critical factor for effective enzymatic hydrolysis.
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Heat for Solubilization: Most carrageenans, particularly kappa and iota types, require heating to fully solubilize in water.[11] It is common to heat the carrageenan solution before adding the enzyme.
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Premixing: To prevent clumping, first premix the powdered carrageenan with other dry ingredients (like sugar) or slurry it with a non-solvent like oil or a concentrated salt/sugar solution before adding the bulk aqueous phase.[11]
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Control Substrate Concentration: High concentrations of carrageenan will naturally form highly viscous solutions or gels.[1] This can trap the enzyme and limit its access to cleavage sites. Experiment with lower substrate concentrations to maintain a manageable viscosity.
Issue 3: Inconsistent or Unreliable Product Analysis
Q: I am struggling to analyze the resulting oligosaccharide mixture. My chromatogram peaks are poorly resolved or inconsistent. How can I improve my analysis?
A: The analysis of sulfated oligosaccharides is inherently complex. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for this purpose.[12][13][14]
-
Optimize HPAEC-PAD Method:
-
Column Choice: Use a column designed for carbohydrate analysis, such as a Dionex CarboPac™ series column, which is stable under the high pH conditions required for anion-exchange separation of carbohydrates.[15][16]
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Gradient Elution: A sodium hydroxide/sodium acetate (B1210297) gradient is typically used to separate oligosaccharides based on size, charge, and linkage.[13] Fine-tuning this gradient is crucial for resolving complex mixtures.
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Detector Stability: The PAD response can decrease over time due to gold electrode fouling.[12][14] Regular cleaning and conditioning of the electrode are necessary. Using an internal standard can help normalize the data to account for response drift.[12][14]
-
-
Sample Preparation: Ensure your samples are properly filtered and diluted to an appropriate concentration before injection to avoid column overloading and detector saturation.
-
Mass Spectrometry (MS) Confirmation: For definitive structural information, including sulfation patterns and linkage analysis, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is highly recommended.[17]
Data & Protocols
Table 1: Optimal Conditions for Selected Carrageenases
| Enzyme Type | Source Organism | Optimal Temp. (°C) | Optimal pH | Key Inhibitors / Notes |
| ι-Carrageenase | Cellulophaga algicola | 40°C[18][19] | 7.8[18][19] | Stable up to 40°C.[18][19] |
| κ-Carrageenase | Pseudoalteromonas sp. AJ5 | 28°C | 8.0[20] | Activity reduced above 150 r/min shaking speed.[20] |
| κ-Carrageenase | Vibrio sp. CA-1004 | 40°C | 8.0 | Completely inhibited by Zn²⁺, Pb²⁺, and Hg²⁺.[2] |
| κ-Carrageenase | Pseudoalteromonas carrageenovora | 40°C | N/A | Strongly inhibited by iodide (NaI).[9][10] |
| λ-Carrageenase | Hot spring bacteria (Cga-L50) | 75°C | 8.0 | Activated by K⁺, Ca²⁺, Co²⁺; inhibited by EDTA.[2] |
Protocol 1: General Enzymatic Hydrolysis of Carrageenan
This protocol provides a general framework. Optimal conditions (enzyme/substrate concentration, temperature, pH, time) must be determined empirically for each specific enzyme-substrate pair.
-
Substrate Preparation:
-
Prepare a 0.1% - 0.5% (w/v) solution of carrageenan in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).
-
Heat the solution at 60-80°C with stirring until the carrageenan is fully dissolved.
-
Cool the solution to the optimal reaction temperature for your specific carrageenase.
-
-
Enzymatic Reaction:
-
Add the carrageenase enzyme to the substrate solution. The final enzyme concentration should be optimized (e.g., start with 1-10 µg/mL).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., ranging from 30 minutes to 24 hours). Time course experiments are recommended to monitor the progress of hydrolysis.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation. Place the reaction tube in a boiling water bath for 10 minutes to denature the enzyme.
-
Centrifuge the sample (e.g., 10,000 x g for 15 minutes) to pellet any insoluble material.
-
-
Product Analysis:
-
Collect the supernatant containing the soluble oligosaccharides.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the products using methods like HPAEC-PAD, Size Exclusion Chromatography (SEC), or LC-MS.[21]
-
Visualizations
Logical & Experimental Workflows
Caption: General workflow for enzymatic hydrolysis of carrageenan.
Caption: Troubleshooting flowchart for low enzymatic hydrolysis yield.
References
- 1. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Expression and Characterization of a Thermostable Carrageenase From an Antarctic Polaribacter sp. NJDZ03 Strain [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic degradation of κ-carrageenan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. ulprospector.com [ulprospector.com]
- 12. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Fermentation Conditions for Carrageenase Production by Cellulophaga Species: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
optimization of pH and temperature for enzymatic production of 3,6-Anhydro-D-galactose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of 3,6-Anhydro-D-galactose (D-AnG).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the enzymatic production of this compound?
The optimal conditions for producing this compound (D-AnG) are a pH between 6.5 and 7.0 at a temperature of 35°C.[1][2]
Q2: What enzymes are required for the complete enzymatic conversion of carrageenan to this compound?
A complete enzymatic process involves a combination of a promiscuous carrageenase, two novel carrageenan sulfatases, and two hydrolases.[1][2] This enzymatic cascade breaks down the complex sulfated galactans in carrageenan into the target product, D-AnG.
Q3: Can this compound be produced from different types of carrageenan?
Yes, a multi-enzyme system allows for the production of D-AnG from various sulfated galactans, including ι- and κ-carrageenan.[1][2] This is significant because previous methods were often limited to specific types of carrageenan.
Q4: What are the advantages of enzymatic production of this compound over chemical methods like acid hydrolysis?
Enzymatic production offers greater specificity, avoiding the non-specific degradation and formation of undesirable byproducts often associated with acid-catalyzed hydrolysis.[2] While acid hydrolysis can yield D-AnG, it can also lead to the degradation of the target molecule.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Suboptimal pH or temperature: Enzyme activity is highly dependent on these parameters. | Verify that the reaction pH is maintained between 6.5 and 7.0 and the temperature is at 35°C.[1][2] Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
| Enzyme inactivity: One or more enzymes in the cascade may be inactive due to improper storage or handling. | Test the activity of each enzyme individually using a suitable substrate before setting up the complete reaction. Store enzymes at their recommended temperatures, typically -20°C or -80°C. | |
| Incomplete hydrolysis of carrageenan: The initial depolymerization of carrageenan may be insufficient. | Ensure the carrageenase is active and the reaction is incubated for a sufficient duration (e.g., up to 48 hours) to achieve extensive hydrolysis.[1][2] | |
| Presence of inhibitors: The reaction mixture may contain substances that inhibit one or more of the enzymes. | Purify the carrageenan substrate to remove potential inhibitors. Consider adding a chelating agent like EDTA if metal ion inhibition is suspected, although compatibility with all enzymes should be verified. | |
| Inconsistent results between experiments | Variability in substrate quality: Different batches of carrageenan can have varying purity and composition. | Use a well-characterized and consistent source of carrageenan. Perform a compositional analysis of new batches before use. |
| Inaccurate enzyme concentrations: Errors in quantifying or pipetting enzymes can lead to variability. | Use a reliable protein quantification method (e.g., Bradford or BCA assay) to determine the concentration of each enzyme stock. Use calibrated pipettes for accurate dispensing. | |
| Presence of unexpected byproducts | Contaminating enzymatic activities: The enzyme preparations may not be pure and could contain other enzymes that lead to side reactions. | Use highly purified enzymes. If using in-house preparations, consider an additional purification step. Analyze each enzyme for contaminating activities. |
| Substrate impurities: The carrageenan substrate may contain other polysaccharides that are acted upon by the enzymes. | Use a higher purity grade of carrageenan. |
Experimental Protocols
General Enzymatic Production of this compound
This protocol is a generalized procedure based on the multi-enzyme cascade approach.
Materials:
-
κ-carrageenan or ι-carrageenan
-
Promiscuous carrageenase
-
Carrageenan sulfatases (two distinct types)
-
Hydrolases (two distinct types)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Reaction vessels
-
Incubator or water bath at 35°C
Procedure:
-
Prepare a 0.5% (w/v) solution of carrageenan in 20 mM Tris-HCl buffer (pH 7.5).
-
Add the carrageenase to the carrageenan solution to initiate depolymerization. The exact concentration will depend on the specific activity of the enzyme.
-
Incubate at 37°C for up to 48 hours to ensure extensive hydrolysis into oligosaccharides.[2]
-
After hydrolysis, inactivate the carrageenase by heating the solution to 95°C for 10 minutes.[2]
-
Centrifuge the mixture to remove any insoluble material.
-
To the supernatant containing the oligosaccharides, add the combination of sulfatases and hydrolases.
-
Adjust the pH to between 6.5 and 7.0.
-
Incubate the reaction mixture at 35°C. Monitor the production of this compound over time using a suitable analytical method (e.g., HPAEC-PAD or a specific enzymatic assay).
Visualizations
Caption: Workflow for the enzymatic production of this compound.
References
Technical Support Center: GC-MS Analysis of 3,6-Anhydro-D-galactose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 3,6-Anhydro-D-galactose derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound by GC-MS challenging?
A1: The analysis of this compound and other sugars by GC-MS presents several challenges due to their inherent chemical properties. These molecules are highly polar and have low volatility, making them unsuitable for direct injection into a gas chromatograph.[1][2] Additionally, this compound is unstable in acidic conditions commonly used for polysaccharide hydrolysis, which can lead to its degradation and inaccurate quantification.[3] To overcome these issues, a multi-step process involving hydrolysis, reduction, and derivatization is necessary to convert the sugar into a volatile and stable derivative suitable for GC-MS analysis.
Q2: What is the most common derivatization method for this compound analysis and why?
A2: The most common and recommended derivatization method is the conversion to its alditol acetate (B1210297) derivative. This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups.[4][5][6] The primary advantage of this method is that it produces a single, stable derivative for each sugar, which simplifies the resulting chromatogram and aids in accurate quantification.[5] Alternative methods like silylation can produce multiple peaks for a single sugar due to the presence of different anomers (α and β forms), complicating data analysis.[7]
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: Due to its acid-labile nature, protecting this compound during the initial hydrolysis of polysaccharides is crucial. A technique called reductive hydrolysis is employed for this purpose. This involves performing the acid hydrolysis in the presence of an acid-stable reducing agent, such as 4-methylmorpholine (B44366) borane (B79455) (MMB).[3] The MMB reduces the sugar as it is released from the polysaccharide, preventing its degradation.
Q4: What type of GC column is best suited for analyzing this compound alditol acetate derivatives?
A4: For the separation of alditol acetate derivatives, a mid-polarity capillary column is generally recommended. Columns such as a DB-5MS or a BPX-70 are commonly used and provide good resolution for these types of compounds.[8][9] The choice of column will also depend on the specific mixture of sugars being analyzed and the desired separation efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound derivatives.
Problem 1: No peaks or very small peaks observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Ensure all reagents are fresh and anhydrous. Moisture can significantly hinder the derivatization process, particularly silylation.[1] Review the derivatization protocol for correct reagent volumes, reaction times, and temperatures. |
| Sample Degradation | Verify that the reductive hydrolysis step was performed correctly to prevent the degradation of this compound. |
| Injector Problems | Check for a blocked syringe or incorrect injection volume settings. Ensure the injector temperature is appropriate for the derivatives to ensure complete volatilization without degradation. |
| GC-MS System Leak | Perform a leak check of the GC system, paying close attention to the injector septum and column connections. Leaks can lead to a loss of sample and poor sensitivity. |
| Detector Issues | Confirm that the mass spectrometer is properly tuned and that the detector is turned on and functioning correctly. |
Problem 2: Poor peak shape (tailing, fronting, or split peaks).
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Peak tailing for polar compounds like sugar derivatives can be caused by active sites in the injector liner or the front of the GC column.[10] Replace the liner with a new, deactivated one. If tailing persists, trim 10-20 cm from the front of the column. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions. A poor cut or incorrect installation can lead to peak distortion.[10] |
| Column Overload | Injecting too much sample can lead to peak fronting.[11] Reduce the injection volume or dilute the sample. |
| Inappropriate Initial Oven Temperature | For splitless injections, an initial oven temperature that is too high can cause peak splitting. The initial temperature should typically be about 20°C below the boiling point of the solvent.[10] |
| Co-elution of Isomers (if not using alditol acetates) | If using a derivatization method other than alditol acetates (e.g., silylation), multiple peaks for a single sugar may appear as split or closely eluting peaks. Consider switching to the alditol acetate method for a single peak per sugar.[7] |
Problem 3: Inconsistent peak areas and poor reproducibility.
| Possible Cause | Suggested Solution |
| Variable Injection Volume | If using manual injection, inconsistencies can lead to variable peak areas. An autosampler is highly recommended for improved reproducibility. If an autosampler is used, check for air bubbles in the syringe. |
| Incomplete Derivatization Reaction | Ensure the derivatization reaction goes to completion by adhering strictly to the protocol's reaction times and temperatures. Inconsistent reaction conditions will lead to variable yields of the derivative. |
| Sample Evaporation | Ensure sample vials are properly sealed to prevent solvent evaporation, which would concentrate the sample and lead to larger peak areas over time. |
| Matrix Effects | The sample matrix can sometimes enhance or suppress the signal of the analyte.[12] Using an internal standard that is structurally similar to the analyte can help to correct for these effects and improve quantitative accuracy. |
Experimental Protocols
Alditol Acetate Derivatization of this compound
This protocol is a generalized procedure based on common practices for the analysis of sugar composition in polysaccharides.
1. Reductive Hydrolysis:
-
To prevent degradation of the acid-labile this compound, a reductive hydrolysis step is performed.
-
The polysaccharide sample is hydrolyzed in trifluoroacetic acid (TFA) in the presence of an acid-stable reducing agent, 4-methylmorpholine borane (MMB).[3]
2. Reduction to Alditols:
-
After hydrolysis, the resulting monosaccharides are reduced to their corresponding alditols.
-
This is typically achieved using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like DMSO or aqueous ammonia.[8]
3. Acetylation:
-
The alditols are then acetylated to form volatile derivatives.
-
Acetic anhydride (B1165640) is used as the acetylating agent, with a catalyst such as 1-methylimidazole.[8]
4. Extraction:
-
The resulting alditol acetates are extracted into an organic solvent, such as dichloromethane (B109758) (DCM), for injection into the GC-MS.[8]
| Parameter | Hydrolysis | Reduction | Acetylation |
| Reagent | 2.5 M TFA with 80 mg/mL MMB | 0.5 M NaBH₄ in DMSO | Acetic Anhydride & 1-Methylimidazole |
| Temperature | 80°C followed by 120°C | 40°C | Room Temperature |
| Time | 30 min then 1 hour | 90 minutes | 10 minutes |
| Key Considerations | The two-step hydrolysis ensures complete cleavage of glycosidic bonds while protecting the anhydro sugar.[3] | Excess NaBH₄ is quenched with acetic acid. | The reaction is exothermic and should be cooled before extraction. |
Typical GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280-320°C at 10°C/min, hold for 5-10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for quantification |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound derivatives.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Metabolic pathway of this compound in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation during acid hydrolysis of carrageenan
Technical Support Center: Acid Hydrolysis of Carrageenan
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the acid hydrolysis of carrageenan. The primary focus is on minimizing the formation of unwanted byproducts to improve the yield and purity of desired carrageenan oligosaccharides (COS).
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My final hydrolysate solution is dark brown or yellow. What does this indicate and how can I prevent it?
Answer: A dark brown or yellow coloration is a strong indicator of caramelization and the formation of degradation products, primarily 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). These compounds arise from the acid-catalyzed degradation of monosaccharides (galactose and 3,6-anhydrogalactose) released during hydrolysis.
Potential Causes & Solutions:
-
Excessive Temperature: High temperatures dramatically accelerate sugar degradation.
-
Solution: Lower the hydrolysis temperature. Mild acid hydrolysis is often effective at temperatures between 65°C and 90°C.[1] A temperature of 80°C has been used in mild acid hydrolysis specifically to avoid the formation of HMF.[2]
-
Prolonged Reaction Time: Keeping the reaction running for too long, even at a moderate temperature, allows for the gradual accumulation of degradation products.
-
Solution: Perform a time-course experiment to identify the optimal duration that maximizes oligosaccharide yield before significant byproduct formation occurs. Aliquots can be taken at various time points (e.g., 30, 60, 120, 240 minutes) for analysis.
-
High Acid Concentration: Strong acid conditions promote rapid sugar degradation.
-
Solution: Reduce the acid concentration. Concentrations of 0.1 M to 0.2 M are commonly used.[3] Trifluoroacetic acid (TFA) is often preferred over sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) because it is volatile and can be easily removed by evaporation, preventing continued degradation during sample workup.[4][5]
Question 2: I am observing a low yield of my target oligosaccharides and a high concentration of monosaccharides in my analysis (e.g., HPLC, HPAEC-PAD). What is going wrong?
Answer: This issue, known as "over-hydrolysis," occurs when the reaction conditions are too harsh, causing the glycosidic bonds within the desired oligosaccharide products to be cleaved, breaking them down into their constituent monosaccharides. These monosaccharides are then susceptible to further degradation into HMF and other byproducts.
Potential Causes & Solutions:
-
Reaction Conditions are Too Strong: A combination of high temperature, high acid concentration, and/or long reaction time is likely the cause.
-
Solution: Systematically reduce the intensity of your reaction parameters. A recommended starting point for milder hydrolysis is using 0.1 M TFA at 65°C for 3 hours.[1][6] You can then adjust one parameter at a time to optimize for your specific carrageenan type and target oligosaccharide size.
-
Inefficient Quenching: The hydrolysis reaction may be continuing during sample processing and storage.
-
Solution: Immediately neutralize the reaction mixture by adding a base (e.g., NaOH, NH₄OH) to a neutral pH or by rapidly cooling the sample in an ice bath to halt the reaction. If using a volatile acid like TFA, promptly remove it under vacuum.
Question 3: My experimental results are inconsistent and not reproducible. What factors should I control more carefully?
Answer: Lack of reproducibility in hydrolysis reactions is almost always due to insufficient control over key experimental parameters.
Key Parameters to Control:
-
Precise Temperature Control: Use a calibrated water bath, oil bath, or heating block with precise temperature regulation. Even a few degrees of variation can significantly alter hydrolysis rates.
-
Accurate Reagent Concentration: Prepare acid solutions meticulously and ensure the starting carrageenan concentration is consistent across all experiments.
-
Homogeneous Mixing: Ensure the carrageenan is fully dissolved and the reaction mixture is stirred consistently to guarantee uniform exposure to the acid and heat.
-
Defined Start and Stop Times: Start timing the reaction precisely from the moment the carrageenan solution reaches the target temperature. Stop the reaction decisively using a rapid cooling or neutralization method as described above.
Frequently Asked Questions (FAQs)
Question 1: What are the primary byproducts of carrageenan acid hydrolysis and why are they problematic?
Answer: The primary byproducts are 5-hydroxymethylfurfural (HMF) and furfural. HMF is formed from the acid-catalyzed degradation of hexoses like galactose and 3,6-anhydrogalactose (3,6-AG), while furfural is formed from pentoses (which are less common in carrageenan).[7] These byproducts are problematic for several reasons:
-
Interference with Analysis: They can co-elute with oligosaccharides in chromatographic analyses, complicating quantification.
-
Reduced Yield: Their formation represents a loss of sugar material that would otherwise have formed the desired oligosaccharide products.
-
Potential Bioactivity: HMF and its derivatives can have their own biological activities, which may interfere with or confound the results of bioassays intended to test the carrageenan oligosaccharides.
-
Fermentation Inhibition: In biofuel applications, HMF and furfural are known inhibitors of microbial fermentation.[8]
Question 2: Which acid is best for carrageenan hydrolysis to minimize byproduct formation?
Answer: Trifluoroacetic acid (TFA) is often considered the superior choice for controlled laboratory-scale hydrolysis of polysaccharides.[4]
Comparison of Common Acids:
| Acid Type | Advantages | Disadvantages |
|---|---|---|
| Trifluoroacetic Acid (TFA) | - Volatile; easily removed by evaporation, stopping the reaction cleanly.[4]- Generally leads to less degradation compared to non-volatile acids. | - More expensive than HCl or H₂SO₄.- Corrosive.[9] |
| Sulfuric Acid (H₂SO₄) | - Inexpensive and effective.[10]- Widely available. | - Non-volatile; requires neutralization, which adds salt to the sample.- Can cause more significant charring/degradation if conditions are not mild.[8] |
| Hydrochloric Acid (HCl) | - Inexpensive.- Can be effective under mild conditions.[1] | - Volatile, but less so than TFA, and can be corrosive to equipment.- Requires careful neutralization. |
For minimizing byproducts, the ability to completely remove the acid catalyst (TFA) without a neutralization step is a significant advantage.[4]
Question 3: How do reaction conditions affect the trade-off between oligosaccharide yield and byproduct formation?
Answer: The relationship between reaction conditions and product distribution is a classic optimization problem. Harsher conditions (higher temperature, higher acid concentration, longer time) lead to faster depolymerization of carrageenan but also accelerate the degradation of the resulting oligosaccharides and monosaccharides into byproducts. Conversely, milder conditions reduce byproduct formation but may result in incomplete hydrolysis and lower oligosaccharide yields.
| Parameter | Effect of Increasing the Parameter | Recommendation for Minimizing Byproducts |
| Temperature | Increases rate of hydrolysis and degradation. | Use the lowest effective temperature (e.g., 65-80°C). |
| Time | Increases extent of hydrolysis and degradation. | Optimize via a time-course study to stop before significant degradation occurs. |
| Acid Concentration | Increases rate of hydrolysis and degradation. | Use dilute acid (e.g., 0.1 M - 0.5 M). |
A study on a carrageenan by-product found that using mild acid conditions (0.5% H₂SO₄, 80°C, 90 minutes) after an initial enzymatic step successfully increased monomeric sugar concentration while keeping HMF levels very low (0.006 g/L).[2]
Experimental Protocols
Protocol 1: Controlled Mild Acid Hydrolysis with Trifluoroacetic Acid (TFA)
This protocol provides a starting point for producing carrageenan oligosaccharides while minimizing byproduct formation.
-
Preparation: Dissolve 1 gram of kappa-carrageenan in 100 mL of deionized water by stirring at an elevated temperature (e.g., 60-70°C) until a clear solution is formed. Allow the solution to cool to room temperature.
-
Acidification: Add concentrated TFA to the carrageenan solution to a final concentration of 0.1 M. Ensure thorough mixing.
-
Hydrolysis: Place the flask in a pre-heated water bath set to 65°C.[1][6] Maintain constant stirring.
-
Sampling (Optional): For optimization, withdraw 1 mL aliquots at various time points (e.g., 30, 60, 120, 180, 240 minutes). Immediately place each aliquot in an ice bath to stop the reaction.
-
Termination: After the desired hydrolysis time (e.g., 3 hours), remove the flask from the water bath and place it in an ice bath to rapidly cool the solution.[6]
-
Acid Removal: Transfer the solution to a round-bottom flask and remove the TFA and water using a rotary evaporator.
-
Reconstitution & Analysis: Re-dissolve the dried hydrolysate in a known volume of deionized water or an appropriate mobile phase for analysis by methods such as HPAEC-PAD, SEC, or HPLC to determine the profile of oligosaccharides and byproducts.[11][12]
Protocol 2: Quantification of HMF Byproduct by HPLC
-
Sample Preparation: Dilute the carrageenan hydrolysate sample from Protocol 1 with the mobile phase to a concentration suitable for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of HMF standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL) to create a calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile (B52724) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 284 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the HMF peak in the sample chromatograms by comparing its retention time with that of the HMF standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the HMF standards against their concentration. Use the equation of the line to calculate the concentration of HMF in the hydrolysate samples.
Visualizations
References
- 1. Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa -carrageenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 3,6-Anhydro-D-galactose Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity 3,6-Anhydro-D-galactose (AHG).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for producing this compound?
A1: this compound is a key monosaccharide component of polysaccharides found in red seaweed (Rhodophyta).[1][2] The most common starting materials for its production are agarose (B213101) and carrageenan, which are extracted from various species of red algae.[2]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include the instability of this compound under strong acidic conditions, which can lead to the formation of byproducts like 5-hydroxymethyl-furfural (5-HMF).[3][4] Additionally, its structural similarity to D-galactose makes separation difficult.[5][6] The purification process can also be complex and may involve multiple chromatographic steps, which can lead to yield loss.[5]
Q3: What methods are used to determine the purity of a this compound sample?
A3: Several analytical techniques are employed to assess the purity of this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and 2D-HSQC).[3][6][7][8] Colorimetric methods, such as the resorcinol (B1680541) method, can also be used for quantification.[3][9]
Q4: What are the recommended storage conditions for high-purity this compound?
A4: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[10] For long-term storage, temperatures below -15°C are recommended.[1] The compound's instability increases at temperatures of 50°C and higher.[11]
Troubleshooting Guide
Problem 1: Low Yield of this compound After Hydrolysis
-
Question: I am experiencing a significantly lower than expected yield of this compound following the hydrolysis of agarose or carrageenan. What could be the cause, and how can I improve the yield?
-
Answer: Low yields of this compound post-hydrolysis can stem from several factors, primarily related to the degradation of the target molecule.
-
Cause 1: Harsh Acidic Conditions: this compound is unstable in strong acidic environments and can be converted to other byproducts, such as 5-hydroxymethyl-furfural (5-HMF).[3]
-
Cause 2: Inefficient Enzymatic Hydrolysis: The enzymes used may not be functioning optimally.
-
Solution: Ensure that the reaction conditions, including temperature, pH, and enzyme concentration, are optimized for the specific enzymes being used (e.g., β-agarase, neoagarobiose (B1678156) hydrolase).[5][12] Verify the activity of your enzyme stock.
-
-
Cause 3: Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion.
-
Solution: Increase the reaction time or the concentration of the acid or enzyme. Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical method to determine the optimal reaction time.
-
-
Problem 2: Co-elution of this compound and D-galactose During Chromatographic Purification
-
Question: I am having difficulty separating this compound from D-galactose using column chromatography. They seem to co-elute. How can I achieve better separation?
-
Answer: The structural similarity between this compound and D-galactose makes their separation challenging.[5][6]
-
Solution 1: Sequential Chromatography: A multi-step chromatographic approach is often necessary. A common strategy involves first using silica (B1680970) gel chromatography followed by gel-permeation chromatography (e.g., Bio-Gel P2).[7] This combination of techniques leverages different separation principles (adsorption and size exclusion) to improve resolution.
-
Solution 2: HPLC Optimization: For HPLC-based purification, careful optimization of the mobile phase and column is crucial. Using a specialized column, such as an amino-functionalized column, and adjusting the mobile phase composition (e.g., acetonitrile/water gradient) can enhance separation.[8]
-
Solution 3: Microbial Purification: An innovative approach involves using a microorganism, such as Saccharomyces cerevisiae, that can selectively metabolize D-galactose, leaving the this compound in the culture medium for easier purification.[5]
-
Problem 3: Brownish Discoloration of the Product
-
Question: My purified this compound has a brownish tint. What causes this, and is it indicative of impurity?
-
Answer: A brownish discoloration often indicates the presence of degradation products, most notably 5-hydroxymethyl-furfural (5-HMF), which can form from the degradation of hexoses under acidic and high-temperature conditions.[3]
-
Solution 1: Re-evaluate Hydrolysis Conditions: As mentioned in Problem 1, avoid harsh acid hydrolysis conditions. Lowering the temperature and using a weaker acid can prevent the formation of these colored byproducts.
-
Solution 2: Activated Charcoal Treatment: The colored impurities can often be removed by treating the solution with activated charcoal. However, this should be done with caution as it can also lead to some loss of the desired product.
-
Solution 3: Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for removing colored impurities and further purifying the this compound.
-
Quantitative Data Summary
| Purification Method | Starting Material | Purity | Yield | Reference |
| Sequential Silica Gel and Gel Permeation Chromatography | Agarose | ~96% | Not specified | [7] |
| Acetic Acid Hydrolysis followed by Adsorption and Gel Permeation Chromatography | Agarose | 95.6% | 4.0% | [14] |
| Enzymatic Hydrolysis and Microbial Purification | Agarose | 61.9% (w/w) | 0.373 g / g agarose | [5] |
Experimental Protocols
Protocol 1: Enzymatic Production and Chromatographic Purification of 3,6-Anhydro-L-galactose from Agarose
This protocol is a synthesized methodology based on the principles described in cited literature.[7][12][14]
Step 1: Pre-hydrolysis of Agarose
-
Prepare a solution of agarose in a weak acid (e.g., 0.5-60% (w/v) acetic acid).[7]
-
Heat the solution at a controlled temperature (e.g., 40-150°C) with stirring for a defined period (e.g., 30 minutes to 6 hours) to produce agarooligosaccharides.[7]
-
Cool the solution and neutralize it carefully.
Step 2: Enzymatic Hydrolysis to Neoagarobiose
-
Adjust the pH and temperature of the agarooligosaccharide solution to the optimal conditions for your chosen exo-agarase.
-
Add the exo-agarase to the solution and incubate with gentle agitation until the hydrolysis to neoagarobiose is complete. Monitor the reaction by TLC.
Step 3: Enzymatic Hydrolysis to 3,6-Anhydro-L-galactose and Galactose
-
Adjust the pH and temperature of the neoagarobiose solution to be optimal for the neoagarobiose hydrolase.
-
Add the neoagarobiose hydrolase and incubate until the hydrolysis is complete, yielding a mixture of 3,6-Anhydro-L-galactose and galactose.[12]
Step 4: Purification by Sequential Chromatography
-
Silica Gel Chromatography:
-
Concentrate the hydrolysate and load it onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol).[5]
-
Collect fractions and analyze them by TLC to identify those containing 3,6-Anhydro-L-galactose.
-
Pool the relevant fractions and concentrate them.
-
-
Gel Permeation Chromatography:
-
Dissolve the partially purified product in an appropriate buffer.
-
Load the solution onto a gel permeation column (e.g., Bio-Gel P2).[7]
-
Elute with the same buffer and collect fractions.
-
Analyze the fractions for the presence of pure 3,6-Anhydro-L-galactose.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Step 5: Purity Analysis
-
Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and compare the spectra to known standards.[7] Alternatively, use HPLC-RID or GC-MS for quantification.[3][8]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. This compound | 14122-18-0 | MA05523 | Biosynth [biosynth.com]
- 2. This compound | 14122-18-0 | Benchchem [benchchem.com]
- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]
- 6. KR101087265B1 - Production method of 3,6-anhydro-L-galactose and galactose using coenzyme of Saccharopagus degrudans 2-40 and quantification of 3,6-anhydro-L-galactose - Google Patents [patents.google.com]
- 7. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 8. KR20190008014A - Quantification method of 3,6-anhydro-L-galactose using high-performance liquid chromatography equipped with a refractive index detector - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in the quantification of 3,6-Anhydro-D-galactose
Welcome to the technical support center for the analysis of 3,6-Anhydro-D-galactose (AnGal). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming matrix effects in the quantification of AnGal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a key monosaccharide component of carrageenans and agaroses, which are polysaccharides derived from red seaweeds.[1][2] Its quantification is crucial for the quality control of these phycocolloids, which are widely used in the food, pharmaceutical, and cosmetic industries.[1][3] Additionally, AnGal and its derivatives are being explored for various bioactive properties, including skin-whitening and anti-inflammatory activities, making their accurate measurement critical in research and development.[1][4]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common methods for the quantification of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and reliable method, often requiring a reductive hydrolysis step to protect the acid-labile AnGal, followed by derivatization to form alditol acetates.[1][3]
-
Colorimetric Methods: The resorcinol (B1680541) method is a traditional approach, but it can be less specific compared to chromatographic techniques.[3][5]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This method can be used for the analysis of carrageenans and agars containing 3,6-anhydrogalactose.[6]
-
Enzymatic Assays: Specific enzymes can be used to release AnGal from polysaccharides, which can then be quantified.[7][8]
Q3: What are matrix effects and how do they impact the analysis of this compound?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the quantification.[9][11] In the analysis of AnGal, complex matrices such as polysaccharide hydrolysates, biological fluids, or formulated products can introduce numerous interfering substances. Electrospray ionization (ESI) in LC-MS is particularly prone to these effects.[9][12]
Q4: How can I determine if my analysis is affected by matrix effects?
A4: Two primary methods can be used to assess the presence of matrix effects:
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal during the chromatographic run indicates regions where matrix components are causing ion suppression or enhancement.[9]
-
Post-Extraction Spike: The response of a known concentration of the analyte is compared in a neat solvent versus a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in the signal intensity indicates the presence of matrix effects.[9][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Sensitivity or Signal Suppression
Possible Cause: Co-eluting matrix components are suppressing the ionization of the AnGal derivative.
Solutions:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[12]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate AnGal from interfering matrix components.[13]
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system and pH to selectively extract the analyte and leave interferences behind.[12]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[14][15]
-
-
Improve Chromatographic Separation:
-
Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to better separate the AnGal peak from interfering matrix components.[13]
-
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the elution of highly concentrated matrix components, preventing them from entering the mass spectrometer source.[15]
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause: Inconsistent matrix effects between samples and standards.
Solutions:
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the standards and samples experience similar matrix effects.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method for compensating for matrix effects. A SIL-IS of AnGal will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[13][16]
-
Employ the Standard Addition Method: In this technique, known amounts of the analyte are added to aliquots of the sample. By extrapolating the response to zero, the original concentration can be determined, effectively accounting for the specific matrix effects of that sample.[14] This method is time-consuming but can be very accurate for complex matrices.[14]
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Considerations |
| Sample Dilution | Reduces the concentration of all matrix components.[14] | Simple and quick to implement. | May lead to analyte concentrations below the limit of detection.[14] |
| Improved Sample Preparation (SPE, LLE) | Physically removes interfering components from the sample.[13] | Can significantly improve data quality and reduce instrument contamination. | Requires method development and can be time-consuming. |
| Chromatographic Optimization | Separates the analyte from co-eluting interferences.[13] | Reduces the need for extensive sample cleanup. | May require significant method development time. |
| Matrix-Matched Calibration | Calibrators and samples experience the same matrix effect.[13] | Simple and effective if a representative blank matrix is available. | Difficult to implement if a blank matrix is not available or varies significantly. |
| Stable Isotope-Labeled Internal Standard | Compensates for signal variations during ionization.[13] | Highly accurate and robust. | SIL-IS can be expensive or not commercially available. |
| Standard Addition | The analyte's response is calibrated within the sample's own matrix.[14] | Very accurate for complex and variable matrices. | Labor-intensive and requires a larger sample volume. |
Experimental Protocols
Protocol 1: Reductive Hydrolysis and Derivatization of AnGal for GC-MS Analysis
This protocol is adapted from methodologies described for the analysis of AnGal-containing polysaccharides.[1][3]
-
Reductive Hydrolysis:
-
To 1-5 mg of the polysaccharide sample, add a solution of a reducing agent like methylmorpholine-borane complex (MMB) in an acidic medium (e.g., trifluoroacetic acid - TFA).[1]
-
Heat the mixture (e.g., 80°C for 30 minutes, followed by a second hydrolysis step at 120°C for 1 hour) to release the monosaccharides while protecting the acid-labile AnGal.[1]
-
Dry the sample under a stream of nitrogen.
-
-
Reduction of Monosaccharides:
-
Reduce the released monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) in an appropriate solvent.
-
-
Acetylation:
-
Acetylate the alditols to form alditol acetates using an acetylating agent such as acetic anhydride (B1165640) with a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).
-
This step makes the sugars volatile for GC analysis.
-
-
Extraction:
-
Perform a liquid-liquid extraction (e.g., with dichloromethane) to isolate the derivatized alditol acetates.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
-
Analysis:
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the GC-MS.
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of derivatized AnGal in a clean solvent (e.g., ethyl acetate) at a known concentration.
-
Set B (Blank Matrix): Process a sample that does not contain AnGal (a blank matrix) through the entire sample preparation procedure.
-
Set C (Post-Extraction Spike): Process the blank matrix as in Set B. After the final extraction step, spike the extract with the derivatized AnGal standard to the same final concentration as in Set A.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by your analytical method (e.g., GC-MS or LC-MS).
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[9]
-
Visualizations
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Decision tree for addressing matrix effects in AnGal analysis.
References
- 1. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KR101087265B1 - Production method of 3,6-anhydro-L-galactose and galactose using coenzyme of Saccharopagus degrudans 2-40 and quantification of 3,6-anhydro-L-galactose - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of Acid Catalysts for 3,6-Anhydro-D-galactose Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed production of 3,6-Anhydro-D-galactose (3,6-AG).
Frequently Asked Questions (FAQs)
Q1: What are the most common acid catalysts used for 3,6-AG production from carrageenan?
A1: Both homogeneous and heterogeneous acid catalysts are employed. Commonly used homogeneous catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), nitric acid (HNO₃), formic acid (HCOOH), and trifluoroacetic acid (TFA).[1][2] Heterogeneous catalysts, such as Amberlyst™-15, have also been explored to simplify catalyst separation and recovery.[1]
Q2: Why is selectivity a major challenge in acid-catalyzed 3,6-AG production?
A2: 3,6-AG is unstable under the acidic conditions required for the hydrolysis of its parent polysaccharide (e.g., carrageenan).[2] Harsh conditions, such as high acid concentration and temperature, which accelerate polysaccharide hydrolysis, also promote the degradation of the liberated 3,6-AG into by-products like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA).[1][2] This competing degradation pathway lowers the overall yield and selectivity for the desired product.
Q3: What are the primary by-products I should monitor during the reaction?
A3: The primary by-products formed from the degradation of monosaccharides under acidic conditions are 5-hydroxymethylfurfural (HMF) and levulinic acid (LA).[1][3] It is also crucial to monitor the concentration of other released sugars, such as D-galactose, to fully characterize the hydrolysis process.[1]
Q4: Are there alternatives to acid catalysis for producing 3,6-AG?
A4: Yes, enzymatic hydrolysis is a promising alternative.[4][5] This method uses specific enzymes like carrageenases and sulfatases to break down carrageenan into its constituent sugars.[4][6][7] Enzymatic methods can offer higher specificity and milder reaction conditions, avoiding the degradation of 3,6-AG.[4][8] However, challenges include the availability and cost of specific enzymes.[4][5] A combination of mild acid pre-hydrolysis followed by enzymatic treatment is also a viable strategy.[8][9]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Question: My reaction is resulting in a very low yield of 3,6-AG. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue and can stem from several factors:
-
Incomplete Hydrolysis: The reaction time or temperature may be insufficient to fully depolymerize the carrageenan substrate. Consider incrementally increasing the reaction time or temperature while carefully monitoring for by-product formation.
-
Product Degradation: The 3,6-AG produced is likely degrading under the reaction conditions. This is often indicated by a corresponding increase in HMF and levulinic acid concentrations.[1][2] To mitigate this, try lowering the acid concentration or the reaction temperature. Finding the optimal balance between hydrolysis rate and degradation rate is key.[2] For instance, optimal conditions for κ-carrageenan hydrolysis with HCl were found to be 0.2 M HCl at 100°C for 30 minutes.[1]
-
Sub-optimal Catalyst Choice: The type and concentration of the acid catalyst significantly impact yield. Strong acids like HCl and H₂SO₄ can be effective but may also accelerate product degradation if not carefully controlled.[1] Weaker acids might offer better selectivity but require longer reaction times or higher temperatures.
-
Problem 2: Poor Selectivity and High By-product Formation
-
Question: My analysis shows high levels of HMF and levulinic acid, and low selectivity for 3,6-AG. How can I suppress the formation of these by-products?
-
Answer: High by-product formation is a direct consequence of 3,6-AG degradation under harsh acidic conditions.[2]
-
Optimize Reaction Conditions: The most critical step is to optimize the "three T's": Temperature, Time, and acid concentration (Titer). An increase in any of these parameters generally accelerates both the desired hydrolysis and the undesired degradation reactions.[2] A systematic study varying these parameters is recommended. For example, with sulfuric acid, optimal conditions were found at 130°C for 15 minutes with a 0.2 M concentration.[1]
-
Consider a Two-Step Hydrolysis: A two-step hydrolysis process can improve selectivity. An initial step with a higher acid concentration can break down the polysaccharide, followed by a second step with a lower acid concentration to hydrolyze the oligomers, minimizing monosaccharide degradation.[2]
-
Change the Catalyst: Some catalysts may inherently favor the desired reaction. For instance, one study noted that while most strong acids increased HMF and LA production along with 3,6-AG, HNO₃ was an exception, yielding unusually low levels of these by-products.[1]
-
Problem 3: Inconsistent Results Between Batches
-
Question: I am getting significant variations in yield and selectivity between different experimental runs, even with the same protocol. What could be the cause?
-
Answer: Inconsistency often points to variables that are not being adequately controlled.
-
Substrate Variability: The composition of the starting material (e.g., κ-carrageenan) can vary between suppliers or even batches. This includes differences in purity, molecular weight, and the degree of sulfation, which can affect hydrolysis kinetics.
-
Precise Control of Conditions: Ensure precise control over reaction temperature, timing, and catalyst concentration. Small fluctuations in these parameters can lead to significant differences in outcomes.
-
Mixing and Heat Transfer: In larger scale reactions, inefficient mixing can create localized "hot spots" or areas of high acid concentration, leading to non-uniform reaction rates and increased product degradation. Ensure vigorous and consistent stirring throughout the reaction.
-
Data Presentation: Catalyst Performance
Table 1: Effect of Different Acid Catalysts on 3,6-AG Production from κ-Carrageenan
| Catalyst | Concentration (M) | Temperature (°C) | Time (min) | 3,6-AG Yield (g/L) | Selectivity (% of theoretical max) | Reference |
| HCl | 0.2 | 100 | 30 | 2.81 | 33.5 | [1] |
| H₂SO₄ | 0.2 | 130 | 15 | Data not specified | Data not specified | [1] |
| HNO₃ | 0.2 | 100 | 30 | Comparable to HCl | Lower HMF/LA | [1] |
| HCOOH | 0.2 | 100 | 30 | Lower than HCl | Data not specified | [1] |
| CH₃COOH | 0.2 | 100 | 30 | Lower than HCl | Data not specified | [1] |
Note: Direct yield comparisons can be complex as optimal conditions vary for each catalyst.
Table 2: Influence of Reaction Conditions on Product Formation
| Parameter Varied | Range | Effect on 3,6-AG | Effect on HMF/LA | Reference |
| Temperature | 100 - 130°C | Increases, then decreases after optimum | Generally increases | [1] |
| Reaction Time | 10 - 90 min | Increases, then decreases after optimum | Generally increases | [1] |
| Acid Concentration | 0.1 - 1.0 M | Increases, then decreases after optimum | Generally increases | [1][2] |
| Substrate Conc. | 1.0 - 13.5% | Can impact yield and sugar concentration | Can impact by-product concentration | [1] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of κ-Carrageenan for 3,6-AG Production
This protocol is a generalized procedure based on common methodologies.[1] Researchers should optimize parameters for their specific setup.
-
Preparation:
-
Prepare a 2% (w/v) solution of κ-carrageenan in deionized water. Ensure it is fully dissolved, which may require heating and stirring.
-
Prepare the desired acid catalyst solution (e.g., 0.4 M HCl).
-
-
Hydrolysis:
-
Preheat the κ-carrageenan solution to the target reaction temperature (e.g., 100°C) in a sealed reaction vessel with magnetic stirring.
-
Add an equal volume of the preheated acid solution to the carrageenan solution to achieve the final desired concentration (e.g., 1% carrageenan, 0.2 M HCl).
-
Start the timer immediately.
-
Maintain the reaction at the target temperature with constant stirring for the specified duration (e.g., 30 minutes).
-
-
Reaction Quenching & Neutralization:
-
After the reaction time is complete, immediately quench the reaction by placing the vessel in an ice bath.
-
Neutralize the hydrolysate by adding a suitable base (e.g., NaOH) until the pH is approximately 7.0.
-
-
Sample Preparation for Analysis:
-
Centrifuge the neutralized solution to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for analysis by chromatography (e.g., HPLC, GC-MS) to quantify 3,6-AG, galactose, HMF, and levulinic acid.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Conversion of Carrageenans for the Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
- 9. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 3,6-Anhydro-D-galactose Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates, the accurate quantification of 3,6-Anhydro-D-galactose (AnGal) is of significant interest. This unique monosaccharide is a key component of carrageenans and agars, and its determination is crucial for the quality control of these commercially important red seaweed polysaccharides. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of different HPLC methods for AnGal quantification, with a focus on their validation parameters and experimental protocols.
Comparison of Validated HPLC Method Performance
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended use. While comprehensive, directly comparable validation data for multiple HPLC methods for this compound is not extensively available in the public domain, this section summarizes typical performance characteristics based on published methods for AnGal and structurally related compounds like chitooligosaccharides. The following table provides a comparative look at key validation parameters.
| Validation Parameter | Method A: HPAEC-PAD (for Chitooligosaccharides) | Method B: HPLC-RI (Typical Performance) | Method C: GC-MS (for AnGal) |
| **Linearity (R²) ** | 0.9979–0.9995[1] | > 0.99 | Not explicitly stated, but linearity was assessed[2] |
| Linear Range | 0.2 to 10 mg/L[1] | Analyte dependent, typically in µg/mL to mg/mL range | 40 to 90 μg/mL (for related colorimetric method)[2] |
| Limit of Detection (LOD) | 0.003 to 0.016 mg/L (0.4–0.6 pmol)[1] | Typically in the low µg/mL range | Estimated based on a signal-to-noise ratio of 3[2] |
| Limit of Quantification (LOQ) | 0.009 to 0.054 mg/L (1.2–2.0 pmol)[1] | Typically in the mid-to-high µg/mL range | Estimated based on a signal-to-noise ratio of 10[2] |
| Precision (RSD%) | < 15% (Intra-day and Inter-day) | < 2% is generally acceptable | 2.37% (for AnGal)[2] |
| Accuracy (Recovery %) | 85-115% | 98-102% is generally targeted | 104.90% (for AnGal)[2] |
Note: The data for Method A (HPAEC-PAD) is for fully deacetylated chitooligosaccharides, which are structurally similar to AnGal and provide a strong indication of the performance of this technique for carbohydrate analysis.[1] Method C (GC-MS) is included as a benchmark for a validated method for AnGal itself, though it is not an HPLC method.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of experimental protocols for different HPLC-based methods for the quantification of this compound.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the analysis of underivatized carbohydrates.
-
Sample Preparation:
-
Hydrolyze the polysaccharide sample (e.g., carrageenan) to release the monosaccharides. Acid hydrolysis is a common method, but care must be taken as AnGal can be unstable under harsh acidic conditions.[2]
-
Neutralize the hydrolysate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, or PA20).
-
Mobile Phase: A high pH mobile phase, typically consisting of a sodium hydroxide (B78521) (NaOH) gradient. A common starting condition is 100 mM NaOH. A sodium acetate (B1210297) gradient can be added to elute more strongly retained analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 5 - 25 µL.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A multi-step potential waveform is applied for detection, which includes potentials for detection, cleaning, and equilibration of the electrode surface.
-
Method 2: HPLC with Refractive Index (RI) Detection using an Organic Acid Column
This is a common method for the analysis of sugars and organic acids.
-
Sample Preparation:
-
Perform acid hydrolysis of the polysaccharide to liberate this compound.
-
Neutralize the sample.
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A ligand-exchange column, such as a Rezex ROA-Organic Acid H+ (8%) column.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 N H₂SO₄).
-
Flow Rate: Typically 0.5 - 0.6 mL/min.
-
Temperature: The column is often heated (e.g., 50-60 °C) to improve peak shape and resolution.
-
Injection Volume: 10 - 20 µL.
-
-
Detection:
-
Detector: Refractive Index (RI) detector. The detector temperature should be controlled and kept stable.
-
Method 3: HPLC with Refractive Index (RI) Detection using an Acetonitrile (B52724)/Trifluoroacetic Acid Mobile Phase
A Korean patent describes a method for separating 3,6-anhydro-L-galactose from D-galactose using a mixed-mode column.
-
Sample Preparation:
-
Hydrolyze the polysaccharide sample.
-
Filter the sample before injection.
-
-
Chromatographic Conditions:
-
Column: The patent does not specify the exact column but notes the difficulty of separation on size-exclusion columns. A polar-modified silica (B1680970) or a specific mixed-mode column would likely be required.
-
Mobile Phase: A mixture of acetonitrile (15-100% v/v) and trifluoroacetic acid (0.005-0.015 M).[3]
-
Flow Rate: 0.1 to 0.6 mL/min.[3]
-
Temperature: 25 to 45 °C.[3]
-
Injection Volume: Not specified.
-
-
Detection:
-
Detector: Refractive Index (RI) detector.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the validation of an HPLC method for the quantification of this compound.
Caption: General workflow for the validation of an HPLC method.
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20190008014A - Quantification method of 3,6-anhydro-L-galactose using high-performance liquid chromatography equipped with a refractive index detector - Google Patents [patents.google.com]
A Comparative Analysis of Acid and Enzymatic Hydrolysis for 3,6-Anhydro-D-galactose Production
For Researchers, Scientists, and Drug Development Professionals
The production of 3,6-Anhydro-D-galactose, a valuable monosaccharide derived from red algae polysaccharides like carrageenan and agarose, is pivotal for various applications in the pharmaceutical and biotechnology sectors. This guide provides an objective comparison of the two primary hydrolysis methods for its extraction: acid hydrolysis and enzymatic hydrolysis, supported by experimental data to inform methodological choices in research and development.
At a Glance: Acid vs. Enzymatic Hydrolysis
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
| Primary Reagents | Strong acids (e.g., HCl, H₂SO₄) | Specific enzymes (e.g., carrageenases, sulfatases, galactosidases) |
| Reaction Conditions | High temperatures (e.g., 100-130°C), short reaction times (e.g., 15-30 min) | Mild temperatures (e.g., 35-45°C), longer reaction times (e.g., hours to days) |
| Yield of this compound | Moderate (e.g., 33.5% of theoretical maximum from κ-carrageenan)[1] | Generally higher (e.g., 35-48% from κ-carrageenan)[2] |
| Byproduct Formation | Significant (e.g., 5-hydroxymethylfurfural (B1680220) (HMF), levulinic acid)[1] | Minimal to none, highly specific reactions |
| Process Control | Less specific, can lead to degradation of the target molecule[3] | Highly specific, allows for controlled depolymerization |
| Cost | Lower reagent costs, but may require specialized corrosion-resistant equipment | Higher enzyme costs, a major factor in scalability[4] |
| Scalability | Established for industrial scale, but byproduct removal can be challenging | Scalable, but enzyme production and cost can be limiting factors |
| Environmental Impact | Use of harsh chemicals requires neutralization and waste treatment | Generally considered a "greener" process with less hazardous waste |
Experimental Protocols
Acid Hydrolysis of κ-Carrageenan
This protocol is based on studies optimizing the acid-catalyzed production of this compound (D-AnG).[1]
Materials:
-
κ-carrageenan
-
Hydrochloric acid (HCl)
-
Deionized water
-
Reaction vessel (e.g., sealed pressure tube)
-
Heating system with temperature control (e.g., oil bath, heating block)
-
Neutralizing agent (e.g., NaOH)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Prepare a 2% (w/v) solution of κ-carrageenan in deionized water.
-
Add HCl to a final concentration of 0.2 M.
-
Seal the reaction vessel and heat to 100°C for 30 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Analyze the concentration of this compound and byproducts (HMF, levulinic acid) using HPLC.
-
Purification of D-AnG from the acid hydrolysate can be achieved using silica (B1680970) gel chromatography.[1]
Enzymatic Hydrolysis of Carrageenan
This protocol outlines a multi-step enzymatic cascade for the production of this compound, inspired by the carrageenan degradation pathways in marine bacteria.[2][3][5]
Materials:
-
κ-carrageenan or ι-carrageenan
-
Tris-HCl buffer
-
Carrageenase (e.g., from Bacteroides ovatus)
-
Sulfatases (specific to the carrageenan type)
-
Exo-(α-1,3)-3,6-anhydro-D-galactosidases
-
β-galactosidase
-
Incubator with temperature control
-
Enzyme inactivation equipment (e.g., water bath at 95°C)
-
Centrifuge
-
Analytical equipment (e.g., DNS assay, HPLC)
Procedure:
-
Depolymerization:
-
Prepare a 0.5% (w/v) solution of carrageenan in 20 mM Tris-HCl buffer (pH 7.5).
-
Add carrageenase (e.g., 1 U/mL) to the solution.
-
Incubate at 37°C for 1-3 hours to produce neocarrageenan oligosaccharides.[2]
-
-
Desulfation:
-
To the oligosaccharide solution, add specific sulfatases. The type and concentration of sulfatase will depend on the carrageenan substrate.
-
Incubate under optimal conditions for the sulfatases to remove sulfate (B86663) groups.
-
-
Monomerization:
-
Add a combination of exo-(α-1,3)-3,6-anhydro-D-galactosidases and β-galactosidases to the desulfated oligosaccharides.
-
Incubate at 37°C for up to 16 hours to release this compound and D-galactose.[3]
-
-
Analysis:
-
Monitor the release of reducing sugars using the DNS assay.
-
Quantify the production of this compound using HPLC.
-
Process Visualization
Caption: Workflow for Acid Hydrolysis of Carrageenan.
Caption: Multi-step Workflow for Enzymatic Hydrolysis of Carrageenan.
Biological Significance: Inhibition of JAK-STAT Pathway
3,6-Anhydro-L-galactose, a stereoisomer of the D-form, has been shown to possess immunosuppressive properties, partly through the inhibition of the JAK-STAT signaling pathway. This pathway is a critical communication route for cells, involved in processes like immunity, cell proliferation, and apoptosis.[6] Its dysregulation is linked to various diseases, including immune disorders and cancers.
Caption: Inhibition of the JAK-STAT Pathway by 3,6-Anhydro-L-galactose.
Conclusion
The choice between acid and enzymatic hydrolysis for the production of this compound depends on the specific requirements of the application.
Acid hydrolysis offers a rapid and cost-effective method, making it suitable for applications where high purity is not the primary concern and downstream purification can manage the removal of byproducts.[1]
Enzymatic hydrolysis , while more expensive and time-consuming, provides higher specificity, greater yields, and a cleaner product profile, which is often essential for pharmaceutical and high-value applications.[5] The "green" nature of enzymatic processes also aligns with the growing demand for sustainable manufacturing practices.[7]
For drug development and research applications where the biological activity of this compound is being investigated, the high purity and absence of potentially confounding byproducts from enzymatic hydrolysis are highly advantageous. As research into novel enzymes and process optimization continues, the economic feasibility of large-scale enzymatic production is expected to improve, further positioning it as the preferred method for high-grade this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Conversion of Carrageenans for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Primary Challenges in Scaling up Enzymatic Hydrolysis for Industrial Applications? → Learn [prism.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3,6-Anhydro-D-galactose and its L-isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 3,6-Anhydro-D-galactose (D-AnG) and its enantiomer, 3,6-Anhydro-L-galactose (L-AnG). While both are derivatives of galactose found in marine algae, the current body of research reveals a significant disparity in their studied effects on mammalian systems. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the known signaling pathways to aid in future research and development.
Introduction
3,6-Anhydro-galactose is a key monosaccharide component of agars and carrageenans, polysaccharides abundant in the cell walls of red seaweeds (Rhodophyta). The chirality of this sugar, existing as either D- or L-isomers, dictates its biological function. This compound is a primary constituent of carrageenans, while 3,6-Anhydro-L-galactose is characteristic of agarose (B213101). Current research has extensively explored the bioactivities of L-AnG, revealing its potential in dermatology and immunology. In contrast, the biological effects of D-AnG in mammalian cells are significantly less understood, with current knowledge primarily derived from microbial metabolism and computational studies.
Comparative Overview of Biological Activities
The biological activities of L-AnG are well-documented across several in vitro and in vivo models, demonstrating its potential as a bioactive compound for cosmetic and therapeutic applications. The activities of D-AnG in similar contexts remain largely unexplored, with one in silico study suggesting a potential for anticancer activity.
3,6-Anhydro-L-galactose (L-AnG)
-
Skin Health: L-AnG has been shown to possess multiple benefits for skin health, including promoting skin hydration, whitening, and exerting anti-inflammatory effects.
-
Increased Hyaluronic Acid Production: L-AnG stimulates the synthesis of hyaluronic acid (HA) in human keratinocytes, a crucial molecule for maintaining skin moisture. This effect is mediated by the upregulation of Hyaluronan Synthase 2 (HAS2), the primary enzyme responsible for HA production in the epidermis.[[“]][[“]][[“]][4]
-
Skin Whitening (Anti-melanogenic): L-AnG demonstrates skin whitening properties by inhibiting melanin (B1238610) production.[5][6][7][8] At a concentration of 100 μg/mL, it showed significantly lower melanin production compared to the well-known whitening agent, arbutin (B1665170).[6][8] This effect is not due to direct inhibition of the tyrosinase enzyme but rather the transcriptional repression of genes related to melanogenesis.[5]
-
Anti-inflammatory Activity: L-AnG exhibits strong anti-inflammatory properties by significantly suppressing the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][8]
-
-
Immunomodulatory Effects: L-AnG has been found to suppress the proliferation of mouse lymphocytes, suggesting potential applications in modulating adaptive immune responses. This anti-proliferative effect is attributed to the attenuation of the JAK-STAT growth factor signaling pathway.
-
Anticariogenic Properties: L-AnG has been identified as a potential anticariogenic sugar, showing inhibitory effects on the growth and acid production of Streptococcus mutans, a primary bacterium responsible for dental caries, at concentrations lower than xylitol (B92547).[9]
This compound (D-AnG)
-
Anticancer Potential (In Silico): A computational study has explored the potential of D-AnG as an anticancer agent for breast cancer.[10] The study predicted that D-AnG has favorable pharmacokinetic properties and may exert its effect by binding to key molecular targets such as Hexokinase 2 (HK2) and Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), potentially disrupting cancer cell metabolism and stress response.[10] It is critical to note that these findings are predictive and await experimental validation.
-
Microbial Metabolism: In carrageenan-degrading microorganisms, D-AnG is metabolized into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate through a series of enzymatic reactions. This pathway is distinct from the metabolic routes of common sugars.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of 3,6-Anhydro-L-galactose. No equivalent experimental data is currently available for this compound.
Table 1: Skin Whitening/Anti-Melanogenic Activity of L-AnG
| Cell Line/Model | Concentration of L-AnG | Observed Effect |
| B16F10 murine melanoma cells | 100 µg/mL | Significantly lower melanin production compared to arbutin.[6][8] |
| Human Epidermal Melanocytes (HEMs) | Non-cytotoxic conc. | Significantly inhibited α-MSH-induced melanin production.[5] |
| 3D Pigmented Human Skin Model | 25 µg/mL | 37.5% decrease in melanin level compared to control.[5] |
| 3D Pigmented Human Skin Model | 50 µg/mL | 37.2% decrease in melanin level compared to control.[5] |
Table 2: Anti-inflammatory Activity of L-AnG
| Cell Line | Concentration of L-AnG | Observed Effect |
| RAW 264.7 macrophages | 100 µg/mL | Strong suppression of nitrite (B80452) (NO) production.[6][8] |
| RAW 264.7 macrophages | 200 µg/mL | Strong suppression of nitrite (NO) production.[6][8] |
Table 3: Effect of L-AnG on Hyaluronic Acid (HA) Production
| Cell Line/Model | Treatment | Observed Effect |
| HaCaT keratinocytes | L-AnG | Upregulates HA production and enhances HAS2 expression via EGFR-mediated and AMPKα signaling pathways.[[“]][[“]][[“]][4] |
| 3D Reconstructed Human Skin | L-AnG | Increased HA production observed.[[“]][[“]][4] |
Signaling Pathways
3,6-Anhydro-L-galactose
L-AnG has been shown to modulate specific signaling pathways to exert its biological effects.
This compound
Currently, there is no experimental data available on the signaling pathways modulated by D-AnG in mammalian cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hyaluronic Acid (HA) Quantification in Keratinocytes
-
Cell Culture and Treatment:
-
Human epidermal keratinocytes (e.g., HaCaT cell line) are seeded in 24- or 96-well plates and cultured until they reach a desired confluency.
-
The culture medium is then replaced with fresh medium containing various concentrations of 3,6-Anhydro-L-galactose. A vehicle control (medium without L-AnG) is also included.
-
Cells are incubated for a specified period (e.g., 48-72 hours).[11][12]
-
-
Sample Collection:
-
After incubation, the cell culture supernatant is collected to measure extracellular HA.[13]
-
-
Quantification of HA:
Skin Whitening - Melanin Content Assay
-
Cell Culture and Treatment:
-
B16F10 melanoma cells or Human Epidermal Melanocytes (HEMs) are seeded in multi-well plates.
-
Cells are treated with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), in the presence or absence of various concentrations of L-AnG. A known whitening agent, like arbutin or kojic acid, is used as a positive control.[5]
-
The cells are incubated for a defined period (e.g., 72 hours).
-
-
Cell Lysis and Melanin Quantification:
-
After incubation, cells are washed with PBS and lysed (e.g., with 1N NaOH).
-
The absorbance of the lysate is measured at a specific wavelength (e.g., 405 nm) to quantify the melanin content.
-
The melanin content is often normalized to the total protein content of the cell lysate.
-
Anti-inflammatory - Nitric Oxide (NO) Production Assay
-
Cell Culture and Stimulation:
-
RAW 264.7 macrophage cells are seeded in 24- or 96-well plates and incubated overnight.[15]
-
The cells are then treated with various concentrations of L-AnG for a short period (e.g., 1-4 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.[15][16]
-
The cells are incubated for an additional 24 hours.[15]
-
-
Nitrite Measurement (Griess Reaction):
-
The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[17]
-
An aliquot of the supernatant (e.g., 100 µL) is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[16][17][18]
-
After a brief incubation at room temperature, the absorbance is measured spectrophotometrically at a wavelength between 540-595 nm.[16][18]
-
-
Data Analysis:
-
The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[18]
-
Conclusion and Future Directions
The comparison between this compound and its L-isomer highlights a significant gap in our understanding of the D-form's biological activities in mammalian systems. While 3,6-Anhydro-L-galactose has emerged as a promising bioactive compound with well-documented effects on skin health and inflammation, the functions of D-AnG remain largely speculative and based on computational predictions.
This guide underscores the need for further experimental investigation into the biological effects of this compound. Future research should aim to:
-
Experimentally validate the in silico-predicted anticancer activity of D-AnG using relevant breast cancer cell lines and animal models.
-
Screen D-AnG for a broader range of biological activities , including those established for L-AnG, such as anti-inflammatory, skin whitening, and effects on hyaluronic acid synthesis.
-
Conduct direct comparative studies of D-AnG and L-AnG in the same experimental systems to elucidate stereospecific effects.
A deeper understanding of the biological roles of both isomers will unlock their full potential for applications in the pharmaceutical, cosmetic, and nutraceutical industries.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. 3,6-Anhydro-L-galactose increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3,6‐anhydro‐l‐galactose on α‐melanocyte stimulating hormone‐induced melanogenesis in human melanocytes and a skin‐equivalent model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Levels of Skin Whitening Activity among 3,6-Anhydro-l-galactose, Agarooligosaccharides, and Neoagarooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Anhydro-l-galactose, a rare sugar from agar, a new anticariogenic sugar to replace xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,6-Anhydro-D-galactose and D-galactose in Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of 3,6-Anhydro-D-galactose and D-galactose, supported by available experimental data. The information is intended to assist researchers in evaluating the potential applications of these monosaccharides in their work.
Introduction
This compound is a naturally occurring monosaccharide found as a key component of carrageenan, a polysaccharide extracted from red seaweeds.[1][2] In contrast, D-galactose is a common monosaccharide, an epimer of glucose, and is a component of the disaccharide lactose (B1674315) found in milk. While structurally similar, these two molecules exhibit markedly different biological activities. This guide will delve into their comparative performance in key bioactivity assays, focusing on antioxidant, anti-inflammatory, and anti-cancer properties.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and D-galactose across various bioactivity assays. It is important to note that direct comparative studies are limited, and much of the data for D-galactose highlights its role as an inducer of oxidative stress and inflammation in aging models.
Table 1: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | In silico analysis | Predicted to have antioxidant properties as part of larger polysaccharides. | [3] |
| D-galactose | In vivo (rodent models) | Induces oxidative stress; decreases levels of antioxidant enzymes (e.g., SOD, GPx).[4][5] | [4][5] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Result | Reference |
| 3,6-Anhydro-L-galactose * | Nitric Oxide (NO) Production in RAW 264.7 cells | Strong suppression of nitrite (B80452) production at 100 and 200 µg/mL. | [6] |
| D-galactose | In vivo (rodent models) | Induces inflammation; increases levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[7][8] | [7][8] |
*Note: Data is for the L-enantiomer, 3,6-Anhydro-L-galactose, as specific data for the D-enantiomer in this assay was not found.
Table 3: Anti-Cancer Activity (Cell Viability)
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| This compound | Breast Cancer (in silico) | Molecular Docking | Predicted to bind to HK2 and HSPA5, suggesting potential to disrupt cancer cell metabolism. | [9] |
| D-galactose | Neuroblastoma (N2a, SH-SY5Y), Prostate (PC-3), Hepatoma (HepG2) | MTT Assay | Inhibited viability in a dose-dependent manner at concentrations >30 g/L. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[10]
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[11]
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][12]
Protocol:
-
Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. A control group without LPS stimulation is also included.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
The amount of nitrite is proportional to the amount of NO produced.
-
The percentage of inhibition of NO production is calculated, and the IC50 value can be determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability (Anti-Cancer Activity)
Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7][14]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts and experimental workflows described in this guide.
Caption: D-Galactose induced aging mechanism.
Caption: Predicted anti-cancer mechanism of this compound.
Caption: General workflow for the MTT cell viability assay.
Conclusion
The available evidence strongly suggests that this compound and D-galactose have opposing biological activities. This compound, primarily found in red seaweed, shows promise as a bioactive compound with potential antioxidant, anti-inflammatory, and anti-cancer properties. In contrast, D-galactose is predominantly used in research to induce a state of accelerated aging characterized by increased oxidative stress and inflammation.
For researchers and drug development professionals, this compound represents a molecule of interest for further investigation into its therapeutic potential. The lack of extensive in vitro and in vivo data, particularly direct comparative studies against D-galactose, highlights a significant area for future research. The experimental protocols provided herein offer a foundation for conducting such comparative bioactivity assays. Further studies are warranted to isolate and test pure this compound to quantify its bioactivities and elucidate its mechanisms of action.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fructo-oligosaccharide attenuates the production of pro-inflammatory cytokines and the activation of JNK/Jun pathway in the lungs of D-galactose-treated Balb/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Cross-Validation of Colorimetric and Chromatographic Methods for 3,6-Anhydro-D-galactose Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of polysaccharides from sources like red seaweed, the accurate quantification of 3,6-Anhydro-D-galactose (AnGal) is of paramount importance. This monosaccharide is a key component of agar (B569324) and carrageenans, influencing their physical and biological properties. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides a detailed comparison of the two primary analytical approaches for AnGal quantification: the traditional colorimetric resorcinol (B1680541) method and modern chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure that different analytical techniques yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when comparing data generated by different techniques. The process involves a systematic evaluation of key validation parameters to demonstrate the suitability of each method for its intended purpose.
The general workflow for comparing and cross-validating analytical methods for this compound is depicted below.
Caption: A logical workflow for the comparison and cross-validation of analytical methods.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the key performance parameters for the colorimetric resorcinol method and a representative chromatographic method (GC-MS) for the quantification of this compound.
Table 1: Performance Characteristics of the Colorimetric (Resorcinol) Method for this compound Quantification
| Validation Parameter | Representative Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Performance Characteristics of the GC-MS Method for this compound Quantification
| Validation Parameter | Representative Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | Can reach ng/mL levels[1] |
| Limit of Quantitation (LOQ) | Can reach ng/mL levels[1] |
| Precision (%RSD) | < 10%[1] |
| Accuracy (% Recovery) | 90-110%[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
Colorimetric Method: Resorcinol Assay
The resorcinol method is a widely used colorimetric technique for the determination of 3,6-anhydrogalactose.[1][2] The method is based on the reaction of resorcinol with the degradation products of 3,6-anhydrogalactose in the presence of strong acid and heat to form a colored complex.
Protocol:
-
Reagent Preparation:
-
Prepare a resorcinol solution (e.g., 1.5 mg/mL in a suitable solvent).
-
Prepare an acetaldehyde (B116499) solution (e.g., 0.04% v/v).
-
The final resorcinol reagent is typically a mixture of the resorcinol solution, acetaldehyde solution, and concentrated hydrochloric acid.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the polysaccharide sample in distilled water to a known concentration (e.g., 1 mg/mL).[1]
-
-
Reaction:
-
Measurement:
-
Cool the reaction mixture to room temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 550-560 nm) using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
-
Chromatographic Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the quantification of 3,6-anhydrogalactose.[1] This method typically involves the hydrolysis of the polysaccharide, derivatization of the resulting monosaccharides, and subsequent separation and detection by GC-MS.
Protocol:
-
Hydrolysis:
-
Due to the acid-labile nature of 3,6-anhydrogalactose, a reductive hydrolysis step is often employed using a reagent like methylmorpholine–borane complex (MMB) in the presence of an acid such as trifluoroacetic acid (TFA).[1]
-
The hydrolysis is typically carried out at an elevated temperature (e.g., 80-120°C) for a specific duration.[1]
-
-
Derivatization:
-
The hydrolyzed monosaccharides (alditols) are then derivatized to increase their volatility for GC analysis. A common derivatization method is acetylation to form alditol acetates.[1]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., a non-polar or mid-polar column).
-
Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the different monosaccharide derivatives.
-
Carrier Gas: Helium is commonly used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 3,6-anhydrogalactose.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of this compound that have undergone the same hydrolysis and derivatization procedure.
-
The concentration of this compound in the sample is determined by comparing the peak area of the corresponding derivative to the calibration curve.
-
Comparison and Recommendations
The choice between colorimetric and chromatographic methods for the quantification of this compound depends on the specific requirements of the analysis.
-
The Resorcinol Method is a relatively simple, rapid, and cost-effective technique suitable for routine analysis and screening purposes. However, it can be susceptible to interference from other sugars and compounds in the sample matrix, potentially affecting its specificity and accuracy.[3]
-
Chromatographic Methods , particularly GC-MS, offer superior sensitivity, specificity, and accuracy.[1] The ability to separate 3,6-anhydrogalactose from other monosaccharides and the confirmatory power of mass spectrometry make it the preferred method for complex samples and when high precision is required, such as in drug development and quality control. However, these methods are more time-consuming, require more expensive instrumentation, and involve more complex sample preparation procedures.[3]
For robust cross-validation, it is recommended to analyze a set of representative samples using both the resorcinol method and a validated chromatographic method like GC-MS. A statistical comparison of the results will provide a comprehensive understanding of the performance of each method and ensure the reliability of the analytical data.
References
- 1. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR20190008014A - Quantification method of 3,6-anhydro-L-galactose using high-performance liquid chromatography equipped with a refractive index detector - Google Patents [patents.google.com]
Unveiling the Structure of 3,6-Anhydro-D-galactose: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of carbohydrate moieties is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the structural elucidation of 3,6-Anhydro-D-galactose, a key monosaccharide component of various bioactive polysaccharides.
This document details the application of one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, for the unambiguous structural assignment of this compound. Furthermore, it presents Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography as viable alternative and complementary methods, outlining their respective experimental protocols and data outputs. All quantitative data is summarized in clear, comparative tables, and key experimental workflows and structural relationships are visualized using Graphviz diagrams.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, a combination of 1D and 2D NMR experiments allows for the complete assignment of its proton and carbon skeletons.
Table 1: Comparative ¹³C NMR Chemical Shift Data for 3,6-Anhydro-galactose Containing Structures
| Carbon Atom | 3,6-Anhydro-α-D-galactopyranose unit in Carrageenan (ppm) |
| C-1 | 93.1 |
| C-2 | 70.5 |
| C-3 | 80.5 |
| C-4 | 77.8 |
| C-5 | 75.6 |
| C-6 | 69.7 |
Note: Data extracted from studies on carrageenan polysaccharides containing this compound units. Chemical shifts can vary based on the specific polysaccharide structure and experimental conditions.
Experimental Protocol: NMR Spectroscopy of this compound
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
For complete dissolution, the sample may be gently vortexed or sonicated.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons within the sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying long-range connectivities and confirming the overall structure, including the anhydro bridge.
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to an internal standard (e.g., DSS or TSP).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants in the ¹H NMR spectrum to deduce the stereochemical relationships between protons.
-
Use the 2D correlation spectra to build the complete molecular structure by connecting the individual spin systems.
Alternative and Complementary Structural Confirmation Methods
While NMR is a powerful tool, other analytical techniques can provide valuable and often complementary information for the structural confirmation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used to identify and quantify monosaccharides after appropriate derivatization. For this compound, this method is particularly useful for confirming its presence in a complex mixture, such as a hydrolysate of a polysaccharide.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, stereochemistry. | 5-10 mg, soluble | Low to medium |
| GC-MS | Molecular weight, fragmentation pattern, quantification. | Micrograms, requires derivatization | High |
| X-ray Crystallography | Precise 3D structure in solid state, absolute configuration. | High-quality single crystal | Low |
Experimental Protocol: GC-MS Analysis of this compound
Derivatization (as Alditol Acetates):
-
Hydrolysis: If the sample is a polysaccharide, hydrolyze it using a mild acid (e.g., 2M trifluoroacetic acid at 120°C for 1 hour) to release the monosaccharides.
-
Reduction: Reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride (B1222165) (NaBH₄). This step converts the anomeric center into a stable hydroxyl group.
-
Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetate (B1210297) derivatives.
-
Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Employ a temperature gradient to separate the different alditol acetates based on their boiling points.
-
Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer.
-
Data Analysis: Identify the this compound derivative by its characteristic retention time and mass spectrum, which can be compared to a known standard or a spectral library.[1]
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline form. This technique can unambiguously determine the absolute configuration and detailed conformational features of this compound. However, a significant challenge is the requirement for a high-quality single crystal of the compound, which can be difficult to obtain for carbohydrates.
Experimental Protocol: X-ray Crystallography
Crystallization:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents.
-
Slowly evaporate the solvent or use vapor diffusion techniques to induce the formation of single crystals. This process can be lengthy and requires careful optimization of conditions such as temperature, concentration, and solvent system.
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The phase problem is solved using computational methods to generate an initial electron density map.
-
A molecular model of this compound is built into the electron density map.
-
The model is refined against the experimental data to obtain the final, highly accurate atomic coordinates.
Conclusion
The structural confirmation of this compound can be robustly achieved through a multi-technique approach. NMR spectroscopy, with its array of 1D and 2D experiments, provides an unparalleled level of detail for the molecule's structure in solution. GC-MS serves as a highly sensitive method for its identification and quantification, particularly within complex mixtures. For the ultimate in structural precision and the determination of absolute stereochemistry in the solid state, X-ray crystallography is the gold standard, contingent on the successful growth of high-quality crystals. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, the purity and quantity of the available sample, and the desired level of structural detail.
References
A Comparative Guide to the Efficiency of Sulfatases in Carrageenan Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic hydrolysis of carrageenan, a family of sulfated polysaccharides from red seaweeds, is a critical process in various biotechnological applications, including the production of bioactive oligosaccharides for drug development. The efficiency of this process is largely dependent on the activity of specific enzymes, namely carrageenases and sulfatases. This guide provides a comparative overview of the efficiency of different sulfatases involved in carrageenan hydrolysis, supported by available experimental data and detailed methodologies.
Introduction to Carrageenan and Sulfatases
Carrageenans are linear sulfated polysaccharides composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose. The three main types of carrageenan are kappa (κ), iota (ι), and lambda (λ), which differ in the number and position of their sulfate (B86663) ester groups. This structural diversity necessitates a variety of enzymes for their complete degradation.
The breakdown of carrageenan is a multi-step process involving two primary classes of enzymes:
-
Carrageenases: These are glycoside hydrolases that cleave the β-1,4-glycosidic bonds in the carrageenan backbone, producing smaller oligosaccharides.
-
Sulfatases: These enzymes catalyze the hydrolysis of sulfate esters from the carrageenan polymer or its oligosaccharides. The removal of sulfate groups is often a prerequisite for the further action of glycoside hydrolases.
The degradation of carrageenan in marine bacteria can follow different pathways, with some initiating the process with depolymerization by carrageenases, while others begin with desulfation by sulfatases.[1][2]
Comparative Efficiency of Carrageenan-Modifying Enzymes
Quantifying the efficiency of sulfatases is crucial for optimizing carrageenan hydrolysis. Key performance indicators include specific activity, Michaelis constant (Km), and maximum reaction velocity (Vmax). While comprehensive, directly comparable kinetic data for a wide range of sulfatases is limited in publicly available literature, this section presents available data to facilitate comparison.
Table 1: Quantitative Data on the Efficiency of a Carrageenan-Modifying Enzyme
| Enzyme | Source Organism | Substrate | Specific Activity (U/mg) | Km (mg/mL) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Car1383 (κ-carrageenase) | Antarctic macroalgae-associated bacteria | κ-carrageenan | - | 6.51 | 55.77 | 6.0 | 50 | [3] |
| Psc ι-CgsA (ι-carrageenan sulfatase) | Pseudoalteromonas carrageenovora | ι-carrageenan | Not Reported | Not Reported | Not Reported | ~8.3 | 40 ± 5 | [4] |
| AMOR_S1_16A (κ-carrageenan sulfatase) | Thermophilic bacterium | κ-carrageenan oligomers | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1][5][6][7] |
Note: A unit of enzyme activity (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Signaling Pathways and Experimental Workflows
The enzymatic degradation of carrageenan is a key pathway in marine carbon cycling. The following diagram illustrates a generalized workflow for the hydrolysis of carrageenan and a typical experimental setup for comparing sulfatase efficiency.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for comparing the efficiency of different sulfatases. Below are detailed methodologies for key experiments.
Protocol 1: Expression and Purification of Recombinant Sulfatase
-
Gene Cloning and Expression:
-
The gene encoding the sulfatase of interest is cloned into a suitable expression vector (e.g., pET vector series).
-
The expression vector is transformed into a suitable host, such as Escherichia coli BL21(DE3).
-
The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8.
-
Protein expression is induced with an appropriate inducer (e.g., 1 mM IPTG) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).
-
Cells are lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) followed by size-exclusion chromatography for further purification.
-
Protocol 2: Sulfatase Activity Assay (Sulfate Release Assay)
This protocol is adapted from methods used for characterizing ι-carrageenan sulfatase.[4]
-
Reaction Setup:
-
Prepare a substrate solution of 1% (w/v) ι-carrageenan in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.3).
-
The reaction mixture consists of the purified sulfatase enzyme, the carrageenan substrate, and buffer to a final volume. A typical reaction might contain:
-
50 µL of 1.8% (w/v) ι-carrageenan
-
80 µL of 500 mM buffer (e.g., Tris-HCl, pH 8.3)
-
40 µL of purified sulfatase solution (concentration to be optimized)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) for a defined period (e.g., 30 minutes).
-
-
Quantification of Released Sulfate:
-
The amount of sulfate released into the supernatant is quantified using High-Performance Anion-Exchange Chromatography (HPAEC) with suppressed conductivity detection.
-
A standard curve is generated using known concentrations of sodium sulfate.
-
One unit of sulfatase activity is defined as the amount of enzyme that releases 1 µmol of sulfate per minute under the assay conditions.
-
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
-
Initial Velocity Measurements:
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the carrageenan substrate.
-
Measure the initial reaction velocity (v0) for each substrate concentration by quantifying the amount of product (released sulfate) formed over a short time interval where the reaction is linear.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v0) against the substrate concentration ([S]).
-
The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The Michaelis-Menten equation is: v0 = (Vmax * [S]) / (Km + [S])
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v0 versus 1/[S]) can be used to linearize the data and determine Km and Vmax from the intercepts.
-
Conclusion
The enzymatic hydrolysis of carrageenan holds significant promise for the production of valuable bioactive compounds. While a comprehensive comparative dataset on the efficiency of various sulfatases is still emerging, the protocols and data presented in this guide provide a foundation for researchers to evaluate and compare the performance of these critical enzymes. Further research focused on the detailed kinetic characterization of a broader range of carrageenan sulfatases will be invaluable for advancing their application in biotechnology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ι-Carrageenan catabolism is initiated by key sulfatases in the marine bacterium Pseudoalteromonas haloplanktis LL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of a Carrageenase, Car1383, Derived From Associated Bacteria of Antarctic Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sintef.no [sintef.no]
- 7. researchgate.net [researchgate.net]
evaluation of 3,6-Anhydro-D-galactose as a xylitol substitute in anticariogenic studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3,6-Anhydro-D-galactose (AHG), a rare sugar derived from red macroalgae, as a potential substitute for xylitol (B92547) in anticariogenic applications. The following sections present a comparative analysis of their efficacy against the primary cariogenic bacterium, Streptococcus mutans, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The anticariogenic properties of 3,6-Anhydro-L-galactose (the studied isomer, hereafter referred to as AHG) and xylitol have been evaluated based on their ability to inhibit the growth and acid production of Streptococcus mutans. The data presented below is extracted from a key comparative study.
| Compound | Concentration | Effect on S. mutans Growth | Effect on S. mutans Acid Production |
| 3,6-Anhydro-L-galactose (AHG) | 5 g/L | Retarded | - |
| 10 g/L | Completely Inhibited | Completely Inhibited | |
| Xylitol | 40 g/L | Retarded | - |
Data sourced from Yun, E. J., Lee, A. R., Kim, J. H., Cho, K. M., & Kim, K. H. (2017). 3,6-Anhydro-l-galactose, a rare sugar from agar, a new anticariogenic sugar to replace xylitol. Food Chemistry, 221, 976-983.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to evaluate the anticariogenic potential of sugar substitutes.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Streptococcus mutans (a primary etiological agent of dental caries).
-
Growth Medium: Brain Heart Infusion (BHI) broth is a commonly used medium for the cultivation of S. mutans.
-
Incubation Conditions: Cultures are typically incubated at 37°C in an anaerobic environment (e.g., using an anaerobic chamber or gas pack system) to mimic the conditions of the oral cavity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.
-
Preparation of Test Compounds: Stock solutions of 3,6-Anhydro-L-galactose and xylitol are prepared and sterilized.
-
Serial Dilutions: A series of dilutions of each test compound are prepared in BHI broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of S. mutans.
-
Controls: Positive (no test compound) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 24-48 hours.
-
Observation: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.
Acid Production Assay
This assay measures the ability of a substance to inhibit acid production by S. mutans.
-
Bacterial Culture: S. mutans is grown in BHI broth to a specific optical density.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation and washed with a buffer solution.
-
Incubation with Sugars: The washed cells are resuspended in a buffered solution containing a fermentable sugar (e.g., glucose) and the test compound (AHG or xylitol) at various concentrations.
-
pH Measurement: The pH of the suspension is measured at regular intervals over a period of several hours using a pH meter.
-
Analysis: The change in pH over time is calculated to determine the rate of acid production. A smaller decrease in pH in the presence of the test compound indicates inhibition of acid production.
Mandatory Visualization
Mechanism of Action of Xylitol on Streptococcus mutans
Caption: Xylitol's "Futile Cycle" mechanism in S. mutans.
Proposed Anticariogenic Mechanism of 3,6-Anhydro-L-galactose (AHG)
Caption: Inhibitory effects of AHG on S. mutans.
References
From Algae to Assets: A Comparative Guide to the Catalytic Conversion of 3,6-Anhydro-D-galactose into Platform Chemicals
For researchers, scientists, and drug development professionals, the efficient conversion of biomass-derived sugars into high-value platform chemicals is a critical area of investigation. 3,6-Anhydro-D-galactose (D-AHG), a monosaccharide readily available from carrageenan in red seaweed, presents a promising and sustainable feedstock. This guide provides a comparative analysis of the kinetic studies for converting D-AHG into valuable platform chemicals, primarily 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA).
The conversion of D-AHG offers a direct route to furan-based compounds, which are key building blocks for biofuels, polymers, and pharmaceuticals. Understanding the kinetics and reaction pathways under different catalytic systems is paramount for optimizing production processes. This guide compares the performance of homogeneous acid catalysis with alternative methods, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical transformations.
Performance Comparison of Catalytic Systems
The conversion of this compound has been predominantly studied using homogeneous acid catalysts, with sulfuric acid being a prominent example. While effective, the exploration of heterogeneous catalysts and biocatalytic methods offers potential advantages in terms of catalyst recyclability and milder reaction conditions.
Homogeneous Acid Catalysis
Homogeneous acid catalysis, particularly with sulfuric acid, has been shown to be highly effective in converting D-AHG to HMF and subsequently to LA.
Table 1: Kinetic Data for the Sulfuric Acid-Catalyzed Conversion of this compound [1]
| Parameter | Value | Conditions |
| Catalyst | Sulfuric Acid (H₂SO₄) | Homogeneous |
| Temperature Range | 160 - 200 °C | Batch Reactor |
| Initial D-AHG Concentration | 0.006 - 0.06 M | In water |
| H₂SO₄ Concentration | 0.0025 - 0.05 M | In water |
| Maximum HMF Yield | 67 mol % | 160 °C, 0.006 M D-AHG, 0.0025 M H₂SO₄ |
| Maximum LA Yield | 51 mol % | 160 °C, 0.006 M D-AHG, 0.05 M H₂SO₄ |
| Reaction Order in D-AHG | First Order | - |
A noteworthy finding is the significantly higher HMF yield from D-AHG (up to 67%) compared to other common hexoses like D-fructose (53%), D-galactose (9%), and D-glucose (5%) under similar conditions, highlighting the potential of D-AHG as a superior precursor for HMF synthesis.[1]
Alternative Catalytic Systems
While detailed kinetic studies on the heterogeneous catalytic conversion of D-AHG are limited, related research on other sugars provides insights into potential alternatives. Solid acid catalysts like Amberlyst-15 and zeolites have demonstrated efficacy in converting fructose (B13574) and glucose to HMF.[2][3][4][5][6] For instance, Amberlyst-15 has achieved an 83.3% HMF yield from fructose in an ionic liquid solvent.[6] These catalysts offer the advantage of easier separation and recycling.
Biocatalytic conversion presents another promising avenue. The enzymatic hydrolysis of carrageenan to produce D-AHG is well-established.[7] Furthermore, the biological upgrading of the L-isomer of 3,6-anhydro-galactose to other platform chemicals has been demonstrated, suggesting the potential for developing biocatalytic routes for D-AHG conversion.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on the comprehensive kinetic study of sulfuric acid-catalyzed D-AHG conversion.[1]
Protocol 1: Sulfuric Acid-Catalyzed Conversion of D-AHG
1. Materials:
-
This compound (D-AHG)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Batch reactors (e.g., stainless steel autoclaves)
-
Heating system with temperature control
-
Sampling apparatus
2. Reaction Setup:
-
Prepare aqueous solutions of D-AHG and sulfuric acid of desired concentrations.
-
Charge the batch reactor with the prepared solutions.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reactor to the desired temperature (160-200 °C) while stirring.
3. Kinetic Study:
-
Once the desired temperature is reached, start the timer (t=0).
-
Withdraw liquid samples at regular intervals using a high-pressure liquid pump and a sampling loop.
-
Immediately cool the samples in an ice bath to quench the reaction.
-
Dilute the samples with deionized water as necessary for analysis.
4. Product Analysis (HPLC Method): [1]
-
Instrument: Agilent 1200 HPLC system (or equivalent) equipped with a pump, refractive index detector (RID), and a UV detector.
-
Column: Aminex HPX-87H column.
-
Mobile Phase: 5 mM sulfuric acid in water.
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 60 °C.
-
Detection:
-
D-AHG and LA: Refractive Index Detector.
-
HMF: UV Detector at an appropriate wavelength.
-
-
Quantification: Determine the concentrations of D-AHG, HMF, and LA by comparing peak areas with calibration curves of standard solutions.
Visualizing the Reaction Pathways
Understanding the sequence of chemical transformations is essential for process optimization. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Caption: Acid-catalyzed conversion of D-AHG to HMF and LA.
The proposed mechanism for the conversion of D-AHG to HMF involves an initial dehydration to form a bicyclic intermediate, which then rearranges to produce HMF.[1] HMF is an intermediate that can be further rehydrated to form levulinic acid and formic acid or undergo polymerization to form undesirable humins.
Caption: Experimental workflow for kinetic studies.
This workflow outlines the key steps involved in conducting kinetic studies of D-AHG conversion, from the initial preparation of reactants to the final quantification of products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient conversion of glucose into 5-hydroxymethylfurfural using a bifunctional Fe3+ modified Amberlyst-15 catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Conversion of Carrageenans for the Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3,6-Anhydro-D-galactose: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with synthesized 3,6-Anhydro-D-galactose, ensuring the purity of the final compound is a critical step. This guide provides a comprehensive comparison of key analytical methods for purity assessment, supported by experimental data and detailed protocols. The selection of an appropriate analytical technique is paramount for accurate characterization and to ensure the safety and efficacy of potential therapeutic candidates.
Comparison of Analytical Methods
Several analytical techniques are available for the quantitative and qualitative assessment of this compound purity. The most prominent methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample preparation requirements.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile derivatives based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | Separation based on the differential partitioning of the analyte between a stationary and a liquid mobile phase, with detection based on changes in the refractive index of the eluent. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2] |
| Limit of Detection (LOD) | 0.13 µg/mL[3] | 0.01–0.17 mg/mL (for various sugars)[4] | Method-dependent, but generally higher than chromatographic techniques. |
| Limit of Quantitation (LOQ) | 0.43 µg/mL[3] | 0.03–0.56 mg/mL (for various sugars)[4] | Method-dependent, but generally higher than chromatographic techniques. |
| Precision (RSD%) | 1.95–2.37% (Intra-day)[3] | <5% (Repeatability)[4] | Typically <1% for well-optimized methods. |
| Accuracy (Recovery %) | 104.90–109.21%[3] | 96.78–108.88% (for various sugars)[5] | High accuracy achievable with proper experimental setup. |
| Specificity | High, provides structural information for impurity identification. | Moderate, co-elution with structurally similar compounds can be a challenge.[6] | High, provides detailed structural information for both the main compound and impurities. |
| Sample Preparation | Derivatization required to increase volatility.[3] | Minimal, dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard.[2][7] |
| Common Impurities Detected | Starting materials, reagents, and byproducts of synthesis such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid from acid hydrolysis of parent polysaccharides.[3][8] | Unreacted starting materials, and other sugar isomers. | A wide range of organic impurities containing protons can be detected and quantified. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods found in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires a derivatization step to make the non-volatile sugar amenable to gas chromatography.
1. Sample Preparation and Derivatization:
-
Accurately weigh the synthesized this compound sample.
-
Perform a reductive hydrolysis if the analyte is in a polysaccharide form.[3]
-
The dried sample is then derivatized, for instance, by oximation followed by silylation to form volatile trimethylsilyl (B98337) (TMS) ethers.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the this compound derivative relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct analysis of sugars without derivatization.
1. Sample Preparation:
-
Accurately weigh the synthesized this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., ultrapure water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Column: A column suitable for sugar analysis, such as an amino-based column or a ligand-exchange column (e.g., with Ca2+ or Pb2+ counter-ions).[4][9]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used for amino columns.[9][10] For ligand-exchange columns, ultrapure water is often the mobile phase.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.[10]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
3. Data Analysis:
-
Purity is calculated based on the peak area percentage of this compound.
-
Quantification can be performed using an external standard calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that relies on the use of a certified internal standard.
1. Sample Preparation:
-
Accurately weigh the synthesized this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 10. KR20190008014A - Quantification method of 3,6-anhydro-L-galactose using high-performance liquid chromatography equipped with a refractive index detector - Google Patents [patents.google.com]
comparative study of carrageenan from different red seaweed species as a source
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carrageenan derived from various red seaweed species, focusing on their extraction, physicochemical properties, and biological activities. The information presented is supported by experimental data to facilitate objective evaluation for research and development applications.
Introduction to Carrageenan
Carrageenans are a family of linear sulfated polysaccharides extracted from various species of red seaweeds (Rhodophyta).[1] They are widely utilized in the food, pharmaceutical, and cosmetic industries for their gelling, thickening, and stabilizing properties.[1] The structure and function of carrageenan vary depending on the seaweed species, geographical origin, and extraction conditions.[2][3] The three main types of carrageenan of commercial interest are kappa (κ), iota (ι), and lambda (λ), which differ in the number and position of sulfate (B86663) ester groups on the repeating galactose units.[2] These structural differences significantly influence their physicochemical and biological properties.
Physicochemical Properties: A Comparative Analysis
The yield, gel strength, and viscosity of carrageenan are critical parameters that dictate its suitability for various applications. These properties are intrinsically linked to the seaweed species and the extraction method employed.
Data Presentation: Physicochemical Properties of Carrageenan from Different Red Seaweed Species
| Seaweed Species | Carrageenan Type | Extraction Method | Yield (%) | Gel Strength (g/cm²) | Viscosity (cP) | Sulfate Content (%) | Reference |
| Kappaphycus alvarezii (var. Buaya) | Kappa | Semi-Refined (Alkaline) | 39.6 | 488 | - | - | [4] |
| Kappaphycus alvarezii (var. Tambalang Green) | Kappa | Refined (Alkaline) | 25.2 | 712 | - | - | [4] |
| Kappaphycus striatum | Kappa | Semi-Refined (Alkaline) | 32.6 | 450 | - | - | [4] |
| Eucheuma denticulatum | Iota | - | 56.6 | 100.8 | 81.7 | 29.1 | [5] |
| Eucheuma gelatinae | Beta | Optimized Hot Water | 87.56 (extraction efficiency) | 487.5 | 263.02 | - | [6] |
| Gigartina skottsbergii | Kappa/Iota Hybrid | - | - | - | - | - | [7] |
| Chondrus crispus | Kappa/Lambda | - | - | - | - | - | [2] |
Note: '-' indicates data not available in the cited sources. The values presented are subject to variation based on specific extraction conditions and analytical methods.
Biological Activities: A Comparative Overview
Carrageenans exhibit a wide range of biological activities, making them attractive candidates for pharmaceutical and biomedical applications. These activities are largely influenced by the type of carrageenan, its molecular weight, and the degree of sulfation.
Antioxidant Activity
Carrageenans have demonstrated the ability to scavenge free radicals, a property attributed to their sulfate groups. The antioxidant potential varies among different carrageenan types and their molecular weights.[1][8]
Data Presentation: Antioxidant Activity of Carrageenan
| Seaweed Species | Carrageenan Type | Antioxidant Assay | IC50 / Activity | Reference |
| Eucheuma gelatinae | Beta | Total Antioxidant Activity | 71.95 ± 5.32 (mg ascorbic acid equivalent/g DW) | [6] |
| Kappaphycus alvarezii | Kappa | DPPH Radical Scavenging | EC50 0.13 ± 0.01 ppm (ethyl acetate (B1210297) fraction) | [9] |
| - | Lambda | - | Higher antioxidant activity with lower molecular weight | [7] |
| - | Theta | - | Higher antioxidant activity with lower molecular weight | [7] |
| - | Kappa | Hydroxyl Radical Scavenging | Lower molecular weight κ-carrageenan has stronger antioxidant action | [1] |
Antiviral Activity
Carrageenans, particularly the iota and kappa types, have shown potent antiviral activity against a broad spectrum of enveloped and non-enveloped viruses.[10][11][12] The primary mechanism of action is the inhibition of viral attachment and entry into host cells.[13]
Data Presentation: Antiviral Activity of Carrageenan
| Carrageenan Type | Virus | Cell Line | IC50 / EC50 | Reference |
| Iota | SARS-CoV-2 Spike pseudotyped lentivirus | - | 2.6 µg/mL | [10] |
| Iota | Influenza A (H1N1) | MDCK | 0.04 - 0.20 µg/mL | [12] |
| Iota | Human Rhinovirus (HRV) serotypes | HeLa, HNep | - | [12] |
| Iota | hCoV OC43 | - | 0.33 µg/mL | [12] |
| Kappa | SARS-CoV-2 | Vero | 0.9 µg/mL | [12] |
| Kappa | Herpes Simplex Virus-2 (HSV-2) | - | 1.6 µg/mL | [10] |
| Kappa | Human Papillomavirus 16 (HPV16) | - | 0.044 µg/mL | [10] |
| Lambda | Influenza A and B | MDCK | 0.3 - 1.4 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for carrageenan analysis.
Carrageenan Extraction (Alkaline Method)
-
Preparation of Seaweed : Clean the seaweed to remove sand and other debris, then dry it under the sun or in an oven.
-
Alkaline Treatment : Immerse the dried seaweed in an alkaline solution (e.g., KOH or NaOH) at a specific concentration and temperature for a set duration. This step aids in the formation of 3,6-anhydro bridges, enhancing the gelling properties of kappa-carrageenan.[14]
-
Extraction : After the alkaline treatment, wash the seaweed and boil it in water to extract the carrageenan.
-
Filtration : Filter the hot mixture to separate the carrageenan solution from the solid seaweed residue.
-
Precipitation : Precipitate the carrageenan from the solution using alcohol (e.g., isopropanol) or potassium chloride.[14]
-
Drying and Milling : Dry the precipitated carrageenan and then mill it into a fine powder.
Determination of Gel Strength
-
Gel Preparation : Prepare a standardized carrageenan solution (e.g., 1.5% w/v) in water or a salt solution (e.g., 0.2% KCl for kappa-carrageenan). Heat the solution to ensure complete dissolution and then allow it to cool and form a gel under controlled conditions.
-
Measurement : Use a texture analyzer equipped with a specific probe to measure the force required to puncture the gel. The gel strength is typically expressed in grams per square centimeter (g/cm²).
Viscosity Measurement
-
Solution Preparation : Prepare a carrageenan solution of a specific concentration in deionized water.
-
Measurement : Use a viscometer (e.g., a Brookfield viscometer) to measure the viscosity of the solution at a controlled temperature. The viscosity is typically reported in centipoise (cP).
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Sample Preparation : Prepare different concentrations of the carrageenan extract.
-
Reaction : Mix the carrageenan solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol.
-
Incubation : Allow the mixture to stand in the dark for a specified period.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation : Calculate the percentage of inhibition and, if possible, the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
Visualization of Key Processes
Carrageenan Extraction Workflow
Caption: A generalized workflow for the extraction of carrageenan from red seaweed.
Antiviral Mechanism of Carrageenan
Caption: Carrageenan inhibits viral infection by binding to viral glycoproteins.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: The TLR4/NF-κB signaling pathway activated by carrageenan.
Conclusion
The selection of a red seaweed species as a source of carrageenan should be guided by the desired physicochemical properties and biological activities. Kappaphycus species are excellent sources of high gel strength kappa-carrageenan, ideal for gelling applications. Eucheuma denticulatum provides iota-carrageenan, which forms more elastic gels. For biological applications, the specific type of carrageenan and its molecular weight are critical factors to consider. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for their specific applications. Further research into standardizing extraction and characterization protocols will be invaluable for more direct and robust comparisons across different studies.
References
- 1. carragelose.com [carragelose.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and ex vivo studies of antioxidant activity of carrageenans, sulfated polysaccharides from red algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Advances in Research on Antiviral Activities of Sulfated Polysaccharides from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity and Mechanisms of Seaweeds Bioactive Compounds on Enveloped Viruses—A Review [mdpi.com]
- 12. The antiviral activity of iota-, kappa-, and lambda-carrageenan against COVID-19: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Safe Disposal of 3,6-Anhydro-D-galactose: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3,6-Anhydro-D-galactose, ensuring the protection of personnel and the environment. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is best practice to handle its disposal with the care afforded to all laboratory chemicals, adhering to institutional and regulatory guidelines.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, is governed by federal, state, and local regulations.[4] The following procedure is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.[5][6]
1. Waste Identification and Classification:
-
Treat all waste containing this compound as chemical waste.
-
Do not mix this waste with other substances unless directed by your EHS office.[1]
2. Containerization:
-
Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5][7]
-
The container must be in good condition, with a secure, tightly closing lid.[8][9] Keep the container closed except when adding waste.[7][8][9]
3. Labeling:
-
Immediately label the waste container using your institution's official hazardous waste tag.[5][6]
-
The label must include:
-
The full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
The quantity of the waste. For mixtures, list all components and their percentages.[5][10]
-
The date of waste generation.[5]
-
The location of origin (e.g., building, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
The words "Hazardous Waste".[5]
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7][10]
-
Ensure the SAA is inspected weekly for any leaks or container degradation.[10]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents, to prevent reactions.[10]
5. Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent, such as water, as it is water-soluble.[8][11]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste, following the same procedure as the original substance.[6][8]
-
After triple-rinsing and air-drying, deface or remove the original labels and dispose of the container as regular trash, unless your institution's policy dictates otherwise.[6][8]
6. Final Disposal:
-
Do not dispose of this compound down the sink or in regular trash. [2][9] The SDS for this chemical explicitly warns against discharge into sewer systems.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.[5][6]
-
Professional disposal may involve removal to a licensed chemical destruction plant or controlled incineration.[2]
Key Chemical and Safety Data
The following table summarizes essential quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source Citation |
| Molecular Formula | C₆H₁₀O₅ | [2][12] |
| Molecular Weight | 162.14 g/mol | [2][12] |
| Appearance | White Solid | [11] |
| Solubility | Soluble in water | [11] |
| Flash Point | 164.5°C | [2] |
| Density | 1.556 g/cm³ | [2] |
| Vapor Pressure | 2.64E-07 mmHg at 25°C | [2] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experiments. For detailed methodologies of experiments involving this compound, please refer to relevant published research articles.
Disposal Workflow
The logical relationship for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Workflow for this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. pfw.edu [pfw.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
Safeguarding Your Research: Personal Protective Equipment Protocols for 3,6-Anhydro-D-galactose
Essential guidance for the safe handling and disposal of 3,6-Anhydro-D-galactose, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for handling this compound, a key monosaccharide found in red algae.[1] While not classified as a hazardous substance, proper handling is crucial to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment
To ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling this compound, particularly in its solid, powdered form.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Disposable nitrile gloves | Provides sufficient protection for incidental contact. For prolonged handling, consider double-gloving. Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Laboratory coat | A standard lab coat is recommended to prevent skin exposure.[3] Ensure it is kept clean and fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder in poorly ventilated areas or when there is a potential for dust formation.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan is critical for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly advised to control airborne dust.[5]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, properly don all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
Avoid Dust Formation: This compound is often in a powdered form. Care should be taken to minimize the generation of dust during weighing and transfer.[2]
-
Hygiene Practices: Practice good industrial hygiene. Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[5]
4. In Case of a Spill:
-
Immediate Action: Evacuate personnel from the immediate spill area if necessary.[2]
-
Containment: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][6] Avoid dry sweeping methods that could aerosolize the powder.[7]
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Personal Protection: Wear the appropriate PPE as outlined above during the entire cleanup process.[4]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing.
-
Inhalation: Move to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
1. Waste Containerization:
-
Place waste this compound and any contaminated materials (e.g., gloves, weighing paper) into a clearly labeled and sealed container. The label should include the full chemical name.
2. Waste Segregation:
-
Store the waste container with other non-hazardous solid chemical waste, away from incompatible materials.
3. Professional Disposal:
-
Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Do not discharge into drains or sewer systems.[2]
4. Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 14122-18-0 | MA05523 | Biosynth [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lewisu.edu [lewisu.edu]
- 4. uprm.edu [uprm.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
